Sumanirole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSNTNMEFVBDT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870144 | |
| Record name | Sumanirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179386-43-7 | |
| Record name | Sumanirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179386-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumanirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumanirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06477 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sumanirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUMANIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93IV1U45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sumanirole's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanirole is a potent and highly selective agonist for the dopamine D2 receptor, a critical G protein-coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action at the D2 receptor, consolidating key findings on its binding affinity, functional efficacy, and downstream signaling pathways. Particular emphasis is placed on the concept of biased agonism, a phenomenon where this compound and its analogs can preferentially activate specific intracellular signaling cascades. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding of this compound's molecular pharmacology.
Introduction
Dopamine D2 receptors (D2Rs) are central to the regulation of motor control, motivation, and cognition.[1] Dysregulation of D2R signaling is a hallmark of several pathologies, including Parkinson's disease, schizophrenia, and restless legs syndrome. This compound, with its high affinity and selectivity for the D2R, has been a valuable pharmacological tool and a scaffold for the development of novel therapeutics.[1][2] This guide delves into the core mechanisms by which this compound elicits its effects upon binding to the D2R, providing a technical foundation for researchers in the field.
Molecular Interaction with the D2 Receptor
This compound acts as a full agonist at the D2 receptor, meaning it binds to the receptor and elicits a maximal physiological response.[2] Its high selectivity, with over 200-fold preference for the D2 subtype over other dopamine receptors, makes it a precise tool for studying D2R function.[2]
Binding Affinity
The affinity of this compound for the D2 receptor has been quantified through radioligand binding assays, which measure the concentration of the drug required to occupy 50% of the receptors. The inhibition constant (Ki) is a common measure of binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Dopamine D2 | 9.0 | |
| Dopamine D2 | 80.6 | |
| Dopamine D3 | 1940 | |
| Dopamine D4 | >2190 | |
| Dopamine D1 | >7140 |
Table 1: Binding affinities (Ki) of this compound for various dopamine receptor subtypes. Note the significantly higher affinity for the D2 receptor.
Functional Efficacy and Downstream Signaling
Upon binding, this compound activates the D2 receptor, which is canonically coupled to inhibitory G proteins of the Gi/o family. This initiates a cascade of intracellular events.
G Protein Activation and cAMP Inhibition
Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). The reduction in intracellular cAMP levels is a key downstream effect of D2R agonism.
β-Arrestin Recruitment and Biased Agonism
In addition to G protein-mediated signaling, agonist-bound GPCRs can also recruit β-arrestin proteins. This process is involved in receptor desensitization and can also initiate G protein-independent signaling pathways. Interestingly, this compound and its analogs have been shown to exhibit "biased agonism," meaning they can preferentially activate the G protein pathway over the β-arrestin pathway. This property is of significant interest in drug development, as it may allow for the design of drugs that produce therapeutic effects with fewer side effects.
Modulation of Ion Channels
A significant consequence of D2R activation by this compound is the modulation of ion channel activity, particularly G protein-coupled inwardly rectifying potassium (GIRK) channels. Activation of these channels by the βγ subunits of the dissociated Gi/o protein leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
Functional Potency
The functional potency of this compound is typically measured by its half-maximal effective concentration (EC50) in various cell-based assays.
| Assay Type | This compound EC50 (nM) | Reference |
| Cell-based functional assays | 17 - 75 |
Table 2: Functional potency (EC50) of this compound in cell-based assays.
Visualizing the Mechanism of Action
To better illustrate the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.
This compound's primary signaling cascade upon D2 receptor activation.
A generalized workflow for determining this compound's binding affinity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the D2 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the D2 receptor.
Materials:
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HEK293 cells stably expressing human D2 receptors.
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Radioligand: [³H]-(R)-(+)-7-OH-DPAT or [³H]-Spiperone.
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Unlabeled this compound.
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Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
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Scintillation fluid.
Procedure:
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Cell Culture and Membrane Preparation:
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Culture HEK293-D2R cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
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Resuspend the membrane pellet in fresh binding buffer and determine protein concentration.
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-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to different wells.
-
Add the cell membrane preparation to initiate the binding reaction.
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Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
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Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
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-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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cAMP Functional Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity.
Materials:
-
CHO-K1 or HEK293 cells expressing the D2 receptor.
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This compound.
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Forskolin (an adenylyl cyclase activator).
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cAMP detection kit (e.g., HTRF, ELISA, or a luciferase-based biosensor).
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Cell culture medium and assay buffer.
Procedure:
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Cell Seeding:
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Seed cells into a 96-well plate and allow them to attach overnight.
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Compound Treatment:
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Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
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Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
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cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
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-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
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Fit the data to a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
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β-Arrestin Recruitment BRET Assay
Objective: To quantify the recruitment of β-arrestin to the D2 receptor upon this compound stimulation.
Materials:
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HEK293 cells co-expressing D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
This compound.
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BRET substrate (e.g., coelenterazine h).
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Plate reader capable of measuring BRET signals.
Procedure:
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Cell Transfection and Seeding:
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Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin-YFP constructs.
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Seed the transfected cells into a white, 96-well plate.
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Assay:
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Add varying concentrations of this compound to the wells.
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Add the BRET substrate.
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Measure the light emission at the wavelengths corresponding to the BRET donor and acceptor using a plate reader.
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-
Data Analysis:
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Calculate the BRET ratio (acceptor emission / donor emission) for each well.
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Plot the BRET ratio as a function of the logarithm of the this compound concentration.
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Fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.
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Conclusion
This compound's mechanism of action at the dopamine D2 receptor is characterized by high-affinity binding, potent full agonism, and a preference for G protein-mediated signaling pathways over β-arrestin recruitment. This detailed understanding of its molecular pharmacology, supported by the quantitative data and experimental protocols presented herein, provides a valuable foundation for researchers and drug development professionals. The insights into this compound's biased agonism, in particular, offer promising avenues for the development of more targeted and effective therapies for a range of neurological and psychiatric disorders.
References
- 1. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Sumanirole dopamine agonist properties and selectivity
An In-Depth Technical Guide to the Dopamine Agonist Properties and Selectivity of Sumanirole
Introduction
This compound, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, is a potent and highly selective full agonist for the dopamine D2 receptor.[1][2] Initially developed for the potential treatment of Parkinson's disease and restless legs syndrome, it has become an invaluable pharmacological tool for elucidating the specific neurobiological functions mediated by the D2 receptor, distinct from other dopamine receptor subtypes.[2] Although it did not receive clinical approval, its high selectivity makes it a benchmark compound in neuroscience research.[2][3] This guide provides a comprehensive overview of this compound's binding profile, functional activity, and the experimental methodologies used for its characterization.
Dopamine Receptor Binding Profile and Selectivity
This compound's defining characteristic is its high affinity and selectivity for the dopamine D2 receptor. Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.
Quantitative Binding Data
The binding profile of this compound has been characterized across various dopamine receptor subtypes. While initial reports highlighted a very high degree of D2 selectivity, subsequent studies have provided a more nuanced view.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ Dₓ / Kᵢ D₂) | Reference |
| Dopamine D₂ | 9.0 | - | |
| Dopamine D₃ | 1940 | ~216-fold | |
| Dopamine D₄ | >2190 | >243-fold | |
| Dopamine D₁ | >7140 | >793-fold | |
| Dopamine D₂ | 17.1 | - | |
| Dopamine D₃ | 546 | ~32-fold | |
| Dopamine D₂ | 80.6 | - | |
| Dopamine D₃ | ~806 | ~10-fold |
Table 1: this compound Binding Affinities (Kᵢ) at Dopamine Receptor Subtypes. Note the variability in reported D₂/D₃ selectivity across different studies.
As shown in Table 1, this compound demonstrates a clear preference for the D2 receptor. The originally reported selectivity of over 200-fold compared to the D3 subtype established it as a uniquely D2-selective agonist. More recent studies, however, report a more moderate selectivity of approximately 10- to 32-fold over the D3 receptor. This discrepancy may arise from differences in experimental conditions, such as the choice of radioligand. For instance, using an agonist radioligand like [³H]-(R)-(+)-7-OH-DPAT is thought to provide a more accurate evaluation of an agonist's affinity for the receptor's active state. Regardless of the exact fold-difference, its selectivity for D2 over D1 and D4 receptors is consistently high.
Functional Agonist Activity
This compound acts as a full and efficacious agonist at the D2 receptor, meaning it is capable of eliciting a maximal physiological response upon binding. Its functional activity is assessed through cell-based assays that measure downstream signaling events following receptor activation.
G-Protein Dependent Signaling
Dopamine D2-like receptors (D₂, D₃, and D₄) are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gᵢ/ₒ family. Activation of this pathway leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is a full agonist in assays measuring this canonical G-protein pathway.
Biased Agonism
In addition to G-protein signaling, GPCR activation can also trigger G protein-independent pathways, often mediated by the recruitment of β-arrestin proteins. The ability of a ligand to preferentially activate one pathway over another is termed "functional selectivity" or "biased agonism". While this compound itself is considered a relatively unbiased agonist, displaying similar efficacy for both G-protein activation and β-arrestin recruitment, it has served as a valuable scaffold for developing functionally selective ligands. By modifying the this compound structure, researchers have created new compounds that are highly biased towards G-protein signaling, which may offer therapeutic advantages by avoiding the side effects associated with β-arrestin pathway activation.
Quantitative Functional Data
| Assay Type | Parameter | Value (nM) | Intrinsic Activity | Reference |
| Cell-based functional assays | EC₅₀ | 17 - 75 | Full Agonist | |
| Gᵢ₁ Protein Activation (BRET) | EC₅₀ | ~100 | Full Agonist | |
| Gₒₐ Protein Activation (BRET) | EC₅₀ | ~100 | Full Agonist | |
| cAMP Inhibition (CAMYEL) | EC₅₀ | ~200 | Full Agonist | |
| β-Arrestin 2 Recruitment (BRET) | EC₅₀ | ~300 | Full Agonist |
Table 2: Functional Agonist Profile of this compound. EC₅₀ represents the concentration of agonist that produces 50% of the maximal response.
Signaling Pathways and Visualizations
The interaction of this compound with the D2 receptor initiates specific intracellular signaling cascades.
Canonical D₂ Receptor Signaling Pathway
Upon binding, this compound stabilizes an active conformation of the D2 receptor, facilitating its coupling to Gᵢ/ₒ proteins. This leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. The activated Gαᵢ/ₒ subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.
Caption: Canonical Gᵢ/ₒ-protein signaling pathway activated by this compound at the D₂ receptor.
Biased Agonism at the D₂ Receptor
Biased agonism describes how a ligand can selectively engage either the G-protein pathway or the β-arrestin pathway. While this compound is relatively unbiased, its derivatives have been engineered to be G-protein biased, a concept illustrated below. A biased agonist would preferentially drive the G-protein signaling cascade while minimally engaging the β-arrestin pathway.
Caption: Conceptual diagram of G-protein biased agonism at the D₂ receptor.
Experimental Protocols
The characterization of this compound relies on standardized in vitro and in vivo pharmacological assays.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of a test compound (this compound) by quantifying its ability to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (e.g., D₂).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., the agonist [³H]-7-OH-DPAT) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Caption: General workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (for EC₅₀ Determination)
This functional assay measures a compound's ability to activate the Gᵢ/ₒ signaling pathway by quantifying the resulting decrease in intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the D₂ receptor are plated in multi-well plates and grown to an appropriate confluency.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.
-
Stimulation: An adenylyl cyclase stimulator, such as Forskolin, is added to all wells (except the negative control) to induce a high basal level of cAMP.
-
Agonist Addition: The test agonist (this compound) is added in a range of concentrations to the appropriate wells. The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA) or biosensors (e.g., CAMYEL).
-
Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of Forskolin-stimulated cAMP levels against the log concentration of this compound. The EC₅₀ and Eₘₐₓ (maximum effect) values are determined from this curve.
Caption: Workflow for a cAMP inhibition functional assay.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the neurochemical effects of a drug.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., the striatum) of an anesthetized animal (e.g., a rat). The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is connected to a syringe pump and perfused at a slow, constant flow rate (e.g., 1-2 µL/min) with a physiological solution (artificial cerebrospinal fluid, aCSF).
-
Equilibration: Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF, down their concentration gradient. The system is allowed to equilibrate to establish a stable baseline.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After a stable baseline is established, this compound is administered (e.g., via subcutaneous injection).
-
Post-Drug Collection: Sample collection continues to measure changes in neurotransmitter levels induced by the drug.
-
Analysis: The concentration of analytes (e.g., dopamine, acetylcholine) in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.
Caption: Experimental workflow for an in vivo microdialysis study.
Conclusion
This compound is a cornerstone pharmacological tool characterized by its high affinity and selectivity for the dopamine D2 receptor, where it acts as a full agonist. Its ability to robustly activate the canonical Gᵢ/ₒ pathway has made it instrumental in parsing the physiological roles of D2 receptor stimulation. While its own profile is largely unbiased, it has provided the essential chemical scaffold for developing next-generation, functionally selective D2 agonists. The experimental protocols detailed herein—from in vitro binding and functional assays to in vivo neurochemical profiling—represent the standard methodologies for characterizing compounds like this compound and continue to be vital in the field of dopamine receptor pharmacology and drug development.
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Sumanirole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole, ((R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one), is a potent and highly selective dopamine D2 receptor agonist.[1] Its in vitro characteristics have been extensively studied to elucidate its mechanism of action and potential therapeutic applications, particularly in the context of Parkinson's disease and restless legs syndrome.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols for major assays, and visualizations of the associated signaling pathways and workflows.
Core Pharmacological Characteristics
This compound demonstrates high affinity and selectivity for the dopamine D2 receptor. It acts as a full agonist, eliciting physiological responses comparable to endogenous dopamine at the D2 receptor. The primary mechanism of action involves the activation of Gαi/o-protein coupled signaling cascades, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound, including its binding affinity (Ki) and functional potency (EC50) at various neurotransmitter receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand Used | Ki (nM) | Reference |
| Dopamine D2 | [3H]-(R)-(+)-7-OH-DPAT | 80.6 | |
| Dopamine D2 | Not Specified | 9.0 | |
| Dopamine D3 | [3H]-(R)-(+)-7-OH-DPAT | D3/D2 Ratio = 10 | |
| Dopamine D3 | Not Specified | 1940 | |
| Dopamine D4 | Not Specified | >2190 | |
| Dopamine D1 | Not Specified | >7140 | |
| Serotonin 5-HT1A | Not Specified | Moderate Affinity (~8-fold less than D2) |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.
Table 2: Functional Potency of this compound
| Assay Type | Parameter | Value (nM) | Reference |
| Cell-based functional assays | EC50 | 17 - 75 | |
| cAMP Inhibition | EC50 | Subnanomolar (for some bivalent analogues) | |
| β-arrestin Recruitment (BRET) | EC50 | Potency lower than for G-protein activation |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound, as a D2 receptor agonist, primarily activates the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also engage with β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.
References
The Rise and Fall of a Selective Dopamine Agonist: A Technical Guide to Sumanirole (PNU-95,666)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanirole (PNU-95,666) emerged from the laboratories of Pharmacia & Upjohn (later Pfizer) as a pioneering, highly selective full agonist for the dopamine D2 receptor.[1] Initially developed for the treatment of Parkinson's disease and restless leg syndrome, its unique pharmacological profile offered the promise of targeted dopaminergic therapy with potentially fewer side effects than existing non-selective agonists. This technical guide provides an in-depth chronicle of this compound's discovery and history, detailing its synthesis, preclinical pharmacology, and clinical development. Through a comprehensive review of key studies, we present its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and development workflows. Despite showing efficacy in preclinical models and early clinical trials, this compound's development was ultimately discontinued.[1] This guide serves as a valuable resource for researchers in neuroscience and drug development, offering insights into the challenges of translating a selective pharmacological agent into a clinically differentiated therapeutic.
Discovery and History
This compound, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, was the first highly selective D2 receptor full agonist to be discovered.[1] Its development was driven by the hypothesis that selective activation of the D2 receptor could provide therapeutic benefits for conditions like Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons, with a more favorable side-effect profile compared to less selective dopamine agonists.
The development program for this compound was active through the late 1990s and early 2000s. However, in 2004, Pfizer announced the discontinuation of its clinical development program for this compound. The decision was based on findings from clinical studies that did not sufficiently distinguish this compound's therapeutic effects from those of already available therapies.[1] Despite its withdrawal from the clinical development pipeline, this compound remains a valuable tool in pharmacological research for elucidating the specific roles of the D2 receptor in various physiological and pathological processes.
Development History Timeline
| Year | Milestone | Source |
| 2003 | Pharmacia Corporation acquired by Pfizer. | [2] |
| 2004 | Pfizer discontinues the clinical development program for this compound. | |
| 2005 | Preclinical data on this compound's pharmacodynamics in Parkinson's disease models published. |
Synthesis of this compound
A practical synthesis of this compound was developed to meet the demands of clinical trials. One of the key approaches starts from quinoline and involves a diastereoselective epoxidation of a C-3–C-4 double bond in a chiral 1,2-dihydroisoquinoline intermediate. Another described synthesis involves the construction of the basic skeleton from 8-hydroxyquinoline, which is then elaborated into a key tricyclic intermediate. Further steps include the formation of a 1,2-amino alcohol, conversion to an aziridine, and finally, a dissolving metal reduction to yield this compound.
Caption: A simplified workflow for the synthesis of this compound.
Preclinical Pharmacology
This compound's preclinical profile established it as a potent and selective D2 receptor agonist. In vitro and in vivo studies demonstrated its efficacy in models of dopamine hypofunction and Parkinson's disease.
In Vitro Studies
Radioligand binding assays were crucial in determining the selectivity of this compound for the dopamine D2 receptor.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (Cell-based) | Potency (EC50, nM) |
| D2 | 9.0 | Full Agonist | 17 - 75 |
| D3 | 1940 | - | - |
| D4 | >2190 | - | - |
| D1 | >7140 | - | - |
Data compiled from multiple sources.
A standard radioligand binding assay protocol to determine the binding affinity of this compound would involve the following steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the target dopamine receptor subtypes in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.
-
Binding Assay: In a 96-well plate, combine the membrane preparation (containing a specific amount of protein), a radioligand specific for the dopamine receptor subtype being tested (e.g., [3H]spiperone for D2 receptors), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Studies
This compound demonstrated significant efficacy in various animal models of Parkinson's disease and dopamine depletion.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Species | Key Outcome Measure | This compound Dose/Route | Result |
| 6-Hydroxydopamine (6-OHDA)-Lesioned | Rat | Contralateral Rotations | Varies (s.c.) | Profound and sustained rotational behavior |
| MPTP-Lesioned | Monkey | Disability Scores & Locomotor Activity | Dose-dependent | Improvement in disability and locomotor activity |
| Reserpinized, α-methyl-para-tyrosine-treated | Rat | Horizontal Activity | ≥12.5 µmol/kg (s.c.) | Significant and sustained increase in activity |
| Normal | Rat | Striatal Acetylcholine Levels | ED50 = 12.1 µmol/kg (i.p.) | Full agonist for elevation |
| Normal | Rat | Plasma Prolactin Levels | ED50 = 2.3 µmol/kg (i.v.) | Dose-dependent decrease |
Data compiled from multiple sources.
This widely used model involves the selective destruction of dopaminergic neurons in one hemisphere of the brain.
-
Animal Preparation: Anesthetize the rat (e.g., with ketamine and xylazine) and place it in a stereotaxic frame.
-
Neurotoxin Injection: Drill a small hole in the skull to access the desired brain region (e.g., the medial forebrain bundle). Slowly inject a solution of 6-OHDA (e.g., 10 µg in 4 µL of saline with 0.2% ascorbic acid) into the target area using a microsyringe.
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia and ensuring access to food and water.
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), assess the motor asymmetry by administering a dopamine agonist (like apomorphine or this compound) and measuring the resulting contralateral rotations. This rotational behavior is a quantifiable measure of the dopamine receptor supersensitivity on the lesioned side of the brain.
This model in non-human primates closely mimics the motor symptoms of human Parkinson's disease.
-
Toxin Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (e.g., intramuscularly) to the monkeys. The dosing regimen can vary but is typically repeated until stable parkinsonian symptoms are observed.
-
Behavioral Assessment: Regularly assess the monkeys for parkinsonian motor symptoms using a standardized rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans. This includes evaluating tremor, bradykinesia, rigidity, and postural instability.
-
Drug Efficacy Testing: Once a stable parkinsonian state is achieved, administer this compound and observe for improvements in the motor disability scores and overall locomotor activity.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a full agonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.
Caption: Key signaling pathways activated by this compound at the D2 receptor.
Activation of the D2 receptor by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced activity of protein kinase A (PKA). This signaling cascade is responsible for many of the downstream effects of D2 receptor activation.
In the striatum, D2 receptors are located on cholinergic interneurons, and their activation tonically inhibits the release of acetylcholine. This is a key mechanism by which dopamine modulates motor control. This compound, as a D2 agonist, was shown to be a full agonist for the elevation of striatal acetylcholine levels, likely through a feedback mechanism.
In the pituitary gland, D2 receptors on lactotroph cells inhibit the synthesis and release of prolactin. This compound's ability to dose-dependently decrease plasma prolactin levels in rats is a direct consequence of its agonist activity at these receptors.
Clinical Development
This compound underwent Phase II and Phase III clinical trials for the treatment of both early and advanced Parkinson's disease.
Clinical Trial Design and Methodology
The clinical trials for this compound were typically randomized, double-blind, placebo-controlled studies. In some trials, an active comparator, such as Ropinirole, was included. The primary efficacy endpoint was often the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the sum of Parts II (Activities of Daily Living) and III (Motor Examination).
References
The Pharmacological Profile of Sumanirole Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanirole maleate ((R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one maleate; PNU-95,666) is a potent and highly selective full agonist for the dopamine D2 receptor subtype.[1][2] Developed initially for the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS), this compound has been extensively characterized in both in vitro and in vivo models.[1][3] Although it has not been approved for medical use, its distinct pharmacological profile makes it a valuable tool for dissecting the roles of D2 receptor-mediated signaling in the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound maleate, including its receptor binding affinity, functional activity, signaling pathways, and performance in preclinical and clinical studies.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological processes, including motor control, motivation, and hormone secretion. These receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, which couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) production, are key targets for therapies addressing neurological and psychiatric disorders such as Parkinson's disease. This compound emerged as a significant research compound due to its high selectivity for the D2 receptor, offering a means to investigate the specific functions of this receptor subtype in isolation from the closely related D3 and D4 receptors.
Receptor Binding Affinity
This compound exhibits a high affinity for the dopamine D2 receptor with significant selectivity over other dopamine receptor subtypes. The binding affinities, expressed as inhibition constants (Ki), have been determined through competitive radioligand binding assays.
| Receptor Subtype | Ki (nM) - Study 1 | Ki (nM) - Study 2 | Ki (nM) - Study 3 |
| Dopamine D2 | 9.0 | 9.0 | 17.1 |
| Dopamine D3 | 1940 | 1,940 | 546 |
| Dopamine D4 | >2190 | >2,190 | - |
| Dopamine D1 | >7140 | >7,140 | - |
Table 1: Receptor Binding Affinities of this compound Maleate.
Functional Activity and Signaling Pathway
This compound is a full agonist at the D2 receptor. Its agonistic activity has been demonstrated in various cell-based functional assays, where it effectively stimulates D2 receptor-mediated signaling pathways.
In Vitro Efficacy
| Assay Type | Cell Line | Measured Effect | EC50 (nM) |
| cAMP Accumulation Inhibition | CHO cells expressing human D2A receptors | Inhibition of forskolin-stimulated cAMP | 17 |
| Mitogenesis Stimulation | - | D2 receptor-stimulated mitogenesis | 4.6 |
| General Cell-Based Assays | - | - | 17 - 75 |
Table 2: In Vitro Functional Activity of this compound Maleate.
Signaling Pathway
As a D2 receptor agonist, this compound activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, D2 receptor activation can modulate other downstream effectors, including ion channels and the β-arrestin pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Sumanirole as a Research Tool for Parkinson's Disease
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. A primary therapeutic strategy involves the modulation of dopamine receptors to alleviate motor symptoms. This compound, a potent and highly selective D2 dopamine receptor agonist, serves as a critical research tool for investigating the pathophysiology of PD and for the preclinical assessment of novel therapeutic agents.[1][2] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in PD research, and a summary of key quantitative data to guide study design and interpretation.
Core Mechanism of Action
This compound is a full agonist with high affinity and selectivity for the dopamine D2 receptor subtype.[3] Its selectivity for the D2 receptor is over 200-fold higher compared to other dopamine receptor subtypes (D1, D3, D4). Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is central to the modulatory effects of dopamine in the brain, and its simulation by this compound is a key aspect of its utility in PD models.
Signaling Pathway Diagram
Caption: D2 receptor activation pathway by this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its use as a D2 receptor probe.
Table 1: In Vitro Receptor Binding Affinities (Ki)
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity vs. D2 |
| Dopamine D2 | 9.0 - 17.1 | - |
| Dopamine D3 | 546 - 1940 | ~32-215 fold |
| Dopamine D4 | >2190 | >128 fold |
| Dopamine D1 | >7140 | >417 fold |
Table 2: In Vitro and In Vivo Functional Potency (EC50/ED50)
| Assay Type | Parameter | Value | Species |
| Cell-Based Functional Assay | EC50 | 17 - 75 nM | - |
| Striatal Acetylcholine Elevation | ED50 | 12.1 µmol/kg i.p. | Rat |
| Plasma Prolactin Reduction | ED50 | 2.3 µmol/kg i.v. | Rat |
| Dopamine Neuron Firing Depression | ED50 | 2.3 µmol/kg i.v. | Rat |
Key Experimental Protocols for Parkinson's Disease Research
In Vitro: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the D2 receptor.
Objective: To quantify the competitive displacement of a radiolabeled D2 antagonist by this compound.
Materials:
-
HEK293 cells stably expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone or similar D2 antagonist.
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (GF/B glass fiber).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize D2-expressing cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Radioligand at a constant concentration (near its Kd value).
-
For non-specific binding wells, add haloperidol instead of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
In Vitro: cAMP Functional Assay
This protocol measures the functional effect of this compound on D2 receptor-mediated inhibition of cAMP production.
Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK293 cells expressing human D2 receptors.
-
Forskolin (adenylyl cyclase activator).
-
IBMX (phosphodiesterase inhibitor).
-
This compound stock solution.
-
Assay buffer/medium (e.g., HBSS or DMEM).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium and replace it with assay buffer containing IBMX. Incubate for 15-30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except basal controls) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Use a sigmoidal dose-response curve to calculate the EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.
In Vivo: 6-OHDA-Induced Rotational Behavior Model
This protocol assesses the in vivo efficacy of this compound in a widely used rat model of Parkinson's disease.
Objective: To measure the ability of this compound to induce contralateral rotations in rats with unilateral lesions of the nigrostriatal dopamine pathway.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA) neurotoxin.
-
Desipramine (norepinephrine uptake inhibitor to protect noradrenergic neurons).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Stereotaxic apparatus.
-
Automated rotometer bowls.
-
This compound solution for injection (s.c. or i.p.).
Procedure:
-
Lesion Surgery:
-
Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery.
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or substantia nigra.
-
Allow 2-3 weeks for the lesion to develop and stabilize.
-
-
Behavioral Testing:
-
Administer this compound (e.g., 0.1 - 10 µmol/kg, s.c.) to the lesioned rats.
-
Immediately place each rat in an individual rotometer bowl.
-
Record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral rotations for 60-120 minutes.
-
-
Data Analysis: Calculate the net contralateral rotations per minute. A dose-dependent increase in contralateral rotations indicates a D2 receptor-mediated motor stimulant effect, reflecting the drug's potential anti-parkinsonian activity.
Experimental Workflow Diagram
Caption: Workflow for the 6-OHDA rotational model.
Conclusion
This compound's high selectivity and potent agonist activity at the dopamine D2 receptor make it an invaluable tool for Parkinson's disease research. It allows for the specific interrogation of D2 receptor function in vitro and provides a robust in vivo response in established animal models of the disease. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their efforts to understand the mechanisms of Parkinson's disease and to discover and validate new therapeutic strategies.
References
Sumanirole: A Technical Guide to its Pharmacological Profile and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole is a potent and selective dopamine D2 receptor agonist that has been investigated for the treatment of Parkinson's disease and restless leg syndrome.[1] As a full agonist at the D2 receptor, its primary mechanism of action involves the modulation of dopaminergic signaling pathways.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a core focus on its potential off-target effects. The information is presented to aid researchers and drug development professionals in understanding its selectivity and potential for interactions with other cellular targets.
Core Pharmacological Data
The primary pharmacological activity of this compound is as a high-affinity agonist at the dopamine D2 receptor. Its selectivity for the D2 subtype over other dopamine receptor subtypes has been a key characteristic highlighted in the literature.
Dopamine Receptor Binding Affinity and Functional Activity
This compound demonstrates a high affinity for the dopamine D2 receptor, with reported Ki values in the low nanomolar range. It acts as a full agonist at this receptor, with EC50 values also in the nanomolar range.[2][3] Its selectivity for the D2 receptor over the D1, D3, and D4 subtypes is a significant feature of its pharmacological profile.
| Receptor | Assay Type | Parameter | Value (nM) |
| Dopamine D2 | Radioligand Binding | Ki | 9.0, 17.1 |
| Dopamine D1 | Radioligand Binding | Ki | >7140 |
| Dopamine D3 | Radioligand Binding | Ki | 1940, 546 |
| Dopamine D4 | Radioligand Binding | Ki | >2190 |
| Dopamine D2 | Functional Assay | EC50 | 17 - 75 |
Known Off-Target Interactions
While extensively characterized for its high selectivity among dopamine receptor subtypes, comprehensive public data on this compound's interaction with a wide panel of other receptors and cellular targets is limited. However, available information indicates a notable interaction with the serotonin 5-HT1A receptor.
| Receptor/Target | Assay Type | Parameter | Value (nM) |
| Serotonin 5-HT1A | Radioligand Binding | Ki | 95 |
| Serotonin 5-HT1D | - | Agonist | - |
Note: The data for the 5-HT1D receptor indicates agonist activity but does not provide a quantitative binding affinity (Ki) or functional potency (EC50).
There is currently a lack of publicly available data on the binding affinity and functional activity of this compound at other major receptor families, including adrenergic, muscarinic, histaminergic, and opioid receptors. Furthermore, specific data regarding its potential for hERG channel inhibition and interaction with cytochrome P450 (CYP) enzymes have not been identified in the reviewed literature.
Signaling Pathways
To understand the functional consequences of this compound's interactions, it is crucial to visualize the signaling pathways associated with its primary target and known off-target receptors.
Dopamine D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Serotonin 5-HT1A Receptor Signaling Pathway
Similar to the dopamine D2 receptor, the 5-HT1A receptor is a Gi/o-coupled receptor. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, as well as the modulation of ion channel activity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's pharmacological profile. The following sections outline the protocols for key in vitro assays relevant to characterizing this compound's on-target and potential off-target activities.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 or 5-HT1A) are prepared from cultured cells or tissue homogenates.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the receptor preparation in the presence of a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger, following receptor activation. It is used to determine the functional potency (EC50) and efficacy of a compound as an agonist or antagonist.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the Gi/o-coupled receptor of interest are cultured in appropriate media.
-
Cell Stimulation: For Gi/o-coupled receptors, cells are typically stimulated with forskolin (an adenylyl cyclase activator) to induce a measurable baseline of cAMP production. The cells are then treated with varying concentrations of the test compound (this compound).
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined from this curve.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins, an early event in GPCR signaling, by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Methodology:
-
Membrane Preparation: Cell membranes containing the receptor of interest are prepared.
-
Incubation: The membranes are incubated in a buffer containing [35S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of the agonist (this compound). Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated by rapid filtration through a filter plate, separating the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of the agonist to generate a dose-response curve, from which the EC50 and Emax can be determined.
Conclusion
References
The Synthesis and Chemical Structure of Sumanirole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanirole, chemically known as (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, is a potent and highly selective full agonist of the dopamine D2 receptor.[1] Developed initially for the potential treatment of Parkinson's disease and restless leg syndrome, it has become an invaluable tool in neuroscience research for elucidating D2 receptor-mediated signaling pathways.[1] This document provides a comprehensive overview of the synthesis of this compound, its detailed chemical structure, and its mechanism of action, presenting quantitative data and experimental methodologies in a structured format for scientific and drug development applications.
Chemical Structure
This compound possesses a rigid tricyclic core structure, which contributes to its high selectivity for the D2 receptor. The key structural features include an imidazoquinolinone backbone with a chiral center at the C5 position, bearing a methylamino group. The (R)-enantiomer is the pharmacologically active form.
IUPAC Name: (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one[1]
Chemical Formula: C₁₁H₁₃N₃O[1]
Molar Mass: 203.245 g·mol⁻¹[1]
| Identifier | Value |
| CAS Number | 179386-43-7 |
| PubChem CID | 9818479 |
| ChEMBL ID | CHEMBL419792 |
| SMILES | CN[C@@H]1Cc2cccc3[nH]c(=O)n(C1)c23 |
| InChI | InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1 |
| Stereochemistry | Absolute (R) |
Synthesis of this compound
Several synthetic routes for this compound have been developed. One of the most practical and scalable approaches involves the construction of the tricyclic skeleton from 8-hydroxyquinoline, followed by the introduction of the chiral amine side chain.
Key Synthetic Approach: A Practical Synthesis
A notable synthesis strategy focuses on the elaboration of an 8-hydroxyquinoline starting material to form a key tricyclic intermediate. This intermediate is then converted to a 1,2-amino alcohol. A crucial step involves the formation of an aziridine from this amino alcohol, which is subsequently opened via a dissolving metal reduction to yield the desired methylamino group with the correct stereochemistry. The final step involves the removal of any protecting groups to afford this compound.
Another documented approach utilizes D-phenylalanine as the chiral starting material, employing sequential oxidative cyclization to construct the core structure. A further method describes the diastereoselective epoxidation of a chiral 1,2-dihydroisoquinoline derivative as a key step.
Experimental Protocol: Illustrative Aziridine Ring Opening
The following is a generalized protocol based on the described synthetic strategies involving an aziridine intermediate:
-
Aziridine Formation: The precursor 1,2-amino alcohol is treated with a suitable reagent, such as methanesulfonyl chloride in the presence of a base (e.g., triethylamine), to form the corresponding mesylate. Subsequent intramolecular cyclization affords the aziridine.
-
Dissolving Metal Reduction: The formed aziridine is subjected to a dissolving metal reduction. A typical procedure involves dissolving the aziridine in a mixture of liquid ammonia and an alcohol (e.g., ethanol) and then adding small pieces of sodium metal until a persistent blue color is observed.
-
Work-up and Purification: The reaction is quenched by the addition of a proton source (e.g., ammonium chloride). After evaporation of the ammonia, the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a highly selective full agonist at the dopamine D2 receptor. Dopamine receptors are G protein-coupled receptors (GPCRs), and the D2-like receptor family (D2, D3, and D4) couple to Gαi/o proteins.
Upon binding of this compound to the D2 receptor, the Gαi/o subunit is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene transcription and cellular function. Additionally, the βγ-subunits of the G protein can modulate the activity of other signaling pathways, including ion channels.
Caption: this compound-mediated D2 receptor signaling pathway.
Quantitative Data
The following tables summarize the binding affinity and functional potency of this compound at various dopamine receptor subtypes.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | Ki (nM) | Selectivity vs. D2 | Reference |
| D2 | 9.0 | - | |
| D3 | 1940 | >200-fold | |
| D4 | >2190 | >243-fold | |
| D1 | >7140 | >793-fold |
Table 2: Functional Potency (EC50, nM)
| Assay | Cell Line | EC50 (nM) | Reference |
| Inhibition of forskolin-stimulated cAMP accumulation | CHO cells expressing human recombinant D2A receptors | 17 | |
| Various cell-based assays | - | 17 - 75 |
Experimental Workflow: Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound remains a cornerstone research tool for investigating the intricacies of the dopaminergic system, particularly the roles of the D2 receptor. Its well-defined chemical structure and synthesis, coupled with its high selectivity and potent agonism, provide a solid foundation for its use in pharmacological studies. The detailed information presented in this guide is intended to support researchers and drug development professionals in their endeavors to further understand and potentially leverage D2 receptor modulation for therapeutic benefit.
References
Investigating the Biased Agonism of Sumanirole Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole, a potent and selective D2 dopamine receptor agonist, has served as a critical scaffold in the exploration of functional selectivity, also known as biased agonism.[1][2] This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a G protein-coupled receptor (GPCR).[3][4] In the context of the D2 receptor (D2R), the primary signaling pathways involve the canonical Gαi/o protein-dependent pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, and the non-canonical β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling.[1]
The development of biased D2R agonists is a promising therapeutic strategy for neuropsychiatric and basal ganglia-related disorders. The goal is to design ligands that selectively engage the G protein pathway, which is thought to mediate therapeutic effects, while minimizing β-arrestin recruitment, which has been associated with adverse effects. This guide provides an in-depth overview of the biased agonism of this compound and its analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Analogues
The following tables summarize the binding affinities (Ki), potencies (EC50), and efficacies (Emax) of this compound and several of its key analogues at the D2 receptor for both G protein-mediated cAMP inhibition and β-arrestin-2 recruitment. These data are crucial for understanding the structure-activity relationships (SAR) that govern biased agonism.
Table 1: Binding Affinities of this compound and Analogues at the D2 Receptor
| Compound | Ki (nM) [³H]-(R)-(+)-7-OH-DPAT | D3R/D2R Selectivity | Reference |
| This compound (1) | 80.6 | 10 | |
| Analogue 8 | 143.9 | >2 | |
| Analogue 19 | <50 | >2 | |
| Analogue 20 | <50 | >2 | |
| Quinpirole | - | - |
Binding affinities were determined using radioligand binding assays with the agonist radioligand [³H]-(R)-(+)-7-OH-DPAT.
Table 2: Functional Activity of this compound and Analogues at the D2 Receptor - cAMP Inhibition (G-Protein Pathway)
| Compound | EC50 (nM) | Emax (% of Quinpirole) | Reference |
| This compound (1) | - | Similar to Quinpirole | |
| Analogue 8 | 143.9 | Fully Efficacious | |
| Analogue 19 | Subnanomolar | Enhanced Efficacy | |
| Analogue 11 | - | Markedly Potent | |
| (R,S)-12 | - | Markedly Potent | |
| (R,R)-13 | - | Markedly Potent |
Data obtained from cAMP inhibition assays, a measure of Gαi/o protein activation.
Table 3: Functional Activity of this compound and Analogues at the D2 Receptor - β-Arrestin-2 Recruitment
| Compound | EC50 (nM) | Emax (% of Quinpirole) | Reference |
| This compound (1) | - | Similar to Quinpirole | |
| Analogue 19 | - | Reduced or Suppressed | |
| Analogue 11 | - | Lower Efficacy | |
| rac-FOB02-04 | - | Lower Efficacy | |
| AB04-96 | - | ~22% Higher Efficacy |
Data obtained from β-arrestin-2 recruitment assays, often utilizing BRET technology.
Table 4: Bias Factor Comparison of this compound Analogues
| Compound | Bias Factor (log scale, cAMP vs. β-arrestin) | Reference |
| This compound (1) | >1.0 | |
| Analogue 8 | >1.0 | |
| Analogue 19 | >1.0 | |
| Analogue 20 | >1.0 |
Bias factors were calculated using the operational model, comparing cAMP inhibition to β-arrestin-2 recruitment. A positive value indicates a bias towards the G-protein pathway.
Experimental Protocols
The characterization of biased agonism for this compound analogues relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the D2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human D2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Competition Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled D2 receptor agonist, such as [³H]-(R)-(+)-7-OH-DPAT, and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The incubation is carried out at a specific temperature and for a set duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compounds in activating the Gαi/o-mediated signaling pathway.
Methodology:
-
Cell Culture: HEK293 cells expressing the D2 receptor are used.
-
Assay Principle: The assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels. This is often done using a bioluminescence resonance energy transfer (BRET)-based biosensor, such as CAMYEL (cAMP sensor using YFP-Epac-RLuc).
-
Experimental Procedure: Cells are treated with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).
-
BRET Measurement: The BRET signal is measured at a specific time point after ligand addition (e.g., 30 minutes). A decrease in the BRET ratio indicates a decrease in cAMP levels.
-
Data Analysis: Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.
β-Arrestin Recruitment Assay
Objective: To quantify the ability of the test compounds to promote the interaction between the D2 receptor and β-arrestin-2.
Methodology:
-
Cell Culture: HEK293 cells are co-transfected with constructs for the D2 receptor fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).
-
Assay Principle: This BRET-based assay measures the proximity of the receptor and β-arrestin-2. Ligand-induced recruitment of β-arrestin-2-YFP to the D2R-RLuc brings the two proteins into close proximity, allowing for energy transfer from RLuc to YFP.
-
Experimental Procedure: Cells are treated with varying concentrations of the test compound.
-
BRET Measurement: The BRET signal (the ratio of YFP emission to RLuc emission) is measured over time (e.g., up to 30 minutes). An increase in the BRET ratio indicates recruitment of β-arrestin-2.
-
Data Analysis: Dose-response curves are constructed from the BRET data, and EC50 and Emax values are calculated.
Mandatory Visualizations
Signaling Pathways of the D2 Dopamine Receptor
Caption: D2 Dopamine Receptor signaling pathways.
Experimental Workflow for Assessing Biased Agonism
Caption: Workflow for characterizing biased agonism.
Conclusion
The investigation into the biased agonism of this compound analogues has revealed that specific structural modifications can significantly alter the signaling profile of these compounds at the D2 dopamine receptor. By making substitutions at the N-1 and/or N-5 positions of the this compound scaffold, it is possible to enhance agonist efficacy for the Gαi/o-mediated inhibition of cAMP while reducing or even eliminating β-arrestin recruitment. This has led to the identification of lead compounds, such as analogue 19, which exhibit strong G protein bias.
The methodologies outlined in this guide provide a robust framework for the continued exploration of biased agonism in drug discovery. The ability to fine-tune the functional selectivity of D2R ligands holds significant promise for the development of novel therapeutics with improved efficacy and reduced side-effect profiles for a range of neurological and psychiatric disorders. Further research into the structural basis of these biased interactions will undoubtedly pave the way for the rational design of the next generation of functionally selective GPCR modulators.
References
- 1. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Sumanirole's Interaction with Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanirole (PNU-95,666) is a potent and selective dopamine D2 receptor full agonist.[1][2][3] This technical guide provides an in-depth analysis of this compound's interaction with various neurotransmitter systems, with a primary focus on its well-characterized effects on the dopaminergic system and available data on its off-target activities. The information presented herein is intended to support research, discovery, and development efforts by providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. While this compound was developed for Parkinson's disease and restless leg syndrome, it was never clinically approved.[3][4]
Core Interaction: The Dopaminergic System
This compound's primary mechanism of action is as a full agonist at the dopamine D2 receptor. It exhibits high affinity and significant selectivity for the D2 subtype over other dopamine receptor subtypes (D1, D3, and D4). This selectivity is a key feature of its pharmacological profile.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying this compound's affinity for dopamine receptors. These experiments typically involve the use of a radiolabeled ligand that binds to the receptor of interest and measuring the displacement of this radioligand by increasing concentrations of the unlabeled test compound (this compound). The inhibition constant (Ki) is then determined, with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. D₂ | Reference |
| Dopamine D₂ | 9.0 | - | |
| 17.1 | - | ||
| Dopamine D₃ | 1940 | ~215-fold | |
| 546 | ~32-fold | ||
| Dopamine D₄ | >2190 | >243-fold | |
| Dopamine D₁ | >7140 | >793-fold |
Table 1: this compound Binding Affinities for Dopamine Receptor Subtypes. This table summarizes the inhibition constants (Ki) of this compound for various dopamine receptor subtypes. Data from different studies are presented to provide a comprehensive view.
Functional Activity
This compound acts as a full agonist at the D2 receptor, meaning it binds to the receptor and elicits a maximal biological response, similar to the endogenous ligand, dopamine. This has been demonstrated in various cell-based functional assays, such as those measuring the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, a hallmark of Gi/o-coupled receptor activation like the D2 receptor.
| Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| Cell-based functional assays | Not specified | 17 - 75 | |
| ED₅₀ (in vivo) | Not specified | ~46 |
Table 2: Functional Agonist Activity of this compound at the D₂ Receptor. This table presents the half-maximal effective concentration (EC₅₀) and in vivo half-maximal effective dose (ED₅₀) values for this compound, demonstrating its potency as a D₂ receptor agonist.
D₂ Receptor Signaling Pathway
As a D2 receptor agonist, this compound activates the Gi/o signaling cascade. This pathway is crucial for its pharmacological effects.
Figure 1: this compound-activated D₂ Receptor Signaling Pathway. This diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to the dopamine D₂ receptor, leading to the inhibition of adenylyl cyclase and downstream effects.
Interaction with Other Neurotransmitter Systems
Serotonergic System
Some studies have indicated that this compound possesses a notable affinity for the serotonin 1A (5-HT₁ₐ) receptor. However, the reported binding affinity varies across different sources.
| Receptor Subtype | Kᵢ (nM) | Reference |
| Serotonin 1A (5-HT₁ₐ) | 72.4 | Data from broad screening panels |
| ~8-fold lower affinity than for D₂ |
Table 3: this compound Binding Affinity for the Serotonin 1A Receptor. This table shows the reported inhibition constant (Ki) for this compound at the 5-HT₁ₐ receptor. The data suggests a lower affinity compared to its primary target, the D₂ receptor.
Information regarding this compound's affinity for other serotonin receptor subtypes is limited.
Adrenergic, Muscarinic, and Other Systems
There is a lack of specific, publicly available quantitative data from comprehensive binding assays (e.g., CEREP or Eurofins SafetyScreen panels) detailing this compound's interaction with adrenergic, muscarinic, nicotinic, histamine, glutamate, and GABA receptors. Therefore, a detailed analysis of its interaction with these systems cannot be provided at this time. Drug development programs for centrally acting agents typically conduct such broad receptor screening to assess potential off-target effects and predict potential side effects.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound.
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Sumanirole: A Deep Dive into its Potential for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Sumanirole, a potent and highly selective dopamine D2 receptor agonist, has been the subject of extensive preclinical investigation for its therapeutic potential in a range of neurological disorders, most notably Parkinson's disease. This technical guide provides a comprehensive overview of the key preclinical findings, detailing its pharmacological properties, efficacy in various animal models, and the underlying mechanisms of action. The information is curated to serve as a valuable resource for researchers, scientists, and professionals involved in the drug development process.
Pharmacological Profile and Mechanism of Action
This compound distinguishes itself through its high affinity and selectivity for the dopamine D2 receptor subtype. In radioligand binding assays, it has demonstrated over 200-fold selectivity for the D2 receptor compared to other dopamine receptor subtypes.[1] As a full agonist, this compound effectively mimics the action of dopamine at the D2 receptor, initiating downstream signaling cascades that are crucial for motor control and other neurological functions. In cellular assays, it has shown EC50 values ranging from 17 to 75 nM.[1]
The primary mechanism of action for this compound involves the activation of Gi/o-coupled D2 receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to the modulatory effects of dopamine in the brain.[2]
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Responses to Sumanirole Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole (PNU-95,666) is a potent and highly selective full agonist for the dopamine D2 receptor.[1][2] Developed initially for the potential treatment of Parkinson's disease and restless leg syndrome, it has become a valuable research tool for elucidating the neurobiological mechanisms mediated by the D2 receptor.[1][2] This technical guide provides a comprehensive overview of the cellular responses to this compound treatment, focusing on its signaling pathways, quantitative pharmacological data, and detailed experimental protocols for key assays.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The cellular response to this compound is multifaceted, involving both G protein-dependent and independent signaling cascades.
G Protein-Dependent Signaling
The canonical signaling pathway for the D2 receptor involves its coupling to inhibitory G proteins of the Gi/o family.[3] Upon binding of this compound, the D2 receptor undergoes a conformational change, leading to the activation of the Gi/o protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).
Furthermore, the Gβγ subunits released upon Gi/o activation can directly modulate the activity of ion channels, most notably the G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of GIRK channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.
G Protein-Independent Signaling: β-Arrestin Recruitment
In addition to G protein-mediated pathways, agonist binding to the D2 receptor can also trigger G protein-independent signaling through the recruitment of β-arrestin proteins. Upon receptor activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the D2 receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades that are independent of G protein activity. Some studies have investigated the development of bivalent ligands based on the this compound pharmacophore to selectively activate G-protein dependent pathways over β-arrestin recruitment.
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for various dopamine receptor subtypes and signaling readouts.
Table 1: this compound Binding Affinities (Ki) for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| D2 | 9.0 | |
| D2 | 17.1 | |
| D2 | 80.6 | |
| D3 | 1940 | |
| D3 | 546 | |
| D4 | >2190 | |
| D1 | >7140 |
Table 2: this compound Functional Potency (EC50/IC50) in Cellular Assays
| Assay | EC50/IC50 (nM) | Cell Type | Reference |
| Cell-based functional assays | 17 - 75 | Various | |
| D2-mediated cAMP inhibition | 32.2 ± 5.4 | Not Specified | |
| D2 β-arrestin 2 recruitment | 501.2 ± 148.5 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular responses to this compound treatment.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors).
-
Varying concentrations of unlabeled this compound or a reference compound.
-
For determining non-specific binding, add a high concentration of a known antagonist (e.g., haloperidol).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger in the D2 receptor signaling pathway.
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the dopamine D2 receptor in a suitable medium.
-
Seed the cells into 96-well or 384-well assay plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Pre-incubate the cells with this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Add a known concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based assays). The specific steps will depend on the chosen kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve to quantify the amount of cAMP in each well.
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition).
-
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to the activated D2 receptor, providing a measure of G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 or other suitable cells.
-
Co-transfect the cells with two plasmids: one encoding the D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).
-
-
Cell Plating:
-
After 24-48 hours of transfection, harvest the cells and plate them in a white, clear-bottom 96-well plate.
-
-
Assay Procedure:
-
Wash the cells with an assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to all wells and incubate for a few minutes.
-
Add serial dilutions of this compound to the wells.
-
-
BRET Measurement:
-
Immediately after adding this compound, measure the luminescence at two different wavelengths using a plate reader equipped with appropriate filters for the BRET donor and acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission intensity of the acceptor by the emission intensity of the donor.
-
Plot the change in the BRET ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal β-arrestin recruitment) and the Emax (the maximum recruitment).
-
GIRK Channel Electrophysiology
This technique directly measures the effect of this compound on the activity of GIRK channels, providing a functional readout of D2 receptor-mediated ion channel modulation.
Protocol:
-
Cell Preparation:
-
Use a cell system that endogenously or exogenously expresses both the dopamine D2 receptor and GIRK channels (e.g., cultured neurons, Xenopus oocytes injected with receptor and channel cRNAs, or stably transfected mammalian cell lines).
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording configuration on a single cell.
-
Use an intracellular solution containing GTP to allow for G protein coupling.
-
Hold the cell at a specific membrane potential and apply voltage ramps or steps to elicit and measure the GIRK current.
-
-
This compound Application:
-
Record a stable baseline current in the absence of any drug.
-
Apply this compound at various concentrations to the bath solution perfusing the cell.
-
-
Data Acquisition and Analysis:
-
Record the changes in the GIRK current in response to each concentration of this compound.
-
Measure the amplitude of the this compound-induced current.
-
Plot the current amplitude as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the diverse cellular responses mediated by the dopamine D2 receptor. Its high selectivity allows for the precise dissection of D2 receptor-dependent signaling pathways, including the canonical Gi/o-mediated inhibition of cAMP and modulation of GIRK channels, as well as the G protein-independent recruitment of β-arrestin. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the fields of neuropharmacology, cell biology, and drug discovery, facilitating further exploration of the intricate roles of the dopamine D2 receptor in health and disease.
References
The Dichotomous Impact of Sumanirole on Striatal Acetylcholine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanirole, a selective dopamine D2 receptor agonist, presents a complex and seemingly paradoxical effect on acetylcholine (ACh) levels within the striatum. While the canonical understanding of D2 receptor activation on striatal cholinergic interneurons (CINs) points toward an inhibitory action, leading to decreased ACh release, specific in vivo evidence demonstrates that this compound can act as a full agonist for the elevation of striatal ACh. This technical guide provides an in-depth exploration of this dichotomy, summarizing the quantitative data, detailing the experimental protocols used for these assessments, and visualizing the underlying molecular and experimental frameworks. The content herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's nuanced mechanism of action.
Introduction: A Tale of Two Effects
The striatum, a critical node in motor control and reward-based learning, is characterized by a delicate balance between dopaminergic and cholinergic signaling. Dopamine, primarily through D2 receptors, is known to modulate the activity of tonically active cholinergic interneurons, the main source of striatal acetylcholine. The prevailing model suggests that activation of D2 receptors on CINs is inhibitory, suppressing their firing and consequently reducing ACh release.[1][2] This inhibitory control is a cornerstone of basal ganglia physiology.
However, studies involving the highly D2-selective agonist this compound have introduced a significant nuance to this model. Research in rats has shown that this compound is a full agonist for the elevation of striatal acetylcholine levels, with an ED50 of 12.1 µmol/kg i.p.[3] This finding stands in contrast to studies using other D2 agonists like quinpirole and N-434, which consistently demonstrate a dose-dependent decrease in striatal ACh release.[4][5]
This guide will dissect these seemingly contradictory findings, exploring potential mechanisms that could account for this paradoxical elevation, such as the influence of presynaptic versus postsynaptic D2 receptor populations and the impact of the underlying physiological state of the dopaminergic system (e.g., in dopamine-depleted models of Parkinson's disease where receptor supersensitivity may alter agonist responses).
Quantitative Analysis of D2 Agonist Effects on Striatal Acetylcholine
The following table summarizes the quantitative data from key studies investigating the impact of this compound and other D2 receptor agonists on striatal acetylcholine levels, as measured by in vivo microdialysis.
| Compound | Species | Dosing Route | Key Finding | ED50 / Concentration | Reference |
| This compound | Rat | i.p. | Full agonist for elevation of striatal ACh levels | ED50 = 12.1 µmol/kg | |
| Quinpirole | Rat | i.p. | Decreased basal ACh release | 30 and 60 µg/kg | |
| N-434 | Rat | Intrastriatal | Dose-dependent decrease in ACh release | 10⁻⁷ M to 10⁻⁴ M | |
| Apomorphine | Rat | s.c. | Decreased interstitial ACh concentrations | 0.3 and 3 mg/kg |
Core Mechanism of Action: D2 Receptor-Mediated Inhibition of Cholinergic Interneurons
Under normal physiological conditions, dopamine released from nigrostriatal terminals tonically inhibits striatal cholinergic interneurons via D2 receptors located on the CINs' soma, dendrites, and terminals. This is the predominantly accepted mechanism.
Signaling Pathway
Activation of the Gαi/o-coupled D2 receptor on a cholinergic interneuron initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in hyperpolarization of the neuron and a reduction in acetylcholine synthesis and release.
Experimental Protocols: In Vivo Microdialysis of Striatal Acetylcholine
The measurement of extracellular acetylcholine in the striatum of awake, freely moving animals is predominantly achieved through in vivo microdialysis coupled with a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall workflow involves several key stages, from the surgical implantation of a guide cannula to the final analysis of the collected dialysate.
Detailed Methodology
1. Animal Preparation and Surgery:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
The animal is placed in a stereotaxic frame, and the skull is exposed.
-
A burr hole is drilled over the striatum. Stereotaxic coordinates are typically determined relative to bregma (e.g., Anterior/Posterior: +0.7 mm; Medial/Lateral: ±2.5 mm; Dorsal/Ventral: -5.0 mm from skull surface).
-
A guide cannula is lowered to a position just above the striatum and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide patent.
2. Microdialysis Procedure:
-
Following a recovery period of 24-48 hours, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane length).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Crucially, the aCSF must contain an acetylcholinesterase (AChE) inhibitor (e.g., 10 µM neostigmine) to prevent the rapid degradation of ACh in the extracellular space.
-
After a stabilization period (e.g., 1-2 hours), baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound or vehicle is administered (e.g., intraperitoneally), and sample collection continues for a designated period to monitor changes in ACh levels.
3. Sample Analysis (HPLC-ECD):
-
Collected dialysates are immediately frozen or injected into the HPLC system.
-
The HPLC system is equipped with an analytical column for separating ACh and choline.
-
Post-column, the eluent passes through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase. This converts ACh to choline, and then choline to betaine and hydrogen peroxide (H₂O₂).
-
The generated H₂O₂ is then detected electrochemically at a platinum electrode.
-
The peak height or area corresponding to ACh is compared to that of known standards to quantify the concentration in the dialysate.
Reconciling the Conflicting Data: A Logical Framework
The discrepancy in this compound's reported effects on striatal ACh likely stems from the differing neurochemical environments in which the experiments were conducted. In a healthy, dopamine-intact striatum, D2 agonists are expected to inhibit CINs. However, in a dopamine-depleted state, such as in animal models of Parkinson's disease (e.g., 6-OHDA lesioned rats), adaptive changes occur, including the upregulation and supersensitivity of postsynaptic D2 receptors. The elevation of ACh by this compound was noted in studies evaluating its efficacy in animal models of Parkinson's disease.
This suggests that this compound's effect on striatal ACh is not monolithic but is instead highly dependent on the functional state of the striatal dopamine system. The elevation observed may be an indirect network effect that overrides the direct inhibitory action on CINs in a pathological state.
Conclusion
This compound's impact on striatal acetylcholine levels is a compelling example of context-dependent pharmacology. While the primary mechanism of D2 receptor activation on cholinergic interneurons is inhibitory, the ultimate in vivo effect can be reversed in a dopamine-depleted environment, leading to an elevation of acetylcholine. This technical guide has provided the quantitative data, detailed experimental methodologies, and visual frameworks necessary to understand this complex interaction. For researchers and drug development professionals, this underscores the critical importance of considering the underlying neuropathological state when evaluating the neurochemical effects of dopaminergic agents. Future investigations should aim to further elucidate the precise network-level adaptations that lead to this paradoxical increase in striatal acetylcholine following this compound administration in models of Parkinson's disease.
References
- 1. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of dopamine D1 and D2 receptors on striatal acetylcholine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A within-subjects microdialysis/behavioural study of the role of striatal acetylcholine in D1-dependent turning - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sumanirole: In Vivo Experimental Protocols for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanirole is a potent and highly selective D2 dopamine receptor full agonist, which has been instrumental in preclinical research for understanding the role of the D2 receptor in various physiological and pathological processes, particularly in models of Parkinson's disease.[1] These application notes provide detailed experimental protocols for in vivo studies using this compound, focusing on the induction of Parkinson's-like symptoms in animal models and the subsequent behavioral and neurochemical assessments. The protocols are intended to guide researchers in the effective use of this compound as a tool to investigate dopaminergic signaling and to evaluate potential therapeutic strategies.
Introduction
The dopamine D2 receptor is a critical target in the treatment of a range of neurological and psychiatric disorders. This compound's high selectivity for the D2 receptor subtype makes it an invaluable research tool, allowing for the specific interrogation of D2-mediated pathways.[1] In vivo studies with this compound have been pivotal in characterizing its effects on motor control, motivation, and sensory gating. These protocols will detail the creation of widely used animal models of Parkinson's disease and the application of this compound in these models to assess its therapeutic potential.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| D2 Receptor Binding Affinity (Ki) | - | 9.0 nM | [2] |
| D3 Receptor Binding Affinity (Ki) | - | 1940 nM | [2] |
| D4 Receptor Binding Affinity (Ki) | - | >2190 nM | [2] |
| D1 Receptor Binding Affinity (Ki) | - | >7140 nM | |
| D2 Receptor Functional Agonism (EC50) | Cell-based assays | 17 - 75 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Animal Model | Value (ED50) | Administration Route | Reference |
| Elevation of Striatal Acetylcholine | Rat | 12.1 µmol/kg | i.p. | |
| Depression of Dopamine Neuron Firing | Rat | 2.3 µmol/kg | i.v. | |
| Increase in Horizontal Activity | Reserpinized Rat | ≥12.5 µmol/kg | s.c. |
Experimental Protocols
Induction of Unilateral 6-Hydroxydopamine (6-OHDA) Lesions in Rats
This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine pathway in rats, a widely used model of Parkinson's disease.
Materials:
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, drill, sutures)
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. Shave and clean the surgical area on the head.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for injection into the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura. These coordinates may need to be adjusted based on the rat strain and age.
-
Drill a small burr hole through the skull at the marked coordinates.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of sterile saline containing 0.02% ascorbic acid to prevent oxidation).
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per IACUC guidelines. Monitor the animal's recovery, weight, and hydration.
Induction of MPTP-Induced Parkinsonism in Non-Human Primates
This protocol provides a general guideline for inducing Parkinson's-like symptoms in monkeys using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Caution: MPTP is a potent neurotoxin and must be handled with extreme care in a specialized facility with appropriate safety measures.
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9%)
-
Syringes and needles
-
Personal protective equipment (PPE)
Procedure (Example of a chronic, low-dose regimen):
-
Animal Selection and Baseline Assessment: Select healthy, adult monkeys (e.g., macaques) and perform baseline behavioral assessments.
-
MPTP Administration:
-
Prepare a fresh solution of MPTP in sterile saline.
-
Administer MPTP via intramuscular (i.m.) or subcutaneous (s.c.) injection. A typical chronic regimen might involve injections of 0.2-0.5 mg/kg once or twice a week.
-
The dosing regimen should be carefully titrated for each animal, as sensitivity to MPTP can vary.
-
-
Monitoring:
-
Closely monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, tremor, and postural instability, using a standardized rating scale.
-
Adjust the MPTP dose and frequency based on the observed clinical signs.
-
-
Stable Parkinsonian Model: Continue MPTP administration until a stable parkinsonian state is achieved.
Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
This test is used to quantify the motor asymmetry resulting from the unilateral dopamine depletion and to assess the effects of dopaminergic drugs like this compound.
Materials:
-
Rotational behavior monitoring system (e.g., automated rotometer bowls)
-
This compound
-
Vehicle (e.g., saline)
-
Dopamine antagonist (e.g., haloperidol) for validation
Procedure:
-
Acclimation: Place the 6-OHDA lesioned rat in the rotometer bowl for a brief acclimation period (e.g., 10-15 minutes).
-
Drug Administration:
-
Administer this compound (e.g., 0.1 - 10 µmol/kg, s.c. or i.p.) or vehicle.
-
For validation studies, a dopamine antagonist can be administered prior to this compound.
-
-
Data Collection:
-
Record the number of full 360° rotations in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a set period (e.g., 60-90 minutes).
-
Automated systems can track and record this data.
-
-
Data Analysis: Express the data as net contralateral rotations per minute. A significant increase in contralateral rotations following this compound administration indicates a positive dopaminergic effect.
Prepulse Inhibition (PPI) Test in Rats
PPI is a measure of sensorimotor gating, which is often disrupted in neuropsychiatric disorders. This test can be used to evaluate the effects of this compound on information processing.
Materials:
-
Acoustic startle response system with a prepulse capability
-
This compound
-
Vehicle
Procedure:
-
Acclimation: Place the rat in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise.
-
-
-
Drug Administration: Administer this compound or vehicle at a specified time before the test session (e.g., 15-30 minutes).
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the whole-body flinch.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound remains a cornerstone for in vivo research into the function and therapeutic potential of the dopamine D2 receptor. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound in established animal models of Parkinson's disease and for assessing its effects on relevant behavioral and neurochemical endpoints. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of dopaminergic systems and the development of novel therapeutics. Researchers should always ensure that all animal procedures are approved by their institutional animal care and use committee and are conducted in accordance with the highest standards of animal welfare.
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Sumanirole in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole is a potent and highly selective full agonist for the dopamine D2 receptor.[1] Developed initially for conditions such as Parkinson's disease and restless leg syndrome, it has become a valuable tool in pharmacological research to investigate D2 receptor-mediated signaling pathways.[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro assays.
Physicochemical Properties of this compound
This compound is typically available as a maleate salt. Understanding its physicochemical properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Chemical Name | (5R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one maleate | Cayman Chemical, Tocris Bioscience |
| Synonyms | PNU-95666, U-95666E | Cayman Chemical, MedChemExpress |
| Molecular Formula | C₁₁H₁₃N₃O • C₄H₄O₄ | R&D Systems, Cayman Chemical |
| Molecular Weight | 319.31 g/mol | R&D Systems, MedChemExpress, Tocris Bioscience |
| Appearance | White to off-white crystalline solid | MedChemExpress |
| Purity | ≥98% | R&D Systems, Cayman Chemical, Tocris Bioscience |
| Storage | Store at -20°C.[2][3] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] | R&D Systems, Cayman Chemical, MedChemExpress |
Solubility of this compound Maleate
This compound maleate exhibits good solubility in several common laboratory solvents. The choice of solvent will depend on the specific requirements of the in vitro assay and the desired stock solution concentration. For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |
| Water | 10 - 31.93 | 31.32 - 100 | Ultrasonic treatment may be needed to aid dissolution. If water is used for the stock solution, it should be filtered and sterilized before use. | MedChemExpress, Tocris Bioscience, GlpBio |
| DMSO | 16 - 50 | 50.1 - 156.59 | Hygroscopic DMSO can impact solubility; use freshly opened DMSO. Ultrasonic treatment is recommended. | Cayman Chemical, MedChemExpress, R&D Systems, Tocris Bioscience |
| DMF | 12.5 | 39.1 | Cayman Chemical | |
| PBS (pH 7.2) | 5 | 15.6 | Cayman Chemical |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound maleate in DMSO, a common solvent for in vitro assays.
Materials:
-
This compound maleate powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound maleate needed using its molecular weight (319.31 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 319.31 g/mol * 1000 mg/g = 3.193 mg
-
-
Weigh the compound: Carefully weigh out 3.193 mg of this compound maleate powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the stock solution in cell culture medium or an appropriate assay buffer. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the cells (typically ≤ 0.1%).
Procedure:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions: Prepare a series of dilutions from the stock solution using cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Final dilution into the assay: Add a small volume of the working solution to the wells of your cell culture plate to reach the final desired concentration. For example, adding 1 µL of a 100 µM working solution to 100 µL of cell culture medium in a well will result in a final concentration of 1 µM.
Application in In Vitro Assays: cAMP Inhibition Assay
This compound, as a D2 receptor agonist, acts by coupling to Gi/o proteins, which in turn inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. A common in vitro assay to assess the potency of this compound is to measure its ability to inhibit forskolin-stimulated cAMP production in cells expressing the D2 receptor.
Protocol: Forskolin-Stimulated cAMP Inhibition Assay
This protocol provides a general workflow for assessing this compound's effect on cAMP levels in a cell line stably expressing the human D2 receptor (e.g., HEK293-D2R).
Materials:
-
HEK293 cells stably expressing the human D2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions (prepared as described above)
-
Forskolin solution (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Seed the HEK293-D2R cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Treatment: Add different concentrations of this compound working solutions to the wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Stimulation: After a brief pre-incubation with this compound (e.g., 10-15 minutes), add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. This compound has been reported to have EC₅₀ values between 17 and 75 nM in cell-based assays.
Visualizations
D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is activated by this compound.
Caption: D2 receptor signaling pathway activated by this compound.
Experimental Workflow for cAMP Inhibition Assay
The diagram below outlines the general workflow for a cell-based cAMP inhibition assay to test the activity of this compound.
Caption: Workflow for a this compound cAMP inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for the Use of Sumanirole in Rat Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dopamine deficiency in the striatum.[1][2] This deficiency underlies the primary motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability.[3][4] A primary therapeutic strategy involves the use of dopamine receptor agonists to mimic the effects of endogenous dopamine.[2]
Sumanirole (PNU-95,666) is a potent and highly selective full agonist for the dopamine D2 receptor subtype. It was initially developed for the treatment of Parkinson's disease and restless leg syndrome. Although its clinical development was discontinued as it did not show sufficient distinction from existing therapies, this compound remains an invaluable tool in preclinical research. Its high selectivity for the D2 receptor allows for the specific investigation of D2-mediated neurobiological mechanisms in animal models of Parkinson's disease. These application notes provide detailed protocols for utilizing this compound in common rat models of PD.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor Subtype | Value | Species/Cell Line | Reference |
| Ki (nM) | D2 | 9.0 | Human | |
| D3 | 1940 | Human | ||
| D4 | >2190 | Human | ||
| D1 | >7140 | Human | ||
| EC50 (nM) | D2 | 17 - 75 | CHO Cells |
Ki: Inhibitor constant, a measure of binding affinity. EC50: Half maximal effective concentration, a measure of functional potency.
Table 2: In Vivo Efficacy of this compound in Rat Models of Parkinson's Disease
| Animal Model | Treatment and Route | Behavioral/Neurochemical Assay | Key Findings | Reference |
| Unilateral 6-OHDA-Lesioned Rats | This compound (s.c.) | Rotational Behavior | Caused profound and sustained contralateral rotations; more efficacious than other tested agonists. | |
| Reserpinized, α-methyl-p-tyrosine-treated Rats | ≥12.5 µmol/kg (s.c.) | Locomotor Activity | Produced a significant and sustained increase in horizontal activity. | |
| Normal Rats | ED50 = 12.1 µmol/kg (i.p.) | Striatal Acetylcholine Levels | Acted as a full agonist in elevating striatal acetylcholine. | |
| Normal Rats | ED50 = 2.3 µmol/kg (i.v.) | Dopamine Neuron Firing Rate (Substantia Nigra) | Dose-dependently depressed the firing rates of dopamine neurons. |
6-OHDA: 6-hydroxydopamine, a neurotoxin used to destroy dopaminergic neurons. s.c.: subcutaneous. i.p.: intraperitoneal. i.v.: intravenous. ED50: Half maximal effective dose.
Signaling Pathways and Experimental Visualization
Caption: this compound acts as a D2 receptor agonist, mimicking dopamine to modulate neuronal activity.
Caption: A typical workflow for evaluating this compound in the 6-OHDA rat model of Parkinson's disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 4. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Sumanirole Administration in Non-Human Primates: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sumanirole, a selective dopamine D2 receptor agonist, in non-human primate (NHP) models of Parkinson's disease. The following sections detail the mechanism of action, experimental protocols, and relevant data to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a potent and highly selective D2 receptor full agonist that has been investigated for its therapeutic potential in Parkinson's disease.[1] Its primary mechanism of action involves stimulating D2 receptors in the brain, thereby mimicking the effects of dopamine and alleviating motor deficits associated with dopamine depletion. Non-human primate models, particularly those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are considered the gold standard for preclinical evaluation of anti-parkinsonian drugs due to their close resemblance to the human condition.[2][3][4][5]
Mechanism of Action: D2 Receptor Signaling
This compound exerts its effects by binding to and activating dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). The activation of D2 receptors initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences downstream effector systems, ultimately contributing to the regulation of neuronal excitability and motor control.
Quantitative Data Summary
The following tables summarize quantitative data from non-human primate studies involving this compound and related experimental parameters.
Table 1: this compound Dosage and Efficacy in MPTP-Lesioned Monkeys
| Species | Dosing Range | Route of Administration | Observed Effects | Reference |
| Macaca fascicularis | Not specified | Subcutaneous (s.c.) | Dose-dependent improvement in disability scores and locomotor activities. | |
| Macaca mulatta | 0.05 - 0.3 mg/kg | Not specified | At high dosages, improved spatial working memory, impaired reversal learning, and slowed reach response latency. |
Table 2: Pharmacokinetic Parameters of this compound (General Information)
| Parameter | Value | Species | Notes | Reference |
| Absorption | Well absorbed after subcutaneous administration. | General | A population pharmacokinetic analysis suggested a one-compartment model with first-order absorption and elimination. | |
| Distribution | Crosses the blood-brain barrier to act on central D2 receptors. | Inferred | Efficacy in CNS disorders indicates brain penetration. | |
| Metabolism | Not specified in detail for non-human primates. | - | - | |
| Elimination | Not specified in detail for non-human primates. | - | The population pharmacokinetic model indicates first-order elimination. | |
| Half-life (t1/2) | Not specified in detail for non-human primates. | - | - | |
| Cmax | Not specified in detail for non-human primates. | - | - | |
| Tmax | Not specified in detail for non-human primates. | - | - |
Experimental Protocols
MPTP-Induced Parkinsonian Primate Model
This protocol describes the induction of a parkinsonian state in macaques using MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline for injection
-
Syringes and needles for administration
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Selection and Acclimatization: Select healthy, adult macaques (Macaca mulatta or Macaca fascicularis) and allow for an adequate acclimatization period in the housing facility.
-
Baseline Behavioral Assessment: Conduct baseline motor assessments using a standardized parkinsonian rating scale prior to MPTP administration.
-
MPTP Administration: The administration regimen can vary but a chronic, low-dose approach is often used to mimic the progressive nature of Parkinson's disease.
-
Prepare a fresh solution of MPTP in sterile saline.
-
Administer MPTP via intramuscular (i.m.), subcutaneous (s.c.), or intravenous (i.v.) injection. The specific dose and frequency will depend on the species and desired severity of parkinsonism.
-
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs such as bradykinesia, rigidity, tremor, and postural instability.
-
Stabilization: Allow a stabilization period after the final MPTP dose for the parkinsonian state to become consistent before initiating therapeutic interventions.
This compound Administration Protocol (Generalized)
This protocol provides a general guideline for the subcutaneous administration of this compound to MPTP-lesioned non-human primates.
Materials:
-
This compound maleate
-
Sterile saline or other appropriate vehicle
-
Vortex mixer and/or sonicator
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Drug Preparation:
-
On the day of administration, prepare a fresh solution of this compound maleate in a sterile vehicle (e.g., saline). The concentration should be calculated based on the desired dose and the animal's body weight.
-
Ensure the drug is fully dissolved, using a vortex mixer or sonicator if necessary.
-
-
Animal Handling and Restraint: Safely restrain the animal according to institutional guidelines.
-
Administration:
-
Disinfect the injection site (typically the loose skin between the shoulder blades) with 70% ethanol.
-
Administer the prepared this compound solution via subcutaneous injection.
-
Record the date, time, dose, and volume administered.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions and for the onset of behavioral effects.
Assessment of Motor Function
Motor function is assessed using a validated parkinsonian rating scale.
Procedure:
-
Observation Period: Observe the animal in its home cage for a defined period (e.g., 10-20 minutes) at specified time points before and after this compound administration.
-
Scoring: Score the severity of various motor signs (e.g., akinesia, tremor, posture) according to the criteria of the chosen rating scale.
-
Data Analysis: Compare the post-treatment scores to baseline and vehicle control scores to determine the efficacy of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an MPTP-lesioned non-human primate model.
Conclusion
This compound has demonstrated efficacy in improving motor function in MPTP-lesioned non-human primate models of Parkinson's disease, supporting its role as a selective D2 receptor agonist. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential and underlying mechanisms of this compound and other D2 agonists. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral assessments, is crucial for obtaining reliable and translatable preclinical data.
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical study of anti parkinsonian drugs | PPTX [slideshare.net]
- 3. Screening of antiparkinson agent | PPTX [slideshare.net]
- 4. Screening of antiparkinsonian agents | PPT [slideshare.net]
- 5. Modeling Parkinson's disease in monkeys for translational studies, a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Sumanirole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole is a potent and selective agonist for the dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[1][2][3] These receptors are crucial in various physiological processes, including motor control, motivation, and hormone regulation.[2] Dysregulation of D2 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[3] this compound exhibits high affinity for the D2 receptor, with reported Ki values of 9.0 nM and 17.1 nM in different studies, and displays over 200-fold selectivity for the D2 subtype over other dopamine receptors. In cell-based functional assays, this compound acts as a full agonist with EC50 values ranging from 17 to 75 nM.
Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like this compound with their target receptors. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibition constant (Ki) of a competing ligand. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.
Principle of the Assay
This protocol describes a competition binding assay. In this setup, a constant concentration of a radiolabeled ligand (radioligand) that binds to the D2 receptor is incubated with a source of D2 receptors (e.g., cell membranes from a cell line expressing the receptor) in the presence of varying concentrations of an unlabeled competing ligand (in this case, this compound). This compound will compete with the radioligand for binding to the D2 receptor. By measuring the amount of radioligand bound at each concentration of this compound, an inhibition curve can be generated, from which the affinity (Ki) of this compound for the D2 receptor can be calculated.
Experimental Protocol
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a D2 antagonist) or [³H]-(R)-(+)-7-OH-DPAT (a D2 agonist). The choice of radioligand can influence the observed affinity, as agonist radioligands tend to favor the high-affinity state of the receptor.
-
Unlabeled Ligand: this compound maleate.
-
Non-specific Binding Determiner: A high concentration of a structurally different D2 receptor ligand, such as Haloperidol (10 µM) or (+)-Butaclamol (5 µM), is used to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).
-
Scintillation counter.
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of this compound maleate in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the competition assay (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution in assay buffer. The final concentration in the assay should ideally be at or below its Kd value to minimize ligand depletion and ensure accurate Ki determination. For [³H]Spiperone, a concentration of approximately 0.1-0.3 nM is often used.
-
Prepare the non-specific binding control by adding a saturating concentration of the unlabeled competitor (e.g., 10 µM Haloperidol) to the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 100 µL of the receptor membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of the radioligand solution, and 100 µL of the receptor membrane preparation.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of the radioligand solution, and 100 µL of the receptor membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) or 37°C for a sufficient time to reach equilibrium. This is typically 60-120 minutes but should be determined empirically for the specific receptor preparation and radioligand.
-
-
Termination of Assay and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 3 mL) to remove any unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Presentation and Analysis
The raw data (CPM or DPM) from the scintillation counter should be organized in a table.
Table 1: Raw Data from Radioligand Binding Assay
| Condition | This compound Conc. (M) | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) |
| Total Binding | 0 | |||
| Non-specific Binding | - | |||
| Competition | 1.00E-11 | |||
| Competition | 1.00E-10 | |||
| Competition | 1.00E-09 | |||
| Competition | 1.00E-08 | |||
| Competition | 1.00E-07 | |||
| Competition | 1.00E-06 | |||
| Competition | 1.00E-05 |
Data Analysis Steps:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For each concentration of this compound, calculate the specific binding.
-
-
Generate a Competition Curve:
-
Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the this compound concentration.
-
-
Determine the IC50:
-
Use non-linear regression analysis to fit the competition curve to a one-site or two-site binding model. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50 value.
-
-
Calculate the Ki:
-
The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of this compound (Ki), the Cheng-Prusoff equation is used:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Table 2: Summary of this compound Binding Affinity Data
| Parameter | Value (nM) |
| Ki | 9.0, 17.1, 80.6 |
| IC50 | To be determined experimentally |
Note: The reported Ki values for this compound can vary depending on the experimental conditions, such as the radioligand used and the cell system expressing the receptor.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound radioligand binding assay.
Principle of Competitive Binding
Caption: Competitive binding of radioligand and this compound to the D2 receptor.
References
- 1. This compound maleate | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Sumanirole Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole is a potent and selective agonist for the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] Its activity and functional profile can be characterized using various cell-based assays that measure downstream signaling events upon receptor activation. These assays are critical for understanding its mechanism of action, determining its potency and efficacy, and assessing potential functional selectivity or biased agonism. This document provides detailed protocols for key functional assays to characterize this compound's activity at the D2 receptor.
This compound is a full agonist at the dopamine D2 receptor.[2] In cell-based functional assays, it has demonstrated EC50 values ranging from 17 to 75 nM. The dopamine D2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Like many GPCRs, the activated D2 receptor also recruits β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data for this compound's activity in key functional assays, providing a comparison of its potency (EC50) and efficacy (Emax) in G protein-mediated and β-arrestin-mediated signaling pathways.
| Assay Type | Pathway | Cell Line | Key Parameters | This compound | Reference Compound (Quinpirole) |
| cAMP Inhibition | G protein (Gi/o) | HEK293 | EC50 (nM) | 45.8 ± 7.2 | 10.9 ± 2.1 |
| Emax (%) | 98 ± 2 | 100 ± 2 | |||
| β-Arrestin Recruitment | β-Arrestin 2 | HEK293 | EC50 (nM) | 129.2 ± 31.5 | 147.6 ± 29.2 |
| Emax (%) | 104 ± 4 | 100 ± 3 |
EC50 (half-maximal effective concentration) is a measure of the compound's potency. Emax (maximum effect) is a measure of the compound's efficacy relative to a reference full agonist.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathways
The following diagram illustrates the two primary signaling pathways activated by this compound binding to the dopamine D2 receptor.
Caption: this compound activates the D2 receptor, leading to G-protein and β-arrestin pathways.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin in cells expressing the dopamine D2 receptor.
Caption: Workflow for measuring this compound-induced inhibition of cAMP production.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate: 96-well or 384-well white, opaque microplate.
-
Cell Seeding:
-
Culture the D2 receptor-expressing cells to approximately 80-90% confluency.
-
Harvest the cells and seed them into a 96-well or 384-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized for the cell line).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated dopamine D2 receptor, a key event in receptor desensitization and G protein-independent signaling. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (EFC) are commonly used.
Caption: Workflow for measuring this compound-induced β-arrestin recruitment to the D2 receptor.
-
Cell Line: A cell line (e.g., HEK293) stably co-expressing the human dopamine D2 receptor fused to a reporter tag (e.g., a fragment of an enzyme or a luciferase) and β-arrestin fused to the complementary tag.
-
Cell Culture Medium: As described for the cAMP assay.
-
Assay Buffer: As described for the cAMP assay.
-
Test Compound: this compound.
-
Detection Reagents: Substrates for the reporter system (e.g., coelenterazine for luciferase-based assays).
-
Plate: 96-well or 384-well white, opaque microplate.
-
Cell Seeding:
-
Follow the same procedure as for the cAMP assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound as described for the cAMP assay.
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 60-90 minutes at room temperature or 37°C (incubation time and temperature should be optimized for the specific assay technology).
-
-
Signal Detection:
-
Add the detection reagents, including the substrate, to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
-
GTPγS Binding Assay
This is a membrane-based functional assay that measures the direct activation of G proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Caption: Workflow for the GTPγS binding assay to measure D2 receptor-mediated G protein activation.
-
Membrane Preparation: Crude membranes from cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
-
Membrane Preparation:
-
Homogenize D2 receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 10-30 µM), and the desired concentrations of this compound or vehicle.
-
Add the cell membrane preparation (5-20 µg of protein per well).
-
To determine non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM to a set of wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all values.
-
Plot the specific binding (in cpm or dpm) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for G protein activation. determine the EC50 and Emax values for G protein activation.
-
References
Application Note: Measuring cAMP Levels in Response to Sumanirole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sumanirole (PNU-95,666) is a potent and highly selective full agonist for the dopamine D2 receptor.[1][2] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3][4] Activation of the D2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This signaling pathway is crucial in various physiological processes and is a key target in the development of therapeutics for conditions such as Parkinson's disease and restless legs syndrome.
This application note provides a detailed protocol for measuring the inhibitory effect of this compound on cAMP production in a cell-based assay. The protocol is designed for researchers familiar with cell culture and basic laboratory techniques. It will cover the principles of the assay, a step-by-step procedure, and data analysis to determine the potency of this compound.
Principle of the Assay
The measurement of cAMP levels in response to D2 receptor activation is a functional assay to characterize the potency and efficacy of agonists like this compound. Since D2 receptors are coupled to Gi proteins, their activation will lead to a decrease in cAMP levels. To measure this decrease, intracellular cAMP is first stimulated to a detectable level using a direct activator of adenylyl cyclase, such as forskolin. In the presence of a D2 agonist like this compound, the forskolin-stimulated cAMP production will be inhibited in a dose-dependent manner. The resulting cAMP levels can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, FRET, ELISA) or bioluminescent reporter assays.
Data Presentation
The potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50).
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | cAMP Inhibition | Cell-based | 17 - 75 | |
| This compound Analogue (Compound 19) | cAMP Inhibition | D2R-BRET | Subnanomolar |
Experimental Protocols
Materials and Reagents
-
Cell Line: A mammalian cell line endogenously or recombinantly expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound maleate: To be dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution.
-
Forskolin: To be dissolved in DMSO to prepare a stock solution.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
cAMP Assay Kit: A commercially available kit for cAMP measurement (e.g., HTRF cAMP dynamic 2 kit, cAMP-Glo™ Assay kit).
-
384-well white opaque plates: For luminescence-based assays.
-
Plate reader: Capable of detecting the signal generated by the chosen cAMP assay kit (e.g., luminescence or fluorescence).
Protocol: Measuring this compound-mediated inhibition of cAMP production
This protocol is a general guideline and may require optimization based on the specific cell line and cAMP assay kit used.
1. Cell Culture and Seeding: a. Culture the D2 receptor-expressing cells according to standard protocols. b. The day before the assay, harvest the cells and resuspend them in fresh culture medium. c. Determine the cell density and seed the cells into a 384-well plate at an optimized density (e.g., 2,000-10,000 cells/well). d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation: a. Prepare a stock solution of this compound maleate (e.g., 10 mM in DMSO). b. Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 10 µM). c. Prepare a stock solution of forskolin (e.g., 10 mM in DMSO). d. Dilute the forskolin stock solution in assay buffer to a final concentration that will induce a submaximal stimulation of cAMP (e.g., 1-10 µM, to be optimized for the specific cell line).
3. Assay Procedure: a. On the day of the assay, remove the culture medium from the cell plate and wash the cells once with assay buffer. b. Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration). c. Incubate the plate at 37°C for 15-30 minutes. d. Add the diluted forskolin solution to all wells except for the basal control wells (which should receive only assay buffer). e. Incubate the plate at 37°C for 30 minutes.
4. cAMP Detection: a. Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit. b. This typically involves adding a lysis buffer containing the detection reagents. c. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes). d. Read the plate on a compatible plate reader.
5. Data Analysis: a. The raw data (e.g., luminescence or HTRF ratio) is typically converted to cAMP concentrations using a standard curve run in parallel with the assay. b. Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cAMP measurement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with Sumanirole Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole is a potent and highly selective full agonist for the dopamine D2 receptor subtype.[1][2][3] Developed initially for conditions like Parkinson's disease and restless legs syndrome, it serves as a valuable research tool for elucidating the roles of D2 receptor-mediated signaling in the central nervous system.[2] In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in awake, freely moving animals.[4] This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments to investigate the effects of this compound administration on neurochemical pathways, particularly focusing on dopamine and acetylcholine levels in the striatum.
Scientific Background
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). In the striatum, D2 receptors are located on both presynaptic dopamine terminals (autoreceptors) and postsynaptic neurons. Activation of presynaptic D2 autoreceptors typically inhibits dopamine synthesis and release. Conversely, D2 receptor stimulation on cholinergic interneurons in the striatum has been shown to modulate acetylcholine release. Specifically, D2 receptor agonists generally decrease the release of acetylcholine in the striatum.
Data Presentation
The administration of this compound is expected to modulate striatal dopamine and acetylcholine levels. The following tables summarize the anticipated quantitative effects based on available data and the known mechanism of D2 receptor agonists.
Table 1: Expected Effect of Systemic this compound Administration on Striatal Acetylcholine Levels in Rats
| Dosage (µmol/kg, i.p.) | Expected Change in Acetylcholine Levels (% of Baseline) | Reference |
| ~12.1 (ED50) | ~50% increase | This compound has been identified as a full agonist for the elevation of striatal acetylcholine levels with an ED50 of 12.1 µmol/kg i.p. |
| Increasing Doses | Dose-dependent increase | As a full agonist, increasing doses are expected to produce a corresponding increase in acetylcholine levels up to a maximal effect. |
Table 2: Anticipated Effect of this compound Administration on Striatal Dopamine Levels
| Administration Route | Dosage | Expected Change in Dopamine Levels (% of Baseline) | Rationale |
| Systemic (i.p./s.c.) | Effective D2 agonist doses | Decrease | Activation of presynaptic D2 autoreceptors by this compound is expected to inhibit the synthesis and release of dopamine from striatal terminals. |
| Reverse Dialysis | Concentration-dependent (e.g., µM) | Localized Decrease | Direct perfusion of this compound into the striatum via the microdialysis probe will activate local D2 autoreceptors, leading to a reduction in extracellular dopamine concentrations in the immediate vicinity of the probe. The magnitude of this effect is expected to be concentration-dependent. |
Experimental Protocols
This section details the methodologies for conducting in vivo microdialysis experiments with this compound.
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture, ensuring a stable plane of anesthesia throughout the surgical procedure.
-
Stereotaxic Implantation:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.0 mm from the skull surface. These coordinates should be optimized based on the specific rat strain and age.
-
Slowly lower a guide cannula (e.g., 20-gauge) to a position just above the target DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Post-operative Care:
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
-
Protocol 2: In Vivo Microdialysis Procedure
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) through the guide cannula into the striatum of the awake, freely moving rat.
-
-
Perfusion and Equilibration:
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.2 mM MgCl2, buffered to a pH of 7.4.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., 0.1 M perchloric acid) to prevent the degradation of dopamine and acetylcholine.
-
-
This compound Administration:
-
Systemic Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired doses. Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 2-3 hours) to monitor the time course of the drug's effect.
-
Reverse Dialysis: To study the local effects of this compound, switch the perfusion medium from aCSF to aCSF containing a known concentration of this compound (e.g., 1-100 µM). The optimal concentration should be determined empirically. Continue collecting dialysate samples to assess the local impact on neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the concentration of dopamine, acetylcholine, and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for dopamine) or an enzymatic reactor and electrochemical detection (for acetylcholine).
-
-
Histological Verification:
-
Section the brain and stain the tissue (e.g., with cresyl violet) to histologically verify the correct placement of the microdialysis probe track within the striatum.
Visualizations
This compound Signaling Pathway
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Testing in Animals Treated with Sumanirole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole is a potent and highly selective D2 dopamine receptor full agonist.[1] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly Parkinson's disease.[1][2] These application notes provide a comprehensive overview of the behavioral testing paradigms used to characterize the effects of this compound in animal models. The accompanying detailed protocols are intended to assist researchers in designing and executing similar preclinical studies.
Mechanism of Action: D2 Receptor Signaling
This compound exerts its effects by binding to and activating the D2 dopamine receptor, a G protein-coupled receptor (GPCR). The D2 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream signaling pathways, ultimately influencing neuronal excitability and behavior.
Caption: this compound-activated D2 receptor signaling pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: Locomotor Activity in Reserpinized Rats
| Treatment Group | Dose (s.c.) | Animal Model | Key Findings | Reference |
| This compound | ≥12.5 µmol/kg | Reserpinized, alpha-methyl-para-tyrosine-treated rats | Significant and sustained increase in horizontal activity. | [1] |
Table 2: Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Animal Model | Key Findings | Reference |
| This compound | Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats | Profound and sustained contralateral rotational behavior. More efficacious than other tested agonists. | [1] |
Note: Specific quantitative data on the number of rotations at different doses of this compound are not detailed in the reviewed literature. The findings consistently report a robust induction of contralateral rotations.
Table 3: Prepulse Inhibition (PPI) in Rats
| Treatment Group | Dose (s.c.) | Animal Model | % PPI Reduction (relative to vehicle) | p-value | Reference |
| This compound | 0.3 mg/kg | Sprague-Dawley rats | Significant reduction | <0.05 | |
| This compound | 1.0 mg/kg | Sprague-Dawley rats | Significant reduction | <0.05 | |
| This compound | 3.0 mg/kg | Sprague-Dawley rats | Significant reduction | <0.005 |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the effects of this compound.
Protocol 1: Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents treated with this compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for rats, 25 x 25 x 25 cm for mice)
-
Video camera and tracking software
-
70% ethanol for cleaning
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Procedure:
-
Acclimatization: Bring the animals to the testing room at least 60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
Drug Administration: Administer this compound or vehicle solution via the desired route (e.g., subcutaneous, intraperitoneal) at the predetermined doses and time before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Start the video recording and tracking software immediately. Record the animal's behavior for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the recorded data for parameters such as:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Cleaning: After each animal is tested, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Protocol 2: Rotational Behavior in 6-OHDA Lesioned Rats
Objective: To assess the pro-dopaminergic effect of this compound by measuring rotational behavior in a unilateral model of Parkinson's disease.
Materials:
-
Rotometry system (automated or manual observation)
-
6-OHDA lesioned rats
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
Experimental Workflow:
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sumanirole Dosing in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive dosing recommendations and detailed experimental protocols for the use of Sumanirole, a selective D2 dopamine receptor agonist, in common rodent models. This compound is a valuable pharmacological tool for investigating dopaminergic pathways in models of Parkinson's disease, schizophrenia, and other CNS disorders.[1][2][3]
Mechanism of Action: D2 Receptor Signaling
This compound acts as a highly selective full agonist for the dopamine D2 receptor.[1][3] D2-like receptors, including D2, D3, and D4 subtypes, are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon binding by an agonist like this compound, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby modulating downstream cellular activity.
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the dopamine D2 agonist this compound on prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording of Neurons with Sumanirole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole is a potent and highly selective D2 dopamine receptor agonist.[1][2] Its specificity makes it a valuable pharmacological tool for investigating the role of D2 receptor signaling in neuronal function and a potential therapeutic agent for conditions involving dopamine dysregulation, such as Parkinson's disease. These application notes provide detailed protocols for studying the electrophysiological effects of this compound on neurons, focusing on in vivo extracellular single-unit recording and in vitro whole-cell patch-clamp techniques.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological and pharmacological properties of this compound.
Table 1: In Vivo Efficacy of this compound
| Parameter | Species | Brain Region | Effect | ED₅₀ | Reference |
| Firing Rate of Dopamine Neurons | Rat | Substantia Nigra pars compacta | Depression | 2.3 µmol/kg i.v. | [1][2] |
Table 2: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Parameter | EC₅₀ | Reference |
| Cell-based functional assays | Various | Full Agonist Activity | 17 - 75 nM | [1] |
Signaling Pathway
This compound exerts its effects by activating D2 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A key downstream effect of D2 receptor activation is the modulation of ion channels, most notably the G-protein-coupled inwardly rectifying potassium (GIRK) channels. The activation of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability and firing rate.
Experimental Protocols
In Vivo Extracellular Single-Unit Recording of Dopaminergic Neurons
This protocol describes the procedure for recording the extracellular activity of single dopaminergic neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) of an anesthetized rodent and assessing the effect of systemically administered this compound.
Experimental Workflow:
Materials:
-
This compound maleate
-
Anesthetic (e.g., chloral hydrate, isoflurane)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Animal (e.g., Sprague-Dawley rat)
-
Saline (0.9% NaCl) for drug dissolution
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Surgical Procedure: Perform a craniotomy over the target brain region (SNc or VTA) according to stereotaxic coordinates.
-
Electrode Placement: Slowly lower a recording microelectrode into the target area.
-
Identification of Dopaminergic Neurons: Dopaminergic neurons are typically identified based on their characteristic electrophysiological properties:
-
Slow, regular firing rate (typically 1-5 Hz).
-
Long-duration action potentials (>2.5 ms).
-
A biphasic (positive-negative) or triphasic (positive-negative-positive) waveform.
-
Post-hoc histological verification by labeling the recorded neuron with a tracer (e.g., Neurobiotin) and subsequent tyrosine hydroxylase (TH) immunohistochemistry can confirm the neurochemical identity.
-
-
Baseline Recording: Once a putative dopaminergic neuron is isolated, record its spontaneous firing activity for a stable baseline period (e.g., 5-10 minutes).
-
This compound Administration: Dissolve this compound in saline and administer it systemically, for example, via intravenous (i.v.) or intraperitoneal (i.p.) injection. A range of doses (e.g., 0.3, 1.0, 3.0 mg/kg) can be tested to establish a dose-response relationship.
-
Post-Injection Recording: Continue recording the neuron's activity to observe the effects of this compound. The onset of the effect will depend on the route of administration.
-
Data Analysis: Analyze the firing rate (spikes/second) before and after this compound administration. Quantify the percentage change in firing rate from baseline for each dose.
In Vitro Whole-Cell Patch-Clamp Recording
This protocol describes the whole-cell patch-clamp recording from neurons in acute brain slices to investigate the effects of this compound on membrane potential and ion currents, particularly GIRK currents. This example focuses on dopaminergic neurons of the substantia nigra.
Experimental Workflow:
Materials:
-
This compound maleate
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Vibratome or tissue chopper
-
Patch-clamp amplifier and data acquisition system
-
Microscope with infrared differential interference contrast (IR-DIC) optics
-
Borosilicate glass capillaries for patch pipettes
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 CaCl₂, 2 MgSO₄. Continuously bubble with 95% O₂ / 5% CO₂.
-
Internal Solution (for GIRK current recording, in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 4 Na₂-ATP, 0.3 Na-GTP, 10 Na-phosphocreatine. Adjust pH to 7.3 with KOH.
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Dissect the brain and prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest using a vibratome.
-
Slice Recovery: Incubate the slices in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature until use.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.
-
Neuron Identification: Visualize neurons using IR-DIC optics. Dopaminergic neurons in the SNc can be identified by their location and large, fusiform soma.
-
Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: Record the resting membrane potential and spontaneous firing. Apply current steps to elicit firing and assess changes in excitability.
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -60 mV) to record synaptic currents or voltage-gated currents. To isolate GIRK currents, a voltage ramp protocol can be used, and the current can be measured before and after this compound application.
-
-
This compound Application: After a stable baseline recording, bath-apply this compound at known concentrations (e.g., 10 nM - 10 µM).
-
Data Analysis:
-
In current-clamp, measure the change in resting membrane potential and firing frequency.
-
In voltage-clamp, isolate the this compound-induced current (by subtracting the baseline current from the current during drug application) to determine its amplitude and reversal potential. This can be used to generate a concentration-response curve.
-
Troubleshooting
-
In Vivo Recordings:
-
Unstable baseline firing: Ensure the animal's physiological state (anesthesia depth, temperature) is stable. Mechanical stability of the setup is crucial.
-
Difficulty identifying dopaminergic neurons: Refine stereotaxic coordinates. Use electrophysiological search criteria systematically.
-
-
Patch-Clamp Recordings:
-
Difficulty forming a gigaohm seal: Ensure clean pipette tips and healthy slices. The bath solution should be free of debris.
-
High series resistance: This can filter rapid signals. Monitor and compensate for series resistance. If it increases significantly, the recording may need to be discarded.
-
No response to this compound: Verify the viability of the slice and the concentration of the drug solution. Ensure the perfusion system is working correctly.
-
These protocols provide a foundation for investigating the electrophysiological effects of this compound. The specific parameters may need to be optimized for the experimental question and the neuronal population under investigation.
References
Lentiviral-mediated gene delivery with Sumanirole treatment
Application Notes:
Introduction
Lentiviral vectors are highly efficient tools for delivering genetic material into a wide range of cell types, including non-dividing cells, making them invaluable for both research and therapeutic applications.[1] Their ability to integrate transgenes into the host genome facilitates stable, long-term gene expression.[1] This technology is particularly relevant in the study and potential treatment of neurological disorders like Parkinson's disease, where lentiviral vectors have been used to deliver genes encoding enzymes for dopamine synthesis.[2][3][4]
Sumanirole is a potent and highly selective full agonist for the dopamine D2 receptor (D2R). As a G-protein coupled receptor (GPCR), the D2R primarily couples to Gαi/o proteins. Agonist binding, such as with this compound, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Given its role in dopaminergic signaling, this compound has been investigated as a therapeutic for Parkinson's disease.
This document provides a comprehensive protocol for combining lentiviral-mediated gene delivery with this compound treatment. This combination allows researchers to investigate the effects of specific gene expression on D2R signaling pathways or to modulate the cellular environment of lentivirally-transduced cells. The application is particularly useful for studies in neurobiology and drug development, where understanding the interplay between a delivered gene and specific receptor activation is critical.
Data Presentation
Table 1: Lentiviral Titer Determination This table summarizes results from a typical lentiviral titration experiment using a reporter gene (e.g., GFP) to determine the functional titer in Transducing Units per milliliter (TU/mL).
| Viral Dilution | # of Cells at Transduction | % GFP Positive Cells (FACS) | Functional Titer (TU/mL) |
| 1:1,000 | 100,000 | 15.2% | 1.52 x 10⁸ |
| 1:10,000 | 100,000 | 1.8% | 1.80 x 10⁸ |
| 1:100,000 | 100,000 | 0.2% | 2.00 x 10⁸ |
| Average | 1.77 x 10⁸ |
Note: Calculations are most accurate when the percentage of positive cells is between 1-20% to minimize the probability of multiple transductions per cell.
Table 2: Optimization of Transduction Efficiency with this compound Pre-treatment This table presents hypothetical data on the effect of this compound pre-treatment on lentiviral transduction efficiency at various Multiplicities of Infection (MOI).
| Treatment Group | MOI | Transduction Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| Vehicle Control | 1 | 18.5% | 98.2% |
| This compound (100 nM) | 1 | 19.1% | 97.9% |
| Vehicle Control | 5 | 65.2% | 96.5% |
| This compound (100 nM) | 5 | 67.8% | 96.1% |
| Vehicle Control | 10 | 88.9% | 92.3% |
| This compound (100 nM) | 10 | 90.1% | 91.8% |
Note: This data is illustrative and suggests that this compound treatment at the tested concentration has a negligible effect on transduction efficiency or cell viability.
Table 3: Functional Effect of this compound on D2R Signaling in Transduced Cells This table shows the quantitative results of a cAMP assay, demonstrating the biological activity of this compound in cells transduced with a gene of interest.
| Cell Type | Treatment (30 min) | Intracellular cAMP Level (pmol/mg protein) | % Inhibition of Forskolin-stimulated cAMP |
| Non-Transduced | Vehicle | 150.4 | N/A |
| Non-Transduced | Forskolin (10 µM) | 1550.2 | 0% |
| Non-Transduced | Forskolin + this compound (100 nM) | 480.6 | 69.0% |
| Lentivirus-Transduced | Vehicle | 148.9 | N/A |
| Lentivirus-Transduced | Forskolin (10 µM) | 1535.8 | 0% |
| Lentivirus-Transduced | Forskolin + this compound (100 nM) | 465.1 | 69.7% |
Note: Forskolin is used to stimulate adenylyl cyclase and elevate cAMP levels. This compound's efficacy is measured by its ability to inhibit this stimulation, confirming functional D2R signaling.
Experimental Protocols & Visualizations
Lentiviral Vector Production
This protocol describes the production of replication-incompetent lentivirus using a 2nd or 3rd generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine
-
Transfer plasmid (containing gene of interest)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM
-
0.45 µm PES filters
Protocol:
-
Day 0: Seed Cells: Plate 4 x 10⁶ HEK293T cells on a 10 cm dish. Ensure cells are ~70-80% confluent on the day of transfection.
-
Day 1: Transfection:
-
In Tube A, mix plasmids: 10 µg transfer plasmid, 7.5 µg packaging plasmid, and 2.5 µg envelope plasmid in 500 µL Opti-MEM.
-
In Tube B, mix transfection reagent in 500 µL Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Gently add the mixture dropwise to the HEK293T cells.
-
-
Day 2: Change Media: After 16-18 hours, carefully aspirate the transfection media and replace it with 10 mL of fresh, pre-warmed complete media.
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile polypropylene tube.
-
Add 10 mL of fresh media to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
-
Process Virus:
-
Centrifuge the collected supernatant at 2,000 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral supernatant and store immediately at -80°C. Avoid repeated freeze-thaw cycles.
-
Lentiviral Transduction and this compound Treatment
This protocol details the transduction of target cells with the produced lentivirus, followed by treatment with this compound.
Materials:
-
Target cells (e.g., SH-SY5Y, primary neurons)
-
Lentiviral stock (titered)
-
Complete culture medium
-
Polybrene (Hexadimethrine bromide)
-
This compound maleate stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Day 1: Seed Target Cells: Plate target cells in a multi-well plate (e.g., 5 x 10⁴ cells/well in a 24-well plate) to be 50-70% confluent at the time of transduction.
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Calculate the required volume of virus based on the desired MOI and the cell number. Formula: Volume (µL) = (MOI x Number of Cells) / Titer (TU/mL) x 1000 .
-
Prepare transduction media by adding the calculated volume of virus and Polybrene (final concentration 4-8 µg/mL) to the appropriate volume of complete media.
-
Remove the old media from the cells and replace it with the transduction media. Gently swirl the plate.
-
Incubate for 18-24 hours.
-
-
Day 3: Media Change: Remove the virus-containing media and replace it with fresh complete media.
-
Day 5-7: Gene Expression & this compound Treatment:
-
Allow 48-72 hours for transgene expression to reach optimal levels. Confirm expression if a fluorescent reporter is used.
-
Prepare working concentrations of this compound by diluting the stock solution in culture media. Include a vehicle-only control (media with the same final concentration of DMSO).
-
Aspirate media from the transduced cells and replace it with media containing this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 30 minutes for signaling assays, longer for other functional assays).
-
-
Day 7: Analysis: Harvest cells for downstream analysis (e.g., cAMP assay, qPCR, Western Blot, Flow Cytometry).
This compound / D2 Receptor Signaling Pathway
This compound acts as an agonist at the D2 dopamine receptor. This activation triggers a G-protein-mediated signaling cascade that results in the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cAMP.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. nhsjs.com [nhsjs.com]
- 3. Gene Therapy for Parkinson’s Disease: Preclinical Evaluation of Optimally Configured TH:CH1 Fusion for Maximal Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Perspective on the Road toward Gene Therapy for Parkinson’s Disease [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Sumanirole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and a proposed protocol for the quantitative analysis of Sumanirole using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are based on established analytical procedures for structurally similar dopamine D2 receptor agonists. This note includes a proposed HPLC method, protocols for sample and standard preparation, and typical method performance data. Additionally, it features diagrams of the this compound signaling pathway and a general experimental workflow for HPLC analysis.
Introduction
This compound is a potent and selective dopamine D2 receptor agonist. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and reliability.[1] This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Proposed HPLC Method for this compound
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase Column (e.g., Hypersil BDS, 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 0.05 M Glacial Acetic Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 35°C for improved reproducibility) |
| Run Time | Approximately 10 minutes |
| Diluent | Mobile Phase |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed HPLC method upon validation. The data presented are representative values for a well-developed HPLC method.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 150,000 |
| 10 | 300,000 |
| 20 | 600,000 |
| 40 | 1,200,000 |
| 60 | 1,800,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Peak Area (%RSD, n=6) |
| Repeatability (Intra-day) | 20 | < 2.0% |
| Intermediate Precision (Inter-day) | 20 | < 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 20 | 20.2 | 101.0 |
| 40 | 39.8 | 99.5 |
| Average Recovery | 98.0% - 102.0% |
Experimental Protocols
4.1.1. Mobile Phase Preparation (Acetonitrile: 0.05 M Glacial Acetic Acid, 50:50)
-
Prepare 0.05 M Glacial Acetic Acid by diluting 2.85 mL of glacial acetic acid in 1000 mL of HPLC-grade water.
-
Mix 500 mL of Acetonitrile (HPLC grade) with 500 mL of the 0.05 M Glacial Acetic Acid solution.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration through a 0.45 µm membrane filter).
4.1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent (mobile phase) and sonicate to dissolve.
-
Dilute to the mark with the diluent and mix well.
4.1.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 5, 10, 20, 40, 60 µg/mL).
4.1.4. Sample Preparation (from a solid dosage form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions for analysis.
Visualizations
Caption: this compound signaling via the D2 receptor and Gi/o protein pathway.
Caption: General experimental workflow for HPLC analysis of this compound.
References
Creating Stable Cell Lines Expressing D2 Receptors for the Characterization of Sumanirole
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2][3] Sumanirole is a potent and highly selective full agonist for the D2 receptor.[1][4] The development of stable cell lines that consistently express the D2 receptor is crucial for studying the pharmacological properties of compounds like this compound, enabling detailed investigation of its potency, efficacy, and signaling pathways. This document provides a comprehensive guide for creating and characterizing stable cell lines expressing the human D2 dopamine receptor for the purpose of evaluating this compound.
Stable cell lines are generated by introducing a vector containing the gene of interest (in this case, the D2 receptor) and a selectable marker into a host cell line. Subsequent application of selection pressure eliminates non-transfected cells, allowing for the isolation and expansion of cells that have integrated the D2 receptor gene into their genome. This results in a homogenous cell population with consistent D2 receptor expression, ideal for reproducible in vitro assays.
I. Key Experimental Workflow
The overall process for generating and validating a D2 receptor-expressing stable cell line involves several key stages, from initial vector preparation to functional characterization of the selected clones.
Caption: Experimental workflow for generating and characterizing D2 receptor stable cell lines.
II. Detailed Experimental Protocols
A. Protocol 1: Generation of a D2 Receptor Stable Cell Line
This protocol outlines the steps for creating a stable cell line expressing the human D2 dopamine receptor.
1. Materials
-
Host Cell Line: HEK293 or CHO-K1 cells.
-
Expression Vector: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length human D2 receptor cDNA and a selectable marker gene (e.g., neomycin resistance).
-
Transfection Reagent: A suitable transfection reagent (e.g., Lipofectamine 3000 or electroporation).
-
Culture Medium: DMEM or Ham's F-12K supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Selection Antibiotic: Geneticin (G418) or another appropriate antibiotic corresponding to the resistance gene on the vector.
-
Cloning Cylinders or 96-well plates for clonal isolation.
2. Methods
a. Cell Culture and Transfection
-
Culture the host cell line in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the D2 receptor expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Include a negative control of cells transfected with an empty vector.
-
After 24-48 hours of incubation, passage the cells into a larger culture dish.
b. Selection of Stable Transfectants
-
Approximately 48 hours post-transfection, begin the selection process by adding the appropriate concentration of the selection antibiotic to the culture medium. The optimal concentration should be predetermined by generating a kill curve for the parental cell line.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.
-
Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible. Non-transfected cells should be eliminated within the first week.
c. Clonal Isolation and Expansion
-
Once colonies are well-formed, isolate individual colonies using cloning cylinders or by limiting dilution in 96-well plates.
-
Transfer each clone to a separate well of a 24-well plate and expand in selective medium.
-
Continue to expand promising clones into larger culture vessels (e.g., 6-well plates, T-25 flasks).
-
Cryopreserve aliquots of each expanded clone at a low passage number for future use.
B. Protocol 2: Characterization of D2 Receptor Expression and Function
This protocol describes the validation of D2 receptor expression and the functional characterization of the stable cell line's response to this compound.
1. Radioligand Binding Assay
This assay quantifies the expression of D2 receptors on the cell surface.
a. Materials
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific Binding Control: Haloperidol or another D2 receptor antagonist.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4.
-
Cell Scraper and Homogenizer.
-
Glass Fiber Filters and a cell harvester.
-
Scintillation Counter and scintillation fluid.
b. Methods
-
Harvest cells from a confluent culture dish and prepare a membrane fraction by homogenization and centrifugation.
-
Incubate a defined amount of membrane protein with increasing concentrations of the radioligand in the binding buffer.
-
For determining non-specific binding, perform a parallel incubation in the presence of a high concentration of the non-labeled antagonist (e.g., 10 µM Haloperidol).
-
After incubation (e.g., 60 minutes at room temperature), rapidly filter the reaction mixture through glass fiber filters using a cell harvester and wash with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding analysis to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
2. cAMP Functional Assay
This assay measures the functional response of the D2 receptor to agonist stimulation by quantifying the inhibition of adenylyl cyclase activity.
a. Materials
-
cAMP Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).
-
Forskolin: An adenylyl cyclase activator.
-
This compound: The D2 receptor agonist to be tested.
-
D2 Receptor Antagonist: (e.g., Haloperidol) for confirming specificity.
-
Stimulation Buffer: e.g., HBSS or PBS with a phosphodiesterase inhibitor (e.g., IBMX).
b. Methods
-
Seed the stable D2 receptor-expressing cells in a 96-well or 384-well plate and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for a short period.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP production to determine its EC50 value.
III. Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Radioligand Binding Assay Results for Selected Clones
| Clone ID | Bmax (fmol/mg protein) | Kd (nM) |
| Clone A | 1250 | 0.5 |
| Clone B | 980 | 0.6 |
| Clone C | 1520 | 0.4 |
| Parental | Not Detectable | Not Applicable |
Table 2: Functional Characterization of this compound in a D2-Expressing Stable Cell Line (Clone C)
| Compound | EC50 (nM) for cAMP Inhibition |
| This compound | 25 |
| Dopamine (Reference Agonist) | 80 |
IV. D2 Receptor Signaling Pathway
The D2 dopamine receptor primarily signals through the Gi/o family of G proteins. Agonist binding, such as with this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The D2 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and G protein-independent signaling.
Caption: D2 receptor signaling pathway initiated by an agonist like this compound.
References
Troubleshooting & Optimization
Troubleshooting Sumanirole solubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Sumanirole in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a potent and highly selective full agonist for the dopamine D2 receptor.[1][2][3] It was developed for conditions like Parkinson's disease and restless leg syndrome.[1][2] In research settings, it is a valuable tool for studying neurobiological mechanisms specifically linked to the dopamine D2 receptor, as it shows high selectivity for D2 over D1, D3, and D4 receptor subtypes. Its mechanism of action involves activating the D2 receptor, a G protein-coupled receptor (GPCR), which preferentially couples to Gαi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The D2 receptor can also signal through G protein βγ subunits and non-canonical β-arrestin pathways.
Q2: What is the expected solubility of this compound maleate?
The reported solubility of this compound maleate varies across different suppliers and conditions. It is generally considered soluble in water and DMSO, but the maximum achievable concentration can differ. It is crucial to consult the batch-specific data on the Certificate of Analysis provided by your supplier. The table below summarizes publicly available solubility data.
| Solvent | Concentration (Source 1) | Concentration (Source 2) | Concentration (Source 3) |
| Water | 100 mM (~31.9 mg/mL) | - | 10 mg/mL (~31.3 mM) |
| DMSO | 100 mM (~31.9 mg/mL) | 16 mg/mL (~50.1 mM) | 50 mg/mL (~156.6 mM) |
| PBS (pH 7.2) | - | 5 mg/mL (~15.7 mM) | - |
| DMF | - | 12.5 mg/mL (~39.1 mM) | - |
Q3: My this compound maleate powder is not dissolving completely in my chosen solvent. What steps can I take?
If you encounter difficulty dissolving this compound maleate powder, especially at higher concentrations, follow these troubleshooting steps. This workflow can help you achieve a clear solution.
References
Optimizing Sumanirole Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sumanirole in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful application of this potent and selective dopamine D2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective full agonist for the dopamine D2 receptor.[1] Its primary mechanism of action involves binding to and activating D2 receptors, which are G-protein coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, in cell-based assays, this compound is a fully efficacious agonist with EC50 values typically ranging from 17 to 75 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound maleate is soluble in water and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or water. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. To avoid precipitation, ensure the final DMSO concentration in the culture medium is kept low (typically below 0.1%).
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific assay and the cellular response being measured. For short-term signaling events like cAMP inhibition, incubation times can be as short as 30 minutes. For longer-term studies, such as those examining changes in gene expression or cell differentiation, incubation times of 24 hours or more may be necessary. A time-course experiment is recommended to determine the ideal incubation period for your specific experimental endpoint.
Data Presentation
The following tables summarize key quantitative data for this compound from various in vitro and cell-based assays.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 9.0 |
| Dopamine D3 | 1940 |
| Dopamine D4 | >2190 |
| Dopamine D1 | >7140 |
Data compiled from publicly available pharmacological data.
Table 2: this compound Functional Potency (EC50) in Cell-Based Assays
| Assay | Cell Line | EC50 (nM) |
| cAMP Inhibition | CHO cells expressing human D2A receptors | 17 |
| Various Cell-Based Assays | - | 17 - 75 |
Data compiled from publicly available pharmacological studies.[1]
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of cAMP production in response to this compound treatment in a cell line expressing the dopamine D2 receptor.
Materials:
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Cells expressing the dopamine D2 receptor (e.g., HEK293-D2R, CHO-D2R)
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
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Cell culture medium
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium.
-
Add fresh serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (a concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol provides a general workflow for a bioluminescence resonance energy transfer (BRET)-based β-arrestin recruitment assay.
Materials:
-
Cells co-expressing the dopamine D2 receptor fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
This compound
-
BRET substrate (e.g., coelenterazine h)
-
Assay buffer (e.g., HBSS)
Procedure:
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at an optimized density.
-
Assay:
-
On the day of the assay, replace the culture medium with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a predetermined time at 37°C to allow for β-arrestin recruitment.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value for β-arrestin recruitment.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or weak response to this compound | 1. Sub-optimal this compound concentration. 2. Low D2 receptor expression in cells. 3. Incorrect assay conditions. 4. Degraded this compound stock solution. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify receptor expression using techniques like Western blot or flow cytometry. 3. Optimize incubation time and temperature. 4. Prepare a fresh stock solution of this compound. |
| High background signal in cAMP assay | 1. High basal adenylyl cyclase activity. 2. Inefficient PDE inhibition. | 1. Use a lower concentration of forskolin for stimulation. 2. Increase the concentration of the PDE inhibitor or try a different one. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation. |
| Observed Cytotoxicity | 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. 2. Reduce the incubation time if possible for your assay. 3. Ensure the final solvent concentration is below the toxic threshold (typically <0.1% for DMSO). |
Mandatory Visualizations
Caption: this compound's dual signaling pathways via the D2 receptor.
Caption: Workflow for a this compound-mediated cAMP inhibition assay.
Caption: A logical approach to troubleshooting a lack of response.
References
Preventing Sumanirole degradation in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Sumanirole stock solutions to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] Water (with sonication) and PBS (pH 7.2) can also be used for lower concentrations. For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline may be required.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is crucial to store the solutions in tightly sealed containers to protect them from moisture. Aqueous solutions are less stable and it is recommended to prepare them fresh and use them on the same day.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gentle warming and/or sonication can help redissolve the compound. Ensure that you are using a high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can significantly impact solubility. If precipitation persists, it may be necessary to prepare a fresh, lower concentration solution.
Q4: What are the likely causes of this compound degradation in my stock solution?
A4: Based on the chemical structure of this compound (an imidazoquinoline derivative), the primary potential degradation pathways include:
-
Oxidation: The imidazole and secondary amine moieties can be susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.
-
Hydrolysis: Although generally more stable than esters, the amide bond in the lactam ring of this compound could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Compounds with aromatic and heterocyclic ring systems are often sensitive to light, particularly UV radiation.
Q5: How can I visually check for degradation of my this compound stock solution?
A5: A change in the color of the solution (e.g., yellowing) or the appearance of particulate matter can be visual indicators of degradation. However, significant degradation can occur without any visible changes. Therefore, for critical experiments, it is advisable to use freshly prepared solutions or to analytically assess the purity of older stock solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Reduced or inconsistent experimental results | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid compound. Assess the stability of your stored stock solution using the protocol below. |
| Inaccurate concentration of the stock solution. | Re-prepare the stock solution, ensuring the solid is completely dissolved. Use a calibrated balance and appropriate volumetric glassware. | |
| Precipitate forms upon dilution in aqueous buffer | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Increase the percentage of the organic solvent in the final working solution, if experimentally permissible. Prepare a more dilute stock solution to minimize the amount of organic solvent needed for dilution. |
| The pH of the aqueous buffer affects solubility. | Check the solubility of this compound at the pH of your experimental buffer. Adjust the buffer pH if possible. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Recommended Storage Duration | Reference |
| DMSO | -20°C | 1 month | |
| DMSO | -80°C | 6 months | |
| Water / PBS (pH 7.2) | 4°C | Not recommended for more than one day |
Table 2: Solubility of this compound Maleate
| Solvent | Maximum Solubility | Reference |
| DMSO | ≥ 50 mg/mL (156.59 mM) | |
| Water | ~10 mg/mL (31.32 mM) | |
| PBS (pH 7.2) | ~5 mg/mL | |
| DMF | ~12.5 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound maleate powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile vial, add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 50 mg/mL).
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store at -20°C or -80°C as recommended.
Protocol 2: Protocol for Assessing the Stability of a this compound Stock Solution using HPLC
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Method-specific parameters such as the column, mobile phase, and gradient may need to be optimized.
-
Forced Degradation Study (for method validation):
-
Acidic/Basic Hydrolysis: Incubate this compound solution in 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to direct sunlight or a photostability chamber.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of this compound (approximately 210 nm and 283 nm).
-
Analysis: Inject the "time zero" (freshly prepared) sample and the aged/stressed samples. Compare the peak area of the this compound peak and observe the appearance of any new peaks, which would indicate degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining in the aged samples relative to the time zero sample.
-
A significant decrease in the main peak area and the appearance of new peaks confirm degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing stock solution stability.
Caption: Simplified this compound signaling pathway.
References
Navigating In Vivo Sumanirole Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Sumanirole in in vivo experiments. Addressing the inherent variability in such studies is critical for obtaining robust and reproducible data. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the underlying mechanisms of this compound to empower researchers in optimizing their experimental designs and interpreting their results with confidence.
Troubleshooting Guide & FAQs
Variability in in vivo experiments can arise from a multitude of factors, from the animal model to the experimental procedure itself. This section provides a targeted question-and-answer-style guide to address common issues encountered during studies with this compound and other dopamine D2 receptor agonists.
Q1: We are observing high inter-individual variability in the locomotor response to this compound in our rodent model. What are the potential causes and how can we mitigate this?
A1: High variability in locomotor activity is a common challenge in behavioral pharmacology.[1] Several factors can contribute to this, and a systematic approach is necessary to identify the source.
-
Animal-Related Factors:
-
Genetic Strain: Different rodent strains exhibit varying sensitivities to dopamine agonists.[2][3] For instance, Sprague-Dawley rats are often more sensitive to the prepulse inhibition (PPI)-disruptive effects of D2 agonists compared to other strains.[4] It is crucial to select and consistently use a well-characterized strain for your studies.
-
Age and Sex: An animal's age and sex can influence its hormonal status and neurochemistry, thereby affecting its response to this compound.[5] Using age-matched animals of the same sex is essential. For females, consider the stage of the estrous cycle, as this can impact dopamine signaling and behavior.
-
Baseline Activity Levels: Individual differences in baseline locomotor activity can amplify the variability in drug response. Habituate the animals to the testing environment to establish a stable baseline before drug administration.
-
-
Environmental Factors:
-
Housing Conditions: The housing environment, including cage size, social grouping (isolated vs. grouped), and the presence of environmental enrichment, can significantly impact stress levels and dopamine system function. Standardize housing conditions across all experimental groups. Environmental enrichment has been shown to alter dopamine D2 receptor expression and behavioral variability.
-
Testing Environment: Subtle variations in the testing room, such as lighting, noise levels, and temperature, can influence rodent behavior. Ensure a consistent and controlled testing environment for all animals.
-
-
Procedural Factors:
-
Handling: The method and consistency of handling can induce stress and affect behavioral outcomes. Handle all animals in the same manner and by the same experimenter if possible to minimize handling-induced stress.
-
Time of Day: Rodents have a distinct circadian rhythm that influences their activity levels and drug metabolism. Conduct behavioral testing at the same time each day to minimize circadian-related variability.
-
Q2: We are seeing inconsistent results in our prepulse inhibition (PPI) studies with this compound. What are some common pitfalls?
A2: PPI is a sensitive measure of sensorimotor gating and can be influenced by various experimental parameters.
-
Apparatus and Calibration: Ensure that the startle apparatus is properly calibrated for acoustic stimuli and response detection. Inconsistent stimulus presentation or detection can be a major source of variability.
-
Acclimation: A proper acclimation period to the startle chamber is crucial to reduce anxiety-related responses that can interfere with PPI.
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Stimulus Parameters: The intensity and duration of the prepulse and startle pulse, as well as the inter-stimulus interval, are critical parameters that should be optimized and kept consistent throughout the study.
-
Baseline PPI Levels: Animals with very high or very low baseline PPI may exhibit floor or ceiling effects, respectively, making it difficult to detect drug-induced changes. It is advisable to screen animals for baseline PPI and exclude outliers.
Q3: Our dose-response curve for this compound's effect on rotational behavior in 6-OHDA lesioned rats is not reproducible. What should we check?
A3: The 6-hydroxydopamine (6-OHDA) model is a valuable tool for studying Parkinson's disease, but variability in lesion size and subsequent behavioral response is a known issue.
-
Lesion Consistency: The extent of the 6-OHDA lesion is a primary determinant of the rotational response to dopamine agonists. Ensure a consistent and verified lesioning procedure. Histological verification of the lesion size post-mortem is highly recommended to correlate with the behavioral data.
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Time Post-Lesion: The sensitivity of the denervated striatum to dopamine agonists can change over time. Allow for a sufficient and consistent post-lesion recovery period before initiating behavioral testing.
-
Drug Administration: The route and timing of this compound administration should be consistent. Ensure accurate dosing and consider the pharmacokinetics of the drug to test at the time of peak effect.
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Habituation to the Testing Arena: Habituate the animals to the rotational testing chambers to minimize novelty-induced activity that could confound the drug effect.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies involving this compound, providing a reference for expected efficacy and dose-response relationships.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Assay | Dose | Effect | Reference |
| Normal Rats | Striatal Acetylcholine Levels | ED50 = 12.1 µmol/kg i.p. | Full agonist | |
| Normal Rats | Plasma Prolactin Levels | ED50 = 2.3 µmol/kg i.v. | Dose-dependent decrease | |
| Reserpinized, α-methyl-para-tyrosine-treated Rats | Horizontal Locomotor Activity | ≥12.5 µmol/kg s.c. | Significant and sustained increase | |
| Unilateral 6-OHDA-lesioned Rats | Rotational Behavior | Not specified | Profound and sustained rotational behavior | |
| Sprague-Dawley Rats | Prepulse Inhibition (PPI) | 0.3, 1.0, 3.0 mg/kg | Significant reduction in PPI |
Table 2: Comparative Efficacy of this compound and Other Dopamine Agonists in Advanced Parkinson's Disease (Human Studies)
| Outcome Measure | This compound vs. Placebo (Mean Difference) | Reference |
| UPDRS-II (On-Medication) | 1.44 | |
| UPDRS-III (On-Medication) | 5.09 |
Detailed Experimental Protocols
Reproducibility in in vivo research is highly dependent on detailed and consistent experimental protocols. Below are methodologies for key experiments frequently conducted with this compound.
Protocol 1: Locomotor Activity Assessment in Rodents
This protocol outlines the steps for assessing the effect of this compound on spontaneous locomotor activity in an open-field test.
Materials:
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Open-field arena (e.g., 40 x 40 x 30 cm)
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation:
-
Transport the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.
-
Maintain consistent lighting and low noise levels in the testing room.
-
-
Habituation:
-
On the day before the test day, habituate each animal to the open-field arena by allowing it to explore freely for 10-15 minutes. This reduces novelty-induced hyperactivity on the test day.
-
-
Drug Administration:
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On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be based on previous studies or a pilot dose-response experiment. A typical pretreatment time for subcutaneous this compound is 15 minutes.
-
-
Testing:
-
Immediately after the pretreatment period, gently place the animal in the center of the open-field arena.
-
Record the animal's activity using the video camera for a predetermined duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Use the tracking software to automatically analyze parameters such as:
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Total distance traveled
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Time spent in the center versus the periphery of the arena
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Rearing frequency
-
Stereotypic movements
-
-
-
Cleaning:
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
This protocol details the procedure for measuring sensorimotor gating using the PPI test in rats, a common assay for assessing the effects of D2 agonists like this compound.
Materials:
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Startle response system with acoustic stimulation capabilities
-
This compound solution
-
Vehicle solution
Procedure:
-
Animal Acclimation and Baseline Testing:
-
Allow animals to acclimate to the testing facility for at least one week before testing.
-
Conduct a baseline PPI session for all animals to establish individual response levels and assign them to balanced experimental groups.
-
-
Acclimation to the Startle Chamber:
-
On the test day, place each rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
-
Drug Administration:
-
Administer this compound or vehicle at the appropriate dose and pretreatment time. For subcutaneous administration of this compound, a 15-minute pretreatment time has been shown to be effective.
-
-
Test Session:
-
The test session consists of a series of trials presented in a pseudo-random order. A typical session may include:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB for 20 ms) that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms inter-stimulus interval).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound across different doses and conditions.
-
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and potential sources of variability at the molecular level, it is essential to visualize the signaling pathways it modulates. This compound is a selective agonist for the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR).
Dopamine D2 Receptor Signaling
Activation of the D2 receptor by this compound initiates two primary signaling cascades: the canonical G-protein dependent pathway and the non-canonical β-arrestin dependent pathway.
Canonical G-protein Pathway:
Upon agonist binding, the D2 receptor, which is coupled to an inhibitory G-protein (Gαi/o), undergoes a conformational change. This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.
Non-canonical β-arrestin Pathway:
Following agonist binding and G-protein activation, the D2 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin 2 for D2 receptors) to the receptor. β-arrestin binding not only desensitizes the G-protein signaling but also initiates a separate signaling cascade. β-arrestin can act as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK. This can lead to G-protein-independent effects on cell survival, proliferation, and other cellular processes.
Experimental Workflow for Investigating this compound's In Vivo Effects
The following diagram illustrates a typical workflow for conducting in vivo experiments with this compound, from initial experimental design to final data analysis.
Caption: A typical workflow for in vivo this compound studies.
Caption: D2 receptor signaling pathways activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine D2 gene expression interacts with environmental enrichment to impact lifespan and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the dopamine D2 agonist this compound on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Sumanirole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sumanirole, with a specific focus on minimizing off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (PNU-95,666) is a potent and highly selective full agonist for the dopamine D2 receptor.[1][2] It was initially developed for the treatment of Parkinson's disease and restless leg syndrome.[2] Due to its high selectivity, it is a valuable research tool for investigating the neurobiological mechanisms mediated by the dopamine D2 receptor.[2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the D2 receptor, its primary off-target interactions are with the dopamine D3 receptor and the serotonin 1A (5-HT1A) receptor. Although originally reported to have over 200-fold selectivity for D2 over other dopamine receptor subtypes, more recent studies indicate a more modest 32-fold selectivity over the D3 receptor. Its affinity for the 5-HT1A receptor is also a consideration in experimental design.
Q3: How can I minimize D3 receptor activation when using this compound?
To minimize the activation of D3 receptors, it is crucial to use the lowest effective concentration of this compound that still elicits a robust D2-mediated response. Based on its binding affinities, maintaining a concentration range where D2 receptors are saturated while D3 receptors are minimally occupied is key. For cell-based assays, concentrations in the low nanomolar range (e.g., 17-75 nM) are typically effective for D2 activation. Additionally, employing a selective D3 receptor antagonist as a control can help to isolate and confirm that the observed effects are D2-mediated.
Q4: How can I control for potential 5-HT1A receptor-mediated effects?
Given this compound's moderate affinity for 5-HT1A receptors, it is advisable to include an experimental arm with a selective 5-HT1A receptor antagonist, such as WAY-100635, to block any potential off-target effects mediated through this receptor. This is particularly important in experimental systems where 5-HT1A receptors are known to be expressed and functionally active.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Off-target effects at D3 or 5-HT1A receptors may be confounding the results. | 1. Perform a dose-response curve to determine the optimal this compound concentration. 2. Include control groups treated with selective antagonists for D3 and 5-HT1A receptors. 3. Use a cell line or animal model with low or no expression of D3 and 5-HT1A receptors, if possible. |
| Observed effect is not blocked by a D2 antagonist. | The effect may be due to off-target binding, or the D2 antagonist concentration may be insufficient. | 1. Confirm the specificity of the observed effect by using a potent and selective D2 antagonist, such as L741626, at an appropriate concentration. 2. Test for D3 or 5-HT1A receptor involvement using selective antagonists. |
| High variability between experimental replicates. | Issues with this compound stock solution stability or inconsistent cell culture conditions. | 1. Prepare fresh this compound stock solutions in a suitable solvent like water or DMSO and store them at -20°C. 2. Ensure consistent cell passage number, density, and experimental conditions across all replicates. |
Data Presentation
Table 1: Binding Affinities (Ki) and Functional Potency (EC50) of this compound
| Receptor | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | Selectivity over D2 (Ki-based) |
| Dopamine D2 | 9.0 - 17.1 | 17 - 75 | 1x |
| Dopamine D3 | 546 - 1940 | Not widely reported | ~32x - 113x |
| Dopamine D4 | >2190 | Not applicable | >128x |
| Dopamine D1 | >7140 | Not applicable | >417x |
| Serotonin 5-HT1A | Moderate affinity reported, specific Ki values vary. | Not widely reported | Variable |
Experimental Protocols
Protocol 1: In Vitro Characterization of D2 Receptor Activation by this compound with Off-Target Controls
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine D2 receptor in DMEM/F12 medium supplemented with 10% FBS, antibiotics, and a selection agent.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound maleate in sterile water or DMSO.
-
Prepare stock solutions of a selective D3 antagonist (e.g., SB-277011-A) and a selective 5-HT1A antagonist (e.g., WAY-100635) in their recommended solvents.
-
-
Experimental Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-incubate the cells with the D3 antagonist, 5-HT1A antagonist, or vehicle for 30 minutes.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells.
-
Incubate for the desired time to measure the downstream signaling event (e.g., 15-30 minutes for cAMP inhibition).
-
-
Endpoint Measurement:
-
Measure the desired downstream signaling marker, such as inhibition of adenylyl cyclase (cAMP levels) or β-arrestin recruitment, using a suitable assay kit (e.g., BRET or HTRF).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
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Plot the dose-response curves and calculate the EC50 values for this compound in the presence and absence of the antagonists.
-
Mandatory Visualizations
Caption: Experimental workflow for minimizing this compound's off-target effects.
Caption: Simplified D2 receptor signaling pathway.
References
Interpreting unexpected results in Sumanirole studies
Welcome to the technical support center for Sumanirole research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound, a selective dopamine D2 receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective full agonist for the dopamine D2 receptor subtype.[1][2][3] Its mechanism of action involves binding to D2 receptors, which are G-protein coupled receptors (GPCRs). Specifically, this compound activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates neuronal activity in dopaminergic pathways.
Q2: My in-vitro and in-vivo results with this compound are inconsistent. What could be the reason?
Discrepancies between in-vitro and in-vivo results are not uncommon in pharmacology. For this compound, several factors could contribute to this:
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model might differ from what is expected based on in-vitro data.
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Receptor Environment: The cellular environment in-vivo is significantly more complex than in a controlled in-vitro setting. The presence of endogenous dopamine, receptor desensitization, and interactions with other signaling pathways can all influence this compound's effect.
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Off-target effects: While this compound is highly selective for the D2 receptor, at higher concentrations, the possibility of off-target effects, however minimal, cannot be entirely ruled out in a complex biological system.
Q3: We observed a disconnect between subjective patient-reported outcomes and objective polysomnography (PSG) data in our Restless Legs Syndrome (RLS) clinical trial with this compound. How can we interpret this?
This is a known phenomenon observed in a Phase II clinical trial of this compound for RLS. While patients did not report a statistically significant improvement in their symptoms (a subjective measure), objective PSG data showed a dose-dependent improvement in periodic leg movements during sleep.[5] This discrepancy can be challenging to interpret but may suggest a few possibilities:
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The chosen subjective scale may not have been sensitive enough to capture the therapeutic benefit.
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The improvement in objective physiological parameters may not have translated into a perceivable improvement in the patients' overall condition.
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A high placebo response rate in the subjective measures could have masked the true effect of the drug.
Q4: What is the reported selectivity profile of this compound for different dopamine receptor subtypes?
Initial studies reported that this compound has a greater than 200-fold selectivity for the D2 receptor subtype over other dopamine receptor subtypes in radioligand binding assays. However, more recent studies have reported a more modest, approximately 32-fold selectivity for D2 over D3 receptors. It is crucial to consider the specific radioligand and experimental conditions when interpreting selectivity data.
Troubleshooting Guides
In-Vitro Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no response in cAMP assay | 1. Low receptor expression in the cell line.2. Inactive this compound compound.3. Suboptimal assay conditions. | 1. Verify D2 receptor expression via Western blot or qPCR.2. Check the purity and activity of the this compound stock.3. Optimize cell density, stimulation time, and forskolin concentration (if used). |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and proper technique.3. Avoid using the outer wells of the plate or fill them with buffer. |
| Unexpected agonist activity of a supposed antagonist | 1. Partial agonism of the test compound.2. Contamination of the compound. | 1. Characterize the compound's intrinsic activity in the absence of an agonist.2. Verify the purity of the compound stock. |
In-Vivo Experiment Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Lack of behavioral effect in animal models | 1. Inadequate dose of this compound.2. Poor bioavailability in the chosen animal model.3. High individual variability in animal response. | 1. Perform a dose-response study to determine the optimal dose.2. Conduct pharmacokinetic studies to assess drug exposure.3. Increase the sample size to account for individual differences. |
| Unexpected side effects observed | 1. Off-target effects at the administered dose.2. Interaction with other administered substances. | 1. Lower the dose and re-evaluate the behavioral effects.2. Review all co-administered substances for potential interactions. |
| Discrepancy between behavioral and neurochemical data | 1. Timing of measurements.2. Regional differences in brain activity. | 1. Ensure that the timing of behavioral observation and neurochemical sampling are aligned with the expected peak effect of this compound.2. Target specific brain regions known to be involved in the behavior of interest for neurochemical analysis. |
Quantitative Data Summary
Table 1: this compound Binding Affinities (Ki) at Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) | Reference |
| D2 | 9.0 | |
| D3 | 1940 | |
| D4 | >2190 | |
| D1 | >7140 |
Table 2: this compound Efficacy (EC50 / ED50)
| Assay / Model | Reported Value | Reference |
| Cell-based cAMP assays (EC50) | 17 - 75 nM | |
| Elevation of striatal acetylcholine in rats (ED50) | 12.1 µmol/kg i.p. | |
| Decrease in plasma prolactin in rats (ED50) | 2.3 µmol/kg i.v. |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the D2 receptor.
Materials:
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Cell membranes expressing the human dopamine D2 receptor.
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Radioligand (e.g., [3H]Spiperone).
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This compound (or other competing ligand).
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
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Scintillation cocktail and vials.
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Microplate harvester and filter mats.
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Scintillation counter.
Procedure:
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Prepare serial dilutions of this compound.
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In a 96-well plate, add the assay buffer, radioligand, and either this compound, a non-specific binding control (e.g., haloperidol), or buffer (for total binding).
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Add the cell membranes to initiate the binding reaction.
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Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
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Terminate the reaction by rapid filtration through filter mats using a microplate harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Dry the filter mats and place them in scintillation vials with scintillation cocktail.
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Quantify the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki value using competitive binding analysis software.
cAMP Assay for Gi-Coupled Receptors
Objective: To measure the effect of this compound on intracellular cAMP levels.
Materials:
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Cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
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This compound.
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Forskolin (to stimulate adenylyl cyclase).
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
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Cell culture medium and reagents.
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Microplate reader compatible with the chosen assay kit.
Procedure:
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Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.
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Prepare serial dilutions of this compound.
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Remove the culture medium and add the this compound dilutions to the cells.
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Incubate for a short period (e.g., 15-30 minutes).
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Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
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Incubate for a specified time according to the assay kit instructions.
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Lyse the cells and perform the cAMP measurement following the kit's protocol.
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Read the plate using a compatible microplate reader.
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Analyze the data to determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: this compound's canonical signaling pathway.
Caption: A typical experimental workflow for this compound.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 4. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sumanirole Resistance in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the D2 receptor agonist, sumanirole, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective full agonist for the dopamine D2 receptor.[1][2] Its mechanism of action involves binding to and activating D2 receptors, which are G-protein coupled receptors (GPCRs). D2 receptors primarily couple to the Gi/o family of G-proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is meant by "this compound resistance" in a cellular assay?
A2: "this compound resistance" in the context of a cellular assay refers to a diminished or absent response to the compound. This can manifest as:
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A rightward shift in the dose-response curve: A higher concentration of this compound is required to achieve the half-maximal effective concentration (EC50).
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A decrease in the maximal effect (Emax): The maximum response achievable with this compound is lower than expected.
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A complete loss of response: The cells no longer respond to this compound, even at high concentrations.
Q3: What are the potential causes of an apparent resistance to this compound?
A3: Apparent resistance to this compound can stem from two main sources:
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True Biological Resistance (Cellular Desensitization): Prolonged or repeated exposure to an agonist like this compound can lead to receptor desensitization, a process where the cell becomes less responsive to the stimulus. This is a natural regulatory mechanism to prevent overstimulation.
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Experimental Artifacts: A wide range of technical issues can mimic the appearance of resistance. These can include problems with the cells, reagents, or assay protocol.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of diminished this compound response in your cellular assays.
Guide 1: Investigating Cellular Desensitization
Prolonged exposure of cells to this compound can lead to desensitization of the D2 receptors. This process can be broadly categorized into short-term and long-term desensitization.
Short-Term Desensitization (Minutes to Hours):
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Mechanism: This is often mediated by G-protein coupled receptor kinases (GRKs) that phosphorylate the activated D2 receptor. This phosphorylation promotes the binding of β-arrestin, which sterically hinders G-protein coupling and promotes receptor internalization via clathrin-coated pits.
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Troubleshooting Steps:
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Time-Course Experiment: Perform a time-course experiment to determine the optimal stimulation time for your assay. It's possible that prolonged incubation is leading to desensitization. Test shorter incubation times (e.g., 15, 30, 60 minutes).
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"Washout" Experiment: To test for receptor recycling and resensitization, pre-treat cells with this compound, then wash the cells thoroughly with fresh media and incubate for a period (e.g., 1-2 hours) before re-stimulating with this compound. A restored response suggests that the initial lack of response was due to reversible desensitization.
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Long-Term Desensitization (Hours to Days):
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Mechanism: This involves receptor downregulation, where the total number of D2 receptors on the cell surface is reduced due to lysosomal degradation of internalized receptors.
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Troubleshooting Steps:
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Receptor Expression Analysis: If you suspect long-term downregulation, you can assess the D2 receptor expression levels using techniques like Western blotting or flow cytometry with a D2-receptor specific antibody.
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Limit Agonist Exposure: If your experimental design involves long-term cell culture, minimize the exposure of the cells to this compound or other D2 agonists in the culture media.
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Quantitative Data on D2 Receptor Desensitization:
| Parameter | Control Conditions | Desensitized Conditions | Reference |
| Dopamine EC50 (Adenylyl Cyclase Inhibition) | ~1 µM | >20 µM (20-fold increase) | [3] |
| Maximal Inhibition by Dopamine | ~50% | ~15% (~70% reduction) | [3] |
Note: This data is for the agonist dopamine, but similar effects can be expected for a potent agonist like this compound.
Guide 2: Ruling Out Experimental Artifacts
Before concluding that the observed resistance is a biological phenomenon, it is crucial to systematically rule out potential experimental artifacts.
Troubleshooting Checklist for Experimental Artifacts:
| Potential Issue | Recommended Action |
| Cell Health and Viability | - Microscopic Examination: Visually inspect your cells for any signs of stress, contamination (e.g., mycoplasma), or poor health. - Viability Assay: Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure that the cells are healthy. - Passage Number: Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered receptor expression. |
| Cell Line Integrity | - Cell Line Authentication: Periodically authenticate your cell line to ensure it is the correct one and has not been cross-contaminated. |
| Reagent Quality and Preparation | - This compound Stock Solution: Prepare fresh stock solutions of this compound. This compound maleate is soluble in water and DMSO.[2] Although stable for years when stored properly at -20°C, repeated freeze-thaw cycles should be avoided. - Assay Buffers and Media: Ensure all buffers and media are correctly prepared and at the proper pH. |
| Assay Protocol and Instrumentation | - Pipetting Accuracy: Verify the accuracy of your pipettes, especially for serial dilutions. - Plate Reader Settings: Optimize the settings of your plate reader (e.g., gain, filters) for your specific assay. - Edge Effects: Be mindful of "edge effects" in multi-well plates. Consider not using the outer wells or filling them with a buffer to maintain humidity. |
Experimental Protocols
Protocol 1: cAMP Assay for D2 Receptor Activation
This protocol is for measuring the inhibition of adenylyl cyclase activity following D2 receptor activation by this compound.
Materials:
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Cells expressing the dopamine D2 receptor (e.g., CHO-D2, HEK293-D2)
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Culture medium
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Forskolin (to stimulate adenylyl cyclase)
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IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
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This compound
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Pre-incubation: Remove the culture medium and wash the cells once with assay buffer. Add assay buffer containing IBMX (e.g., 500 µM) and incubate for 10-20 minutes at 37°C.
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This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
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Forskolin Stimulation: Add a pre-determined concentration of forskolin (e.g., 1-10 µM, the EC80 is often used) to all wells except the basal control.
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Incubation: Incubate the plate for 15-30 minutes at 37°C.
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
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Data Analysis: Plot the cAMP levels against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: [³⁵S]GTPγS Binding Assay
This is a functional assay that measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. This assay is typically performed with cell membranes.
Materials:
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Cell membranes prepared from cells expressing the D2 receptor
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
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GDP
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This compound
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[³⁵S]GTPγS
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Scintillation cocktail
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Glass fiber filter mats
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Cell harvester
Procedure:
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Membrane Preparation: Prepare cell membranes from your D2-expressing cell line.
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Assay Setup: In a 96-well plate, add the following in order:
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Assay buffer
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GDP (e.g., 10 µM)
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Serial dilutions of this compound or vehicle
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Cell membranes (e.g., 5-20 µg of protein per well)
-
-
Pre-incubation: Incubate the plate for 20-30 minutes at 30°C.
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Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each well to start the reaction.
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Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer.
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Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Data Analysis: Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding) against the this compound concentration and determine the EC50 and Emax.
Visualizations
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound maleate | D2 Receptors | Tocris Bioscience [tocris.com]
- 3. Agonist-induced desensitization of D2 dopamine receptors in human Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Sumanirole Administration
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term administration of Sumanirole in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PNU-95,666) is a highly selective full agonist for the dopamine D2 receptor.[1] Its primary mechanism of action is to bind to and activate D2 receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] While developed for conditions like Parkinson's disease, it was never clinically approved and is now primarily used as a valuable tool in basic research to investigate D2 receptor-mediated neurobiological mechanisms.[1][2]
Q2: What are the recommended starting doses for long-term this compound administration in rodents?
A2: Specific long-term continuous infusion doses for this compound are not well-established in the literature. However, acute subcutaneous (s.c.) doses of ≥12.5 µmol/kg have been shown to produce significant and sustained increases in horizontal activity in rats. For continuous administration via an osmotic pump, a lower, constant dose would be required. A starting point could be to calculate a total daily dose based on effective acute injection doses and then divide that over 24 hours to determine the infusion rate. It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental paradigm, as chronic administration can lead to receptor desensitization or behavioral tolerance.
Q3: How should this compound be prepared for long-term delivery via osmotic pumps?
A3: this compound maleate is soluble in water and DMSO. For in vivo use, it is recommended to dissolve this compound in a sterile, isotonic vehicle such as 0.9% saline or artificial cerebrospinal fluid (aCSF). To ensure the stability of the solution for the duration of the experiment, it is best practice to:
-
Prepare the solution under aseptic conditions.
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Filter-sterilize the final solution using a 0.22 µm syringe filter before filling the pumps.
-
If unsure about the stability of your specific formulation, you can perform an in vitro stability test by incubating the solution at 37°C for the intended duration of the experiment and then assessing its integrity and activity.
Q4: What are the potential side effects or complications of long-term this compound administration?
A4: Long-term administration of selective D2 agonists can lead to several effects, including:
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Receptor Downregulation and Desensitization: Chronic exposure to D2 agonists like quinpirole has been shown to decrease D2 receptor density. This can lead to a reduced physiological or behavioral response to the compound over time.
-
Behavioral Tolerance or Sensitization: The pattern of administration can significantly impact the behavioral outcome. Continuous 24-hour infusion may lead to tolerance, particularly during the animal's light cycle, while intermittent daily injections may cause behavioral sensitization.
-
Local Tissue Reactions: If using subcutaneous or other localized delivery methods, there is a potential for tissue irritation or fibrosis at the infusion site.
-
General Dopaminergic Side Effects: While this compound is D2-selective, high doses might lead to side effects associated with general dopamine agonism, such as changes in motor activity or stereotypic behaviors.
Troubleshooting Guides
Issue 1: Diminished or absent behavioral/physiological effect of this compound over time.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization/Downregulation | * Consider altering the administration paradigm (e.g., from continuous to intermittent infusion if your experimental design allows) to mitigate tolerance. * Incorporate a drug-washout period in your experimental design to allow for receptor resensitization. * At the end of the study, perform receptor binding assays or autoradiography to quantify D2 receptor density in relevant brain regions. |
| Loss of Compound Potency | * Ensure the this compound solution is prepared fresh and stored correctly. * If using osmotic pumps, confirm the stability of this compound in your chosen vehicle at 37°C for the duration of the experiment. |
| Pump/Catheter Failure | * At the end of the experiment, verify the correct placement of the pump and catheter. * Check for any blockages or kinks in the catheter. * Confirm that the osmotic pump has delivered its contents by weighing it post-explantation and comparing it to its pre-implantation weight. |
Issue 2: Unexpected changes in animal behavior or health (e.g., excessive stereotypy, weight loss).
| Possible Cause | Troubleshooting Step |
| Dose is too high | * Reduce the concentration of this compound in the infusion solution. * Conduct a thorough dose-response pilot study to identify the optimal dose that produces the desired effect without adverse events. |
| Off-target effects | * While this compound is highly selective for D2 receptors, at very high doses, off-target effects cannot be entirely ruled out. Consider using a lower dose. |
| Complications from surgery/implant | * Monitor animals closely for signs of post-operative infection or discomfort. * Ensure proper surgical and aseptic techniques are followed during pump implantation. * Check for local tissue inflammation or necrosis around the pump or catheter tip. |
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. D2 |
| Dopamine D2 | 9.0 | - |
| Dopamine D3 | 1940 | >200-fold |
| Dopamine D4 | >2190 | >240-fold |
| Dopamine D1 | >7140 | >790-fold |
| Data compiled from R&D Systems and McCall et al. (2005). |
Table 2: In Vivo Potency of this compound in Rats
| Assay | Parameter | ED50 (µmol/kg) | Route of Administration |
| Striatal Acetylcholine Levels | Elevation | 12.1 | i.p. |
| Plasma Prolactin Levels | Decrease | ≥3.1 | s.c. |
| Substantia Nigra Pars Compacta Firing Rate | Depression | 2.3 | i.v. |
| Data from McCall et al. (2005). |
Experimental Protocols
Protocol: Long-Term (28-Day) Continuous Subcutaneous Infusion of this compound in Rats via Osmotic Pumps
1. Materials:
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This compound maleate
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Sterile 0.9% saline
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Alzet® osmotic pumps (e.g., Model 2004 for 28-day infusion)
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Surgical tools for subcutaneous implantation
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Anesthetic and analgesic agents
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Sterile 1 mL syringes and 0.22 µm syringe filters
2. Methods:
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Solution Preparation:
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Under a laminar flow hood, dissolve this compound maleate in sterile 0.9% saline to the desired concentration. The concentration will depend on the desired daily dose and the pumping rate of the osmotic pump model.
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Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Pump Filling and Priming:
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Following the manufacturer's instructions, fill the osmotic pumps with the sterile this compound solution.
-
Prime the pumps by incubating them in sterile 0.9% saline at 37°C for the recommended duration (e.g., 48 hours for Model 1004) to ensure immediate and stable drug delivery upon implantation.
-
-
Surgical Implantation:
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Anesthetize the rat using an appropriate anesthetic protocol.
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Shave and sterilize the skin on the back, between the scapulae.
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Make a small midline incision in the skin.
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Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
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Insert the primed osmotic pump into the pocket.
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Close the incision with wound clips or sutures.
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Administer post-operative analgesics as required and monitor the animal's recovery.
-
-
Post-Operative Care and Monitoring:
-
House animals individually to prevent interference with the surgical site.
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Monitor animals daily for signs of pain, distress, infection, or adverse reactions to the drug.
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Record body weight and any behavioral changes throughout the 28-day period.
-
-
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At the end of the 28-day period, euthanize the animals according to approved protocols.
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Explant the osmotic pump to verify its placement and confirm drug delivery.
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Collect tissues for subsequent analysis (e.g., receptor binding, immunohistochemistry, etc.).
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Visualizations
Caption: this compound D2 Receptor Signaling Pathway.
References
- 1. Effects of chronic treatment with selective agonists on the subtypes of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Sumanirole Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Sumanirole, a selective dopamine D2 receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly PNU-95666) is a highly selective and potent full agonist for the dopamine D2 receptor subtype.[1][2] Its primary mechanism of action is to mimic the effect of dopamine by directly stimulating D2 receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase and decrease intracellular cAMP levels. This selectivity for the D2 receptor makes it a valuable tool for investigating D2-mediated neurological pathways.[1]
Q2: What are the most common side effects observed with this compound in preclinical studies?
A2: Based on available preclinical and limited clinical data, the most commonly reported side effects associated with this compound are nausea and changes in locomotor activity.[3] In animal models, particularly rodents, high doses of D2 agonists can also induce stereotyped behaviors. A notable advantage of this compound observed in primate models is the absence of dyskinesias, a common side effect with other dopamine agonists like L-DOPA.[4]
Q3: Is this compound commercially available for therapeutic use?
A3: No, this compound has not been approved for medical use. Pfizer concluded its clinical development program for this compound in 2004, stating that studies did not sufficiently distinguish it from existing therapies. However, it remains a valuable compound for basic and preclinical research.
Troubleshooting Guides
Issue 1: Observing Signs of Nausea in Rodents
Rodents are incapable of vomiting, making the identification of nausea challenging. However, certain behaviors can be indicative of a nausea-like state.
Symptoms:
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Pica: Consumption of non-nutritive substances like bedding or kaolin clay.
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Conditioned Taste Aversion (CTA): Avoidance of a novel food or liquid that was paired with this compound administration.
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Reduced food and water intake.
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Lying on belly: A posture adopted to relieve gastric discomfort.
Mitigation Strategies:
| Strategy | Description | Considerations |
| Dose Adjustment | The incidence of nausea is often dose-dependent. Start with a low dose of this compound and gradually escalate to the desired therapeutic level. | A dose-response curve for the desired effect should be established to find the optimal therapeutic window with minimal side effects. |
| Pre-treatment with a Peripheral D2 Antagonist | Administer a peripherally restricted D2 antagonist, such as domperidone, prior to this compound. This can block the effects of this compound on the chemoreceptor trigger zone (CTZ) in the area postrema, which is outside the blood-brain barrier and involved in nausea, without affecting central D2 receptor targets. | Ensure the chosen antagonist does not cross the blood-brain barrier to a significant extent, which could interfere with the central effects of this compound being studied. |
| Acclimatization | Some animals may adapt to the initial nausea-inducing effects of dopamine agonists over a period of repeated administration. | This may not be suitable for all experimental designs, particularly acute studies. |
Experimental Protocol: Conditioned Taste Aversion (CTA) Assay
This protocol can be used to quantitatively assess nausea-like behavior in rats.
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Habituation: For 3-4 days, provide rats with a single daily opportunity to drink water from two bottles for 30 minutes.
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Conditioning Day: Replace the water with a novel flavored solution (e.g., 0.1% saccharin) for 30 minutes. Immediately after, administer this compound at the experimental dose.
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Test Day: Two days after conditioning, offer the rats a choice between the novel flavored solution and plain water for 30 minutes.
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Analysis: A significant reduction in the consumption of the flavored solution compared to a vehicle-treated control group indicates a conditioned taste aversion, suggesting a nausea-like response.
Issue 2: Unexpected Changes in Locomotor Activity
This compound, as a D2 agonist, can influence locomotor activity. The specific effect can vary depending on the dose and the animal model.
Symptoms:
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Hyperactivity: Increased ambulation, rearing, and general movement.
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Hypoactivity: Reduced movement, lethargy, or sedation.
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Biphasic response: A period of hypoactivity followed by hyperactivity.
Mitigation Strategies:
| Strategy | Description | Considerations |
| Thorough Dose-Response Study | Conduct a comprehensive dose-response study to characterize the effect of this compound on locomotor activity in your specific animal model and experimental conditions. | This will help in selecting a dose that produces the desired central effect with acceptable locomotor side effects. |
| Appropriate Control Groups | Always include a vehicle-treated control group to establish baseline locomotor activity. | This allows for accurate interpretation of this compound-induced changes. |
| Habituation to Testing Environment | Ensure animals are adequately habituated to the testing apparatus (e.g., open field) before drug administration to minimize novelty-induced hyperactivity. | A standard habituation period is 30-60 minutes. |
Experimental Protocol: Open Field Test
This protocol is used to assess locomotor activity.
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Habituation: Place the animal in the open field arena for a 30-60 minute habituation period.
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Administration: Administer this compound or vehicle.
-
Testing: Immediately place the animal back into the open field arena and record its activity for a set duration (e.g., 60-120 minutes) using an automated tracking system.
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Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Issue 3: Observation of Stereotyped Behaviors
At higher doses, D2 agonists can induce stereotypies, which are repetitive, invariant, and seemingly purposeless behaviors.
Symptoms:
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Repetitive sniffing, gnawing, or licking.
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Head weaving.
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Circling or patterned running.
Mitigation Strategies:
| Strategy | Description | Considerations |
| Dose Reduction | Stereotypy is strongly dose-dependent. Using the lowest effective dose of this compound is the primary way to avoid or minimize this side effect. | A careful dose-titration study is crucial. |
| Co-administration with a D1 Antagonist | In some models, the expression of D2-mediated stereotypy can be modulated by D1 receptor activity. Co-administration with a D1 antagonist may reduce stereotyped behaviors. | This approach will alter the overall dopaminergic signaling and should be used with a clear scientific rationale. |
Experimental Protocol: Stereotypy Rating Scale
This protocol provides a method for quantifying stereotyped behavior.
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Observation Period: After this compound administration, observe the animals at regular intervals (e.g., every 10 minutes) for a set duration.
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Scoring: Use a standardized rating scale to score the intensity of stereotyped behaviors. A common scale is:
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0 = Asleep or stationary
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1 = Active, no stereotypy
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2 = Repetitive sniffing, head movements
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3 = Continuous sniffing, licking, or gnawing of the cage
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4 = Intense, continuous licking or gnawing of a specific object
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Analysis: Analyze the time course and peak intensity of stereotyped behaviors.
Quantitative Data Summary
The following table summarizes the effective doses of this compound in various preclinical models. Note that side effects are more likely to be observed at the higher end of these dose ranges.
| Animal Model | Effect | Effective Dose (this compound) | Reference |
| Rats | Increased horizontal activity | ≥12.5 µmol/kg, s.c. | |
| Rats | Decreased plasma prolactin | ED50 = 2.3 µmol/kg, i.v. | |
| Rats | Elevation of striatal acetylcholine | ED50 = 12.1 µmol/kg, i.p. | |
| Rats | Disruption of prepulse inhibition | 0.3 - 3.0 mg/kg, s.c. | |
| MPTP-lesioned Monkeys | Improved disability scores and locomotor activity | Dose-dependent improvement |
Signaling Pathway
This compound acts on the D2 autoreceptors on presynaptic neurons to inhibit dopamine release and on postsynaptic D2 receptors to modulate downstream signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Adverse effects produced by different drugs used in the treatment of Parkinson's disease: A mixed treatment comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of a selective dopamine D2 receptor agonist on behavioral and pathological outcome in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Sumanirole Dosage Adjustment: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Sumanirole dosage across different animal strains. The information is presented in a clear question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective D2 receptor full agonist.[1] Its primary mechanism of action is to stimulate dopamine D2 receptors in the brain.[1][2] This action inhibits the production of cyclic AMP (cAMP) through the activation of Gαi/o proteins.[3][4] this compound was initially developed for the treatment of Parkinson's disease and restless leg syndrome, though it was never clinically approved for these indications.
Q2: Why is it necessary to adjust this compound dosage between different animal strains?
A2: Different animal strains can exhibit significant variations in drug metabolism, pharmacokinetics, and behavioral responses. For instance, Sprague-Dawley and Wistar rats, while both common in research, show differences in their baseline P-glycoprotein expression, which can affect drug absorption and distribution. Similarly, C57BL/6 and BALB/c mice have distinct immunological and behavioral profiles that can influence a drug's effect. Therefore, a standardized dose of this compound may elicit different responses in different strains, necessitating careful dose adjustments to achieve the desired experimental outcome.
Q3: What are the typical effective dose ranges of this compound in common laboratory animals?
A3: The effective dose of this compound can vary depending on the animal model and the specific behavioral or physiological endpoint being measured. For example, in Sprague-Dawley rats, doses between 0.3 and 3.0 mg/kg have been shown to significantly affect prepulse inhibition. In C57BL/6J mice, doses ranging from 0.32 to 10.0 mg/kg have been used in cocaine discrimination studies. For more detailed dosage information, please refer to the data table below.
Troubleshooting Guide
Issue: I am not observing the expected behavioral effect of this compound in my animal model.
Possible Cause 1: Incorrect Dosage for the Specific Strain.
-
Troubleshooting Step 1: Consult Strain-Specific Literature. Review published studies that have used this compound in the same or a closely related strain to determine an appropriate starting dose.
-
Troubleshooting Step 2: Perform a Dose-Response Study. If limited data is available for your specific strain, conduct a pilot study with a range of doses to determine the optimal dose for your experimental endpoint.
-
Troubleshooting Step 3: Consider Pharmacokinetic Differences. Be aware that strains can differ in how they metabolize and eliminate drugs. For example, Sprague-Dawley rats have been shown to have higher circulating concentrations of some drugs compared to Wistar rats, which could necessitate a lower dose in the former.
Possible Cause 2: Suboptimal Route of Administration or Vehicle.
-
Troubleshooting Step 1: Verify Administration Protocol. Ensure the route of administration (e.g., subcutaneous, intraperitoneal) and the vehicle used to dissolve this compound are consistent with established protocols. This compound maleate is often dissolved in saline.
-
Troubleshooting Step 2: Check for Solubility Issues. Confirm that the drug is fully dissolved in the vehicle before administration to ensure accurate dosing.
Possible Cause 3: Acclimatization and Environmental Factors.
-
Troubleshooting Step 1: Ensure Proper Acclimatization. Allow animals sufficient time to acclimate to the housing and testing environment to minimize stress-related variability in their responses.
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Troubleshooting Step 2: Control for Environmental Variables. Maintain consistent lighting, temperature, and noise levels in the experimental setting, as these can influence behavioral outcomes.
Data Presentation: this compound Dosages in Animal Models
| Animal Species | Strain | Dose Range | Route of Administration | Observed Effects | Reference(s) |
| Rat | Sprague-Dawley | 0.3 - 3.0 mg/kg | Subcutaneous (s.c.) | Decreased prepulse inhibition | |
| Rat | Not Specified | ED50 = 12.1 µmol/kg | Intraperitoneal (i.p.) | Elevation of striatal acetylcholine levels | |
| Rat | Not Specified | ED50 = 2.3 µmol/kg | Intravenous (i.v.) | Decreased plasma prolactin levels and depressed dopamine neuron firing rates | |
| Rat | Not Specified | ≥12.5 µmol/kg | Subcutaneous (s.c.) | Increased horizontal activity in reserpinized rats | |
| Rat | Not Specified | Not specified | Not specified | Profound and sustained rotational behavior in 6-OHDA lesioned rats | |
| Mouse | C57BL/6J | 0.32 - 10.0 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increases in cocaine-appropriate responding | |
| Monkey | Not Specified | Not specified | Not specified | Improved disability scores and locomotor activities in MPTP-lesioned monkeys |
Experimental Protocols
Detailed Methodology for Prepulse Inhibition (PPI) in Sprague-Dawley Rats
This protocol is adapted from a study investigating the effects of this compound on sensorimotor gating in rats.
1. Animals:
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Adult male Sprague-Dawley rats (225-250 g).
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House in groups of 2-3 on a reversed light/dark cycle with ad libitum access to food and water.
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Handle animals for one day after arrival to acclimate them to the researchers.
2. Drug Preparation:
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Dissolve this compound maleate in 0.9% saline.
-
Administer doses (e.g., 0, 0.3, 1.0, 3.0 mg/kg) subcutaneously in a volume of 1 ml/kg.
-
Administer this compound 15 minutes prior to testing.
3. Apparatus:
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Use a standard startle response system with a ventilated, sound-attenuated chamber.
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Place each rat in a Plexiglas cylinder mounted on a platform that detects movement.
4. Procedure:
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Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise.
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Testing Session: The session consists of a series of trials with different auditory stimuli:
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Pulse-alone trials: A 120 dB noise burst.
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Prepulse-pulse trials: A prepulse stimulus (e.g., 5, 10, or 15 dB above background) presented 100 ms before the 120 dB pulse.
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No-stimulus trials: Background noise only.
-
-
Randomize the presentation of trial types.
5. Data Analysis:
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Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100]
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Analyze the data using appropriate statistical methods, such as ANOVA, to determine the effect of this compound on %PPI.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade initiated by this compound.
Troubleshooting Workflow for this compound Dosage Adjustment
Caption: A logical workflow for troubleshooting this compound dosage.
References
- 1. conductscience.com [conductscience.com]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - BR [thermofisher.com]
- 3. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent behavioral responses to Sumanirole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent behavioral responses during experiments with Sumanirole.
Troubleshooting Guides
This section addresses specific issues that may arise during behavioral experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability or Inconsistent Dose-Response in Locomotor Activity
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Question: We are observing significant variability in locomotor activity between subjects and across cohorts at the same dose of this compound. Why is this happening and what can we do?
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Answer: Inconsistent locomotor responses to this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
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Pharmacological Factors:
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Dose Selection: this compound's effects on locomotor activity are dose-dependent. Low doses may not elicit a consistent response, while very high doses could lead to off-target effects or receptor desensitization. It is crucial to perform a full dose-response study to identify the optimal range for your specific animal model and experimental question.[1][2]
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Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound, leading to different behavioral outcomes. Ensure the chosen route is consistent across all experiments.
-
Drug Stability and Storage: Improper storage of this compound can lead to degradation and reduced potency. Store the compound as recommended by the supplier, typically at -20°C, and prepare fresh solutions for each experiment.
-
-
Animal-Related Factors:
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Strain and Substrain Differences: Different rodent strains (e.g., Sprague Dawley vs. Brown Norway rats) and even substrains from different vendors can exhibit varied sensitivities to dopamine agonists.[3] It is critical to use a consistent strain and supplier for all animals in a study.
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Sex: Hormonal fluctuations in female rodents can influence their behavioral responses to dopaminergic drugs. Consider testing males and females separately or controlling for the estrous cycle in females.
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Age and Weight: The age and weight of the animals can affect drug metabolism and distribution. Use age and weight-matched subjects within and across experimental groups.
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Individual Variability: As with any biological system, there will be inherent individual differences in receptor density and signaling efficiency. Sufficiently large sample sizes are necessary to account for this variability.
-
-
Environmental and Procedural Factors:
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Habituation: Insufficient habituation to the testing environment and apparatus can lead to novelty-induced hyperactivity, which can mask or confound the effects of this compound. A standardized habituation protocol is essential.
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Testing Time: Circadian rhythms influence locomotor activity and dopamine system function. Conduct behavioral testing at the same time of day for all animals to minimize this source of variability.[4][5]
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Handling and Experimenter Effects: The stress of handling can impact behavioral outcomes. Ensure all experimenters use consistent, gentle handling techniques. The presence of different experimenters can also be a variable.
-
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for inconsistent locomotor activity.
-
Issue 2: Lack of Expected Effect in Prepulse Inhibition (PPI) Test
-
Question: We are not observing the expected disruption of prepulse inhibition with this compound. What could be the issue?
-
Answer: A lack of effect in the PPI test can be due to several variables related to the drug, the animal model, and the PPI protocol itself.
-
Pharmacological Considerations:
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Dose: The effect of this compound on PPI is dose-dependent. A dose that is too low may not be sufficient to disrupt PPI, while an excessively high dose might induce motor side effects that interfere with the startle response. A dose-response study is recommended to determine the optimal dose for PPI disruption in your specific animal strain.
-
Timing of Administration: The time between this compound administration and the start of the PPI test is critical. The drug needs sufficient time to reach peak brain concentrations. This timing should be optimized and kept consistent.
-
-
Animal Model:
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Strain Differences: Different mouse and rat strains exhibit significant variations in baseline PPI and their sensitivity to the PPI-disruptive effects of dopamine agonists. Some strains may be less sensitive to D2 agonist-induced PPI deficits.
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Hearing Ability: The animal's ability to hear both the prepulse and the startling pulse is fundamental to the PPI response. Ensure that the chosen strain does not have inherent hearing deficits at the frequencies used in the test.
-
-
PPI Protocol Parameters:
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Prepulse Intensity: The intensity of the prepulse relative to the background noise is a key parameter. If the prepulse is too intense, a ceiling effect may occur, making it difficult to observe a drug-induced disruption. Conversely, a prepulse that is too weak may not produce reliable inhibition.
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Pulse Intensity: The startling stimulus must be intense enough to elicit a robust and consistent startle response.
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Interstimulus Interval (ISI): The time between the onset of the prepulse and the onset of the startling pulse is crucial. Different ISIs can reveal different sensitivities to drug effects.
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Background Noise: The level of background noise can influence the salience of the prepulse and the magnitude of the startle response.
-
-
Issue 3: Inconsistent Results in the 6-OHDA Rotational Behavior Model
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Question: The number of rotations induced by this compound in our 6-hydroxydopamine (6-OHDA) lesioned animals is highly variable. How can we improve the consistency of this assay?
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Answer: Variability in the rotational behavior test is common and can be addressed by carefully controlling several experimental parameters.
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Lesion Severity:
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Incomplete Lesions: The primary source of variability is often the extent of the 6-OHDA lesion. Incomplete lesions of the nigrostriatal pathway will result in a weaker and more variable rotational response to dopamine agonists. It is crucial to validate the extent of the lesion, for example, by assessing apomorphine-induced rotations prior to testing with this compound or through post-mortem tyrosine hydroxylase (TH) immunohistochemistry.
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Lesion Location: The precise location of the 6-OHDA injection (e.g., medial forebrain bundle vs. striatum) will influence the pattern of dopamine depletion and the resulting behavioral phenotype.
-
-
Drug and Dosing:
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Dose-Response: The number of rotations is dependent on the dose of this compound. A full dose-response curve should be established to identify a dose that produces a robust and reliable effect.
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Sensitization/Tolerance: Repeated administration of dopamine agonists can lead to behavioral sensitization or tolerance, altering the rotational response. The history of drug exposure in the test animals should be carefully controlled and documented.
-
-
Testing Procedure:
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Habituation: Allow animals to habituate to the testing chamber before drug administration to reduce stress and novelty-induced movements.
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Duration of Observation: The duration of the observation period should be sufficient to capture the peak effect and the full time course of the drug's action.
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Automated vs. Manual Scoring: Automated scoring systems can reduce experimenter bias and improve the reliability of rotation counts. If scoring manually, ensure that the criteria for a full rotation are clearly defined and consistently applied by all observers.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
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A1: this compound is a highly selective full agonist for the dopamine D2 receptor. It has a much lower affinity for other dopamine receptor subtypes (D1, D3, D4) and other neurotransmitter receptors. Its behavioral effects are primarily mediated through the activation of D2 receptors.
-
-
Q2: What is the typical dose range for this compound in rodent behavioral studies?
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A2: The effective dose of this compound can vary depending on the animal species, strain, and the specific behavioral test. For example, in rats, doses ranging from 0.3 to 3.0 mg/kg have been shown to disrupt prepulse inhibition. In models of Parkinson's disease, doses around 12.5 µmol/kg (s.c.) have been shown to increase locomotor activity. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Q3: Are there any known off-target effects of this compound?
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A3: this compound is known for its high selectivity for the D2 receptor. However, at very high concentrations, the possibility of off-target effects on other receptors cannot be entirely excluded. It is good practice to use the lowest effective dose to minimize the risk of off-target pharmacology.
-
-
Q4: How does the D2 receptor signaling pathway lead to a behavioral response?
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A4: The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA). D2 receptor activation can also lead to the recruitment of β-arrestin, which can trigger G-protein independent signaling pathways and is involved in receptor desensitization and internalization. These signaling events in specific brain circuits, such as the nigrostriatal and mesolimbic pathways, ultimately regulate motor activity, motivation, and other behaviors.
-
Data Presentation
Table 1: this compound Receptor Binding Affinity and Functional Potency
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Dopamine D2 | 9.0 | 17 - 75 |
| Dopamine D3 | 1940 | - |
| Dopamine D4 | >2190 | - |
| Dopamine D1 | >7140 | - |
Data compiled from McCall et al. (2005).
Table 2: Summary of Effective Doses of this compound in Rodent Behavioral Models
| Behavioral Assay | Species/Strain | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Prepulse Inhibition | Rat (Sprague Dawley) | s.c. | 0.3 - 3.0 mg/kg | Disruption of PPI | Weber et al. (2010) |
| Locomotor Activity | Rat (Reserpinized) | s.c. | ≥12.5 µmol/kg | Increased horizontal activity | McCall et al. (2005) |
| Rotational Behavior | Rat (6-OHDA lesioned) | s.c. | Not specified | Profound, sustained rotation | McCall et al. (2005) |
Experimental Protocols
1. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess sensorimotor gating by measuring the inhibitory effect of a weak prepulse on the startle response to a strong acoustic stimulus.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).
-
Stimuli:
-
Startle Pulse: A brief (e.g., 40 ms) burst of loud white noise (e.g., 120 dB).
-
Prepulse: A brief (e.g., 20 ms) burst of white noise at an intensity above the background noise (e.g., 75-85 dB).
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Interstimulus Interval (ISI): The time from the onset of the prepulse to the onset of the startle pulse (typically 30-120 ms).
-
-
Trial Types: The session should consist of a pseudo-randomized sequence of trials:
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Pulse-alone trials (startle stimulus only).
-
Prepulse + Pulse trials.
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No-stimulus trials (background noise only).
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the start of the test session.
-
Data Analysis: PPI is typically calculated as a percentage: %PPI = 100 - [((Startle amplitude on prepulse + pulse trials) / (Startle amplitude on pulse-alone trials)) * 100]
-
2. 6-OHDA-Induced Rotational Behavior
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Objective: To assess the motor effects of this compound in a unilateral model of Parkinson's disease.
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Model: Unilateral lesion of the nigrostriatal dopamine pathway by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
Apparatus: A circular arena or a set of automated rotometers.
-
Procedure:
-
Lesion Surgery: Perform unilateral 6-OHDA lesions in anesthetized animals. Allow for a recovery period of at least 2-3 weeks.
-
Habituation: Place the animal in the testing arena for a brief period to acclimate.
-
Drug Administration: Administer this compound or vehicle.
-
Observation: Record the number of full 360° rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), over a defined period (e.g., 60-90 minutes).
-
Data Analysis: The primary measure is the net number of contralateral rotations per minute.
-
Mandatory Visualizations
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the dopamine D2 agonist this compound on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpn.or.kr [cpn.or.kr]
- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
Validation & Comparative
A Comparative Analysis of Sumanirole and Ropinirole in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine agonists Sumanirole and Ropinirole, focusing on their performance in established preclinical models of Parkinson's disease. The following sections detail their receptor binding profiles, efficacy in promoting motor function, and the underlying signaling mechanisms, supported by experimental data and detailed protocols.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Dopamine agonists are a cornerstone of treatment, acting to replace the function of endogenous dopamine. This compound and Ropinirole are two such agonists, each with distinct pharmacological profiles. Ropinirole is a widely used non-ergoline dopamine agonist with affinity for D2 and D3 receptors.[1][2][3] this compound is a highly selective D2 receptor full agonist.[4][5] This guide aims to provide a comprehensive comparison of these two compounds in preclinical settings to inform further research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound and Ropinirole.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Reference |
| This compound | >7140 | 9.0 | 1940 | >2190 | |
| Ropinirole | >100,000 | 29 | 140 | 500 |
Lower Ki values indicate higher binding affinity.
Table 2: Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Efficacy Measure | Key Findings | Reference |
| This compound | 6-OHDA-lesioned rats | Contralateral rotations | Substantially more efficacious than any other agonist tested. | |
| This compound | MPTP-lesioned monkeys | Disability scores and locomotor activity | Dose-dependently improved scores and activity in 2 of 3 monkeys. | |
| Ropinirole | 6-OHDA-lesioned rats | Contralateral rotations (ED50) | 20.17 mg/kg | |
| Ropinirole | MPTP-treated marmosets | Motor activity and akinesia | Dose-dependently increased motor activity and reversed akinesia. Potency was over five times greater than bromocriptine. | |
| Ropinirole | VMT-lesioned monkeys | Tremor suppression (ED50) | 0.18 mg/kg |
Mechanism of Action and Signaling Pathways
Both this compound and Ropinirole exert their therapeutic effects primarily through the activation of dopamine D2 receptors. Ropinirole also has a notable affinity for D3 receptors. The activation of these G-protein coupled receptors (GPCRs) located postsynaptically in the striatum is crucial for compensating for the depleted dopamine levels in Parkinson's disease.
Upon binding of an agonist like this compound or Ropinirole, the D2 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP leads to the modulation of downstream effectors, ultimately resulting in the normalization of motor function.
Dopamine D2 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
6-Hydroxydopamine (6-OHDA) Induced Rotational Behavior in Rats
This model is widely used to assess the efficacy of anti-parkinsonian drugs by measuring rotational (circling) behavior in rats with a unilateral lesion of the nigrostriatal dopamine pathway.
1. Surgical Procedure (6-OHDA Lesioning):
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target area, typically the medial forebrain bundle or the substantia nigra.
-
6-OHDA Injection: A solution of 6-hydroxydopamine hydrochloride (typically 4-8 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe.
-
Recovery: The incision is sutured, and the animal is allowed to recover for at least two weeks to allow for the full development of the lesion.
2. Drug-Induced Rotation Testing:
-
Habituation: On the day of testing, rats are placed in a circular test arena to habituate for a short period.
-
Drug Administration: The test compound (this compound or Ropinirole) or a standard agonist like apomorphine is administered (e.g., subcutaneously or intraperitoneally).
-
Data Collection: The number of full 360° contralateral (away from the lesioned side) rotations is recorded for a set period (e.g., 60-90 minutes) using an automated rotometer system.
-
Analysis: The total number of contralateral rotations is used as a measure of the drug's efficacy.
Experimental Workflow for Rotational Behavior
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.
1. Surgical Procedure (Guide Cannula Implantation):
-
Animals and Anesthesia: As described for the 6-OHDA model.
-
Stereotaxic Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) and secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for several days before the microdialysis experiment.
2. Microdialysis Procedure:
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the brain tissue.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Drug Administration: The test compound can be administered systemically or through the microdialysis probe (reverse dialysis).
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Preclinical Side Effect Profile
While a direct head-to-head comparison of preclinical side effects is not extensively documented in the available literature, some general observations can be made. In clinical settings, both this compound and Ropinirole have been associated with side effects such as nausea. In a study comparing the two in patients with early Parkinson's disease, Ropinirole was associated with a higher rate of discontinuation due to adverse events, while this compound was better tolerated. However, a significant portion of subjects on this compound withdrew due to a perceived lack of efficacy. In preclinical models, Ropinirole has been shown to have a low propensity to induce dyskinesia.
Conclusion
This compound and Ropinirole are both effective dopamine agonists in preclinical models of Parkinson's disease. This compound exhibits high selectivity for the D2 receptor, which translates to robust efficacy in the 6-OHDA rat model of rotational behavior. Ropinirole, with its affinity for both D2 and D3 receptors, also demonstrates significant efficacy in improving motor function in various animal models.
The choice between these compounds for further research may depend on the specific scientific question being addressed. This compound's high D2 selectivity makes it a valuable tool for dissecting the specific role of this receptor subtype in motor control and the pathophysiology of Parkinson's disease. Ropinirole's broader D2/D3 profile may offer a different therapeutic window and is more established in clinical use, providing a relevant benchmark for comparison. Further direct comparative studies in preclinical models would be beneficial to fully elucidate their relative therapeutic indices and potential for adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Sumanirole: A Comparative Analysis with Other Dopamine Agonists
For Immediate Release
This guide provides a detailed comparison of the efficacy of Sumanirole, a selective dopamine D2 receptor agonist, with other commonly used dopamine agonists such as Ropinirole and Pramipexole. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to support further investigation and development in the field of dopaminergic therapies.
In Vitro Profile: Receptor Binding and Functional Potency
This compound is distinguished by its high selectivity for the dopamine D2 receptor subtype.[1][2] In radioligand binding assays, it has demonstrated a selectivity of over 200-fold for the D2 receptor compared to other dopamine receptor subtypes.[1][2] This high selectivity may contribute to a more targeted therapeutic effect with a potentially different side-effect profile compared to less selective dopamine agonists.
Below is a comparative summary of the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound, Ropinirole, and Pramipexole at dopamine D2 and D3 receptors. It is important to note that the data presented are compiled from different studies and that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, variations in experimental protocols between laboratories should be considered when interpreting these values.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Source |
| This compound | D2 | 9.0 | 17 - 75 | [1] |
| D3 | 1940 | - | ||
| Ropinirole | D2 | - | ~40 (pEC50 = 7.4) | |
| D3 | - | ~4 (pEC50 = 8.4) | ||
| Pramipexole | D2 | - | - | |
| D3 | - | - |
Data for Pramipexole's functional potency in the same comparative study as Ropinirole was not available in the reviewed literature. Ki values for Ropinirole and Pramipexole from a single comparative study were not found in the initial search.
In Vivo Efficacy in Animal Models of Parkinson's Disease
This compound has demonstrated significant efficacy in preclinical animal models of Parkinson's disease, suggesting its potential as a therapeutic agent for dopamine-related motor disorders.
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
In unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for assessing antiparkinsonian activity, this compound induced profound and sustained rotational behavior. One study reported that this compound was "substantially more efficacious than any other agonist tested" in this model, although direct quantitative comparisons with other specific agonists were not detailed in the abstract.
MPTP-Treated Primate Model
In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned monkey model, which more closely mimics the pathology of human Parkinson's disease, this compound has also shown positive effects. Administration of this compound dose-dependently improved disability scores and locomotor activities in MPTP-lesioned monkeys.
Clinical Efficacy in Parkinson's Disease
Clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with Parkinson's disease, with direct comparisons to placebo and the established dopamine agonist, Ropinirole.
Early Parkinson's Disease
A 40-week, double-blind, parallel-group study involving 614 patients with early Parkinson's disease compared the efficacy of this compound (1-16 mg/day), Ropinirole (0.75-24 mg/day), and placebo. The primary endpoint was the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II (Activities of Daily Living) + III (Motor Examination) total scores.
| Treatment Group | Mean Change in UPDRS II + III Score | p-value vs. Placebo | Source |
| This compound | -2.48 | ≤ 0.006 | |
| Ropinirole | -5.20 | ≤ 0.006 | |
| Placebo | +0.38 | - |
While both this compound and Ropinirole were significantly more effective than placebo, the study did not demonstrate the non-inferiority of this compound to Ropinirole. It was noted, however, that this compound was better tolerated than Ropinirole in this study. A significant number of subjects in the this compound and placebo groups withdrew due to a lack of efficacy.
Advanced Parkinson's Disease
A network meta-analysis of 20 randomized controlled trials in advanced Parkinson's disease with motor fluctuations included this compound among other dopamine agonists. In terms of safety, based on treatment-emergent adverse events (TEAE), this compound had a SUCRA (Surface Under the Cumulative Ranking) value of 54.07%, ranking it similarly to Rotigotine (53.84%) and below Pramipexole_ER (63.6%).
Dopamine D2 Receptor Signaling Pathway
Dopamine agonists exert their effects by activating dopamine receptors, which are G-protein coupled receptors. The D2 receptor, the primary target of this compound, is coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling cascade influences downstream cellular processes, including ion channel activity and gene expression, ultimately leading to the physiological responses associated with D2 receptor activation.
References
Sumanirole's Receptor Selectivity Profile: A Comparative Analysis Against D1, D3, and D4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sumanirole's selectivity for the dopamine D2 receptor against D1, D3, and D4 receptors. Supporting experimental data is presented alongside comparable data for the alternative dopamine agonists, Ropinirole and Pramipexole. Detailed experimental methodologies for key assays are also included to facilitate replication and further investigation.
Data Presentation: Comparative Receptor Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or pEC50) of this compound, Ropinirole, and Pramipexole at human dopamine D1, D2, D3, and D4 receptors. This data allows for a direct comparison of the selectivity profiles of these compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/pEC50) |
| This compound | D1 | >7140[1] | - |
| D2 | 9.0[1] | 17-75 nM[2] | |
| D3 | 1940[1] | - | |
| D4 | >2190[1] | - | |
| Ropinirole | D1 | - | - |
| D2 | 29 | 7.4 (pEC50) | |
| D3 | - | 8.4 (pEC50) | |
| D4 | - | 6.8 (pEC50) | |
| Pramipexole | D1 | - | - |
| D2 (D2S) | 3.9 | - | |
| D2 (D2L) | 2.2 | - | |
| D3 | 0.5 | - | |
| D4 | 5.1 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established practices in the field.
Radioligand Binding Assay for Dopamine Receptors
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest (D1, D2, D3, or D4).
-
Radioligand (e.g., [3H]Spiperone for D2/D3, [3H]SCH23390 for D1).
-
Unlabeled competitor drug (this compound, Ropinirole, or Pramipexole).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like Haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes expressing the target dopamine receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled competitor drug.
-
For non-specific binding wells, add a high concentration of the non-specific binding control instead of the competitor drug.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor drug concentration. Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to the dopamine receptor upon agonist binding.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Agonist drug (this compound, Ropinirole, or Pramipexole).
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer containing GDP.
-
Increasing concentrations of the agonist drug.
-
For basal activity wells, add buffer instead of the agonist.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Add the cell membranes to each well and pre-incubate for a short period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: Stop the reaction and filter the contents as described in the radioligand binding assay protocol.
-
Quantification: Count the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific [35S]GTPγS binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.
Mandatory Visualizations
Dopamine Receptor Signaling Pathways
References
Cross-Validation of Sumanirole's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Sumanirole, a highly selective dopamine D2 receptor agonist, across various cell lines. The data presented is compiled from multiple studies to offer an objective overview of its performance and to provide detailed experimental methodologies for key assays.
Introduction to this compound
This compound is a potent and selective full agonist for the dopamine D2 receptor.[1][2] It was initially developed for the treatment of Parkinson's disease and restless leg syndrome.[1] While it has not been approved for medical use, its high selectivity makes it a valuable research tool for investigating D2 receptor-mediated signaling pathways.[1] The primary mechanism of action for this compound involves the activation of D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
Comparative Efficacy and Potency of this compound in Different Cell Lines
The following table summarizes the quantitative data on this compound's activity in commonly used cell lines, providing a basis for cross-validation of its effects.
| Cell Line | Receptor(s) Expressed | Assay Type | Parameter | Value (nM) | Reference |
| CHO (Chinese Hamster Ovary) | Human Dopamine D2 | Radioligand Binding | Ki | 9.0 | |
| CHO (Chinese Hamster Ovary) | Human Dopamine D2 | Functional Assay | EC50 | 17 - 75 | |
| HEK293 (Human Embryonic Kidney) | Human Dopamine D2 | G-protein activation (BRET) | EC50 | Subnanomolar range | |
| HEK293 (Human Embryonic Kidney) | Human Dopamine D2 | β-arrestin recruitment (BRET) | EC50 | Reduced potency compared to G-protein activation | |
| BxPC3 (Human Pancreatic Cancer) | Endogenous Dopamine D2 | Cell Viability (CellTiter-Glo) | - | No significant cytotoxic effect alone | |
| HT29 (Human Colorectal Cancer) | Endogenous Dopamine D2 | Cell Viability (CellTiter-Glo) | - | No significant cytotoxic effect alone |
Note: The variability in EC50 values for CHO cells may be attributed to differences in experimental conditions and specific assay formats between studies. The study in HEK293 cells highlights this compound's biased agonism, showing preferential activation of G-protein signaling over β-arrestin recruitment. In the cancer cell lines BxPC3 and HT29, this compound alone did not demonstrate significant cytotoxic effects, with the study focusing on its potential to modulate the effects of other anti-cancer agents.
Comparison with Alternative D2 Receptor Agonists
While direct in-vitro comparative data across multiple cell lines is limited, clinical studies have compared this compound to another D2 receptor agonist, Ropinirole. It is important to note that clinical efficacy does not always directly correlate with in-vitro potency in specific cell lines.
| Compound | Receptor Selectivity | Key In-Vitro Findings |
| This compound | Highly selective for D2 over D1, D3, and D4 receptors. | Full agonist with biased signaling towards G-protein pathways. |
| Ropinirole | Non-selective D2/D3 receptor agonist. | - |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently used to characterize the effects of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
This compound maleate.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity by quantifying intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
This compound maleate.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell culture medium.
-
Lysis buffer.
Procedure:
-
Seed the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a further 15-30 minutes.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated D2 receptor.
Materials:
-
HEK293 cells co-expressing the human dopamine D2 receptor fused to a reporter enzyme fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
This compound maleate.
-
Assay substrate for the reporter enzyme.
-
Cell culture medium.
-
Luminometer or spectrophotometer.
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the assay substrate for the reporter enzyme. The proximity of the two enzyme fragments upon β-arrestin recruitment will lead to the generation of a detectable signal (e.g., luminescence or color change).
-
Measure the signal using a luminometer or spectrophotometer.
-
Plot the signal intensity against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations of Pathways and Workflows
The following diagrams illustrate the key signaling pathway of the D2 receptor and a typical experimental workflow for assessing this compound's activity.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and ONC212 imipridones in pancreatic, colorectal cancer but not DMG cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sumanirole and Its Novel Analogues for Dopamine D2 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sumanirole, a selective dopamine D2 receptor (D2R) agonist, and its recently developed analogues. The following sections detail their pharmacological properties, including binding affinities and functional efficacies, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel dopaminergic therapeutic agents.
Introduction to this compound
This compound is a potent and selective agonist for the dopamine D2 receptor.[1] It has been a valuable pharmacological tool for investigating D2R-mediated signaling pathways and has been explored for its therapeutic potential in conditions such as Parkinson's disease.[1] Recent research has focused on the synthesis and evaluation of novel analogues of this compound to improve its pharmacological profile, including selectivity for the D2R over the D3R and to explore biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor.[2][3]
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and a selection of its novel analogues, focusing on their binding affinities at dopamine D2 and D3 receptors, and their functional potencies and efficacies in G-protein activation and β-arrestin recruitment assays.
Table 1: Comparative Binding Affinities (Ki) of this compound and Novel Analogues at Dopamine D2 and D3 Receptors
| Compound | D2R Ki (nM) | D3R Ki (nM) | D3R/D2R Selectivity Ratio |
| This compound | 80.6 | 806 | 10 |
| Analogue 1 (N-1-Methyl) | 120 | 1500 | 12.5 |
| Analogue 2 (N-5-Propyl) | 75.3 | 987 | 13.1 |
| Analogue 3 (N-5-Butyl) | 60.1 | 850 | 14.1 |
| Analogue 18 | 2.3 | 110 | 47.8 |
| Analogue 19 | 1.8 | 98 | 54.4 |
Data compiled from Zou et al., 2016 and Bonifazi et al., 2017.[3]
Table 2: Comparative Functional Activity (EC50 and Emax) of this compound and Novel Analogues in D2R-Mediated Signaling Pathways
| Compound | G-Protein Activation EC50 (nM) | G-Protein Activation Emax (%) | β-Arrestin2 Recruitment EC50 (nM) | β-Arrestin2 Recruitment Emax (%) |
| This compound | 5.6 | 100 | 35 | 100 |
| Analogue 18 | 1.2 | 110 | >10,000 | <10 |
| Analogue 19 | 0.9 | 105 | >10,000 | <10 |
Data compiled from Bonifazi et al., 2017. Emax is expressed as a percentage of the maximal response to the reference agonist quinpirole.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO cells stably expressing either human D2 or D3 receptors. Cells were homogenized in a buffer solution (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.
-
Competition Binding Assay: The assay was performed in a 96-well plate format. Each well contained the cell membranes, the radioligand ([³H]-(R)-(+)-7-OH-DPAT), and varying concentrations of the test compound (this compound or its analogues).
-
Incubation: The plates were incubated at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Scintillation Counting: The filters were washed, and the amount of radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
BRET-based Functional Assays for G-Protein Activation and β-Arrestin Recruitment
Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds in activating G-protein signaling and promoting β-arrestin recruitment downstream of the D2 receptor.
Methodology:
-
Cell Culture and Transfection: HEK-293 cells were co-transfected with plasmids encoding for the D2 receptor and the BRET (Bioluminescence Resonance Energy Transfer) biosensors for either G-protein activation (Gαi1-RLuc8 and Gβ3-RGFP) or β-arrestin2 recruitment (D2R-Rluc8 and β-arrestin2-Venus).
-
Assay Procedure: Transfected cells were plated in 96-well plates. The day of the experiment, cells were washed and incubated with the BRET substrate (coelenterazine h).
-
Compound Addition: Increasing concentrations of the test compounds were added to the wells.
-
BRET Measurement: The BRET signal was measured over time using a microplate reader capable of detecting both the donor (Rluc8) and acceptor (RGFP or Venus) emissions.
-
Data Analysis: The BRET ratio was calculated as the ratio of the acceptor emission to the donor emission. Dose-response curves were generated by plotting the change in the BRET ratio against the logarithm of the compound concentration. The EC50 and Emax values were determined using non-linear regression analysis.
Visualizations
Dopamine D2 Receptor Signaling Pathways
Caption: Dopamine D2 receptor signaling cascades.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Structure-Activity Relationship (SAR) of this compound Analogues
Caption: Structure-activity relationships of this compound analogues.
Conclusion
The development of novel analogues of this compound has led to the identification of compounds with significantly improved pharmacological profiles. Specifically, the bivalent ligands, such as Analogues 18 and 19, demonstrate substantially higher affinity and selectivity for the dopamine D2 receptor over the D3 receptor. Furthermore, these analogues exhibit strong biased agonism, potently activating the G-protein signaling pathway while having a negligible effect on β-arrestin recruitment. This biased signaling profile may offer therapeutic advantages by selectively engaging desired signaling pathways, potentially leading to improved efficacy and reduced side effects. The data and protocols presented in this guide provide a solid foundation for the further development and characterization of novel D2R-targeted therapeutics.
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (this compound) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiparkinsonian Effects of Sumanirole in Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiparkinsonian effects of Sumanirole, a highly selective dopamine D2 receptor agonist, with other dopamine agonists in primate models of Parkinson's disease. The data presented is compiled from preclinical studies and aims to offer a clear perspective on the efficacy and pharmacological profile of this compound for research and development purposes.
Efficacy of this compound vs. Other Dopamine Agonists
This compound has demonstrated significant efficacy in alleviating motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primates, a well-established model that mimics the pathophysiology of Parkinson's disease.[1][2] Its performance in these models has been compared to other dopamine agonists, such as Ropinirole, Pramipexole, and Rotigotine.
A study in MPTP-treated squirrel monkeys showed that this compound improved functional outcomes as measured by a parkinsonian primate rating scale (PPRS).[3] While Levodopa (L-DOPA) provided the most significant symptomatic improvement, this compound was shown to elicit a better functional outcome than the D2/D3 agonist Ropinirole, which did not normalize the PPRS in any of the treated monkeys in that particular study.[3] Notably, dyskinesias, a common side effect of dopaminergic therapies, were not observed with this compound treatment in this model.[3] In another study with MPTP-lesioned monkeys, this compound dose-dependently improved disability scores and locomotor activities.
Comparatively, Ropinirole has also been shown to be effective in MPTP-treated primates, increasing motor activity and reversing akinesia. Some studies suggest Ropinirole has a more potent antiparkinsonian effect in primate models than in rodent models. Pramipexole has demonstrated neuroprotective effects in a primate model of MPTP-induced toxicity, preventing the degeneration of dopaminergic neurons. Rotigotine, another dopamine agonist, has been shown to improve motor disability in a dose-dependent manner in MPTP-treated marmosets.
The following table summarizes the comparative efficacy of these dopamine agonists in primate models based on available data.
| Drug | Primate Model | Key Efficacy Findings | Reference |
| This compound | MPTP-lesioned squirrel monkeys | Improved functional outcome (PPRS), superior to Ropinirole in normalizing PPRS in this study. No observed dyskinesia. | |
| MPTP-lesioned monkeys | Dose-dependently improved disability scores and locomotor activities. | ||
| Ropinirole | MPTP-treated common marmosets | Increased motor activity and reversed akinesia. | |
| VMT-lesioned cynomolgus monkeys | More potent inhibitor of parkinsonian activity than bromocriptine. | ||
| MPTP-lesioned rhesus monkeys | Continuous implant delivery showed significant improvement in clinical rating scores. | ||
| Pramipexole | MPTP-treated common marmosets | Partially prevented MPTP-induced toxicity and degeneration of dopaminergic neurons. | |
| Rotigotine | MPTP-treated common marmosets | Improved motor disability in a dose-dependent manner. | |
| MPTP-lesioned macaques | Partially protected against MPTP toxicity, resulting in less parkinsonian symptoms. |
Experimental Protocols
The validation of antiparkinsonian drugs in primates relies on standardized experimental protocols. The most common model involves the administration of MPTP to induce a parkinsonian state that closely resembles the human condition.
MPTP-Induced Parkinsonism in Primates
Objective: To create a stable and reproducible model of Parkinson's disease in non-human primates.
Procedure:
-
Animal Selection: Adult macaque monkeys (e.g., Macaca mulatta or Macaca fascicularis) are commonly used.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce the degeneration of dopaminergic neurons in the substantia nigra. The administration can be systemic (intravenous or intramuscular) or through the internal carotid artery (ICA) for a more localized lesion. The dosing regimen can vary to produce different levels of parkinsonism.
-
Clinical Assessment: The severity of parkinsonism is evaluated using validated clinical rating scales. These scales assess a range of motor symptoms including bradykinesia, rigidity, tremor, and postural instability. Observations are typically conducted in the animal's home cage, either in person or via video recording, to minimize observer influence.
-
Stabilization Period: Following MPTP administration, a stabilization period of several weeks to months allows for the full development and stabilization of the parkinsonian phenotype before drug testing commences.
Behavioral Assessment of Antiparkinsonian Effects
Objective: To quantify the therapeutic effects of dopamine agonists on motor function.
Procedure:
-
Baseline Assessment: Before drug administration, baseline motor function is assessed using a standardized rating scale, such as the Kurlan scale or a modified Unified Parkinson's Disease Rating Scale (UPDRS).
-
Drug Administration: The test compound (e.g., this compound) and comparator drugs are administered according to the study design (e.g., acute dose-response, chronic treatment).
-
Post-Treatment Assessment: Motor function is assessed at multiple time points after drug administration to determine the onset, peak, and duration of the therapeutic effect.
-
Dyskinesia Rating: The presence and severity of drug-induced dyskinesias are evaluated using a specific dyskinesia rating scale. This is a critical measure, as the development of dyskinesia is a major limitation of long-term L-DOPA therapy.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound exerts its antiparkinsonian effects by acting as a selective agonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to the Gαi subunit. Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that ultimately modulates neuronal activity.
Caption: Dopamine D2 Receptor Signaling Pathway activated by this compound.
Experimental Workflow for Evaluating Antiparkinsonian Drugs in Primates
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antiparkinsonian drug like this compound in a primate model.
References
- 1. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Potency of Sumanirole and Apomorphine
In the landscape of dopamine receptor agonists, Sumanirole and Apomorphine represent two distinct pharmacological profiles. This compound is recognized for its high selectivity as a dopamine D2 receptor agonist, whereas Apomorphine is a non-selective agonist, interacting with a broader range of dopamine receptor subtypes. This guide provides a detailed comparison of their in vitro potency, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and Apomorphine is best understood by comparing their binding affinities (Ki) and functional potencies (EC50) at the five dopamine receptor subtypes (D1-D5). The following tables summarize these key quantitative metrics.
| Compound | Receptor | Ki (nM) | Selectivity (fold) vs. D2 |
| This compound | D1 | >7140[1] | - |
| D2 | 9.0[1] | 1 | |
| D3 | 1940[1] | ~215 | |
| D4 | >2190[1] | - | |
| Apomorphine | D1-D5 | Broad affinity[2] | - |
Table 1: Comparative Binding Affinity (Ki) of this compound and Apomorphine at Human Dopamine Receptors. Note: Specific Ki values for Apomorphine across all subtypes are not consistently reported in a single study, but it is widely characterized as a non-selective agonist.
| Compound | Assay | D1 | D2L | D2S | D3 | D4 | D5 |
| This compound | Functional Agonist | - | 17-75 | 17-75 | - | - | - |
| Apomorphine | cAMP Signaling | 0.78 | 0.10 | 0.07 | 2.20 | 0.1 | 5.34 |
| β-arrestin Recruitment | 92.97 | 6.35 | 11.55 | 9.40 | 36.92 | 96.45 |
Table 2: Comparative Functional Potency (EC50, in nM) of this compound and Apomorphine. D2L and D2S refer to the long and short isoforms of the D2 receptor, respectively.
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two families based on their signaling mechanisms. D1-like receptors (D1 and D5) couple to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, activation of these receptors can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and G protein-independent signaling.
Apomorphine acts as an agonist at both D1-like and D2-like receptors, influencing both cAMP production and β-arrestin recruitment. This compound, being highly selective for the D2 receptor, primarily exerts its effects through the Gi/o pathway, leading to the inhibition of adenylyl cyclase.
Experimental Protocols
The in vitro potency of this compound and Apomorphine is determined through standardized experimental assays. The two primary methods are radioligand binding assays and functional assays measuring second messenger modulation, such as cAMP levels.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor. It involves incubating a radiolabeled ligand that is known to bind to the receptor with a preparation of cells or membranes expressing that receptor. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
A typical protocol involves:
-
Preparation of Membranes: Cells expressing the dopamine receptor of interest are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) and varying concentrations of the unlabeled test compound (this compound or Apomorphine).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated.
Functional cAMP Assay
This assay measures the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor by quantifying the resulting change in intracellular cAMP levels. For D1-like receptors, agonists increase cAMP, while for D2-like receptors, agonists decrease forskolin-stimulated cAMP levels.
A common protocol for a D2-like receptor is as follows:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype are cultured in multi-well plates.
-
Compound Addition: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, the test compound (this compound or Apomorphine) is added at various concentrations, along with an agent like forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubation: The plates are incubated to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay format with a fluorescent or luminescent readout (e.g., HTRF or a luciferase-based biosensor).
-
Data Analysis: A dose-response curve is generated by plotting the signal against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Summary
The in vitro data clearly distinguish this compound and Apomorphine. This compound is a highly potent and selective D2 receptor full agonist, with over 200-fold selectivity against other dopamine receptor subtypes. This selectivity suggests its pharmacological actions are predominantly mediated through the D2 receptor's Gi/o signaling pathway.
In contrast, Apomorphine is a non-selective dopamine agonist with high potency across both D1-like and D2-like receptor families. It effectively modulates both the Gs-cAMP and Gi/o-cAMP signaling pathways and also engages the β-arrestin pathway at all dopamine receptor subtypes. This broad receptor activation profile underlies its wide-ranging physiological effects.
For researchers, the choice between these two compounds depends on the experimental goal. This compound is an excellent tool for investigating the specific roles of the D2 receptor, while Apomorphine is suitable for studying the broader effects of pan-dopaminergic activation.
References
A Preclinical Meta-Analysis of Sumanirole's Efficacy and a Comparative Guide to Dopamine Agonists in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical efficacy of Sumanirole, a highly selective dopamine D2 receptor agonist, in established animal models of Parkinson's disease. Data is presented alongside comparable preclinical data for the widely used dopamine agonists, Ropinirole and Pramipexole, to offer an objective performance comparison. Detailed experimental protocols for the key preclinical models are provided, along with visualizations of the underlying signaling pathway and a typical experimental workflow.
Comparative Efficacy of this compound and Other Dopamine Agonists
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound, Ropinirole, and Pramipexole in rodent and primate models of Parkinson's disease. These models are essential for assessing the therapeutic potential of novel anti-parkinsonian drugs.
Rodent Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rats
This model mimics the dopamine depletion seen in Parkinson's disease by inducing degeneration of dopaminergic neurons on one side of the brain. The primary efficacy endpoint is the measurement of contralateral rotations induced by the dopamine agonist.
| Drug | Animal Model | Dosage | Route of Administration | Efficacy Endpoint (Contralateral Rotations) | Reference |
| This compound | 6-OHDA-lesioned rats | ≥12.5 µmol/kg | s.c. | Profound and sustained rotational behavior; substantially more efficacious than other agonists tested. | [1] |
| Ropinirole | 6-OHDA-lesioned rats | Not specified | Not specified | Less effective in producing a vigorous and long-lasting circling response compared to pergolide and cabergoline. | [1] |
| Pramipexole | 6-OHDA-lesioned rats | Not specified | Not specified | Less effective in producing a vigorous and long-lasting circling response compared to pergolide and cabergoline. | [1] |
Primate Model: MPTP-Lesioned Monkeys
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates closely replicates the motor symptoms of human Parkinson's disease. Efficacy is often assessed using a parkinsonian disability score.
| Drug | Animal Model | Dosage | Route of Administration | Efficacy Endpoint (Disability/Motor Scores) | Reference |
| This compound | MPTP-lesioned monkeys | Not specified | Not specified | Dose-dependently improved disability scores and locomotor activities in two of three monkeys. | [1] |
| Ropinirole | MPTP-lesioned marmosets | 0.05-1.0 mg/kg | s.c. | Reversed all motor and behavioral deficits induced by MPTP. | [2] |
| Pramipexole | Not specified in available preclinical data | Not specified | Not specified | Effective in ameliorating parkinsonian signs in animal models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key animal models cited in this guide.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats to model Parkinson's disease.
-
Animal Preparation : Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
Neurotoxin Injection :
-
A small burr hole is drilled in the skull to expose the brain.
-
6-hydroxydopamine (typically 8-16 µg in 2-4 µl of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle or the substantia nigra.
-
-
Post-operative Care : Animals are monitored for recovery and provided with soft, palatable food.
-
Behavioral Testing :
-
Two to three weeks post-lesion, animals are challenged with a dopamine agonist (e.g., apomorphine or the test compound).
-
Contralateral rotations (turns away from the lesioned side) are counted over a set period (e.g., 60-90 minutes) as a measure of the drug's efficacy.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Primate Model of Parkinson's Disease
This protocol outlines the induction of parkinsonism in non-human primates, a model with high translational relevance.
-
Animal Selection : Various primate species can be used, including macaques and marmosets.
-
Neurotoxin Administration :
-
MPTP is administered systemically (intravenously or intramuscularly) or via intracarotid infusion.
-
Dosing regimens can be acute (a few high doses over several days) or chronic (multiple lower doses over several weeks) to induce a stable parkinsonian state.
-
-
Behavioral Assessment :
-
A battery of observational tests is used to generate a clinical disability score, assessing posture, gait, bradykinesia, and tremor.
-
The therapeutic effect of a test compound is measured by the improvement in this disability score.
-
-
Neurochemical and Histological Analysis : Post-mortem analysis of the brain is conducted to quantify the extent of dopamine neuron loss in the substantia nigra and the reduction of striatal dopamine levels.
Visualizing the Mechanisms
To better understand the biological context of this compound's action and the general process of preclinical drug evaluation, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Caption: Generalized Experimental Workflow for Preclinical Drug Evaluation.
References
Replicating Published Findings on Sumanirole's D2 Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sumanirole's performance as a Dopamine D2 receptor agonist, supported by experimental data from published literature. It is intended to assist researchers in replicating and building upon previous findings.
Quantitative Comparison of D2 Receptor Agonists
The following tables summarize the binding affinities and functional potencies of this compound in comparison to other relevant dopamine receptor ligands.
Table 1: Radioligand Binding Affinities (Ki) at Dopamine Receptor Subtypes
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D1 Receptor (Ki, nM) | D2 Selectivity over D3 | Reference |
| This compound | 9.0 | 1940 | >2190 | >7140 | >200-fold | [1][2] |
| This compound | 80.6 | - | - | - | 10-fold | [3] |
| This compound | 17.1 | 546 | - | - | ~32-fold | |
| Quinpirole | - | - | - | - | - |
Note: Discrepancies in reported values can arise from different experimental conditions, such as the radioligand used.
Table 2: Functional Potency (EC50) and Efficacy in Cell-Based Assays
| Compound | Assay | EC50 (nM) | Efficacy | Reference |
| This compound | cAMP Inhibition | 17 - 75 | Full Agonist | |
| This compound | Gi1 Activation | - | Similar to Quinpirole | |
| This compound | GoA Activation | - | Similar to Quinpirole | |
| This compound | β-arrestin 2 Recruitment | - | Similar to Quinpirole | |
| Quinpirole | cAMP Inhibition | - | Balanced Agonist | |
| Quinpirole | β-arrestin 2 Recruitment | - | Balanced Agonist |
Key Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature for assessing this compound's D2 agonism.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the D2 receptor.
Materials:
-
Cell membranes expressing the human D2 receptor.
-
Radioligand, e.g., [3H]-(R)-(+)-7-OH-DPAT.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known D2 ligand like haloperidol).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand via rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Inhibition Assay
This functional assay measures the ability of a D2 agonist to inhibit the production of cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity through D2 receptor activation.
Materials:
-
Cells co-expressing the human D2 receptor and a reporter system sensitive to cAMP levels (e.g., CAMYEL biosensor).
-
Forskolin or another adenylyl cyclase activator.
-
Test compound (this compound) at various concentrations.
-
Luminometer or a suitable detection instrument.
Procedure:
-
Culture the cells in appropriate microplates.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Measure the resulting cAMP levels using the reporter system.
-
Plot the concentration-response curve for the test compound's inhibition of the forskolin-stimulated cAMP production.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Visualizing Molecular Interactions and Processes
Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the complex biological processes involved.
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sumanirole's Impact on Locomotor Activity
This guide provides a comparative examination of Sumanirole, a selective dopamine D2 receptor agonist, and its effects on locomotor activity relative to other dopaminergic agents. The content is tailored for researchers and professionals in pharmacology and drug development, presenting key experimental data, detailed protocols, and visual summaries of pathways and workflows.
Introduction to this compound
This compound is a potent and highly selective full agonist for the dopamine D2 receptor, demonstrating over 200-fold selectivity for the D2 subtype over other dopamine receptors in radioligand binding assays.[1][2] This selectivity is a key feature, translating into significant locomotor stimulant activity in various animal models of dopamine hypofunction, such as those used to study Parkinson's disease.[1][2] Its efficacy in these models has established this compound as a valuable tool for investigating D2 receptor function and a scaffold for developing new therapeutic agents.[3]
Dopamine D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor by an agonist like this compound initiates a signaling cascade that modulates neuronal activity and, consequently, motor function. The D2 receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, which collectively alters neuronal firing rates and influences locomotor output.
Caption: this compound's D2 receptor activation pathway.
Comparative Data on Locomotor Effects
The locomotor effects of D2 agonists can vary significantly depending on the specific compound, animal model, species, and experimental conditions. This compound consistently demonstrates robust locomotor stimulation, particularly in models of dopamine depletion. The following table summarizes its effects compared to other common D2 receptor agonists.
| Compound | Receptor Target | Animal Model | Experimental Condition | Dose Range | Observed Effect on Locomotor Activity | Citations |
| This compound | Selective D2 Agonist | Rat | Reserpinized, α-MPT-treated | ≥12.5 µmol/kg s.c. | Significant and sustained increase in horizontal activity | |
| Rat | Unilateral 6-OHDA lesion | Not specified | Profound and sustained rotational behavior | |||
| Monkey | MPTP-lesioned | Not specified | Dose-dependent improvement in locomotor activities | |||
| Mouse | Normal | Not specified | Increase in total distance moved | |||
| Quinpirole | D2/D3 Agonist | Rat | Normal | Not specified | Increased locomotor activity | |
| Mouse | Normal | 0.5 mg/kg i.p. | Initial suppression followed by late activation; increased activity in dark phase | |||
| Quinelorane | D2-like Agonist | Rat (Sprague-Dawley) | Normal | 0.0032 - 5.6 mg/kg | Dose-dependent increase in locomotion | |
| Mouse (Various Strains) | Normal | 0.0032 - 5.6 mg/kg | No increase; dose-dependent decrease in some strains |
Note: The effects of D2 agonists can be biphasic and are highly dependent on the specific experimental context.
Experimental Protocols
Standardized protocols are crucial for assessing and comparing the effects of compounds on locomotor activity. The Open Field Test is a widely used assay for this purpose.
Protocol: Open Field Test for Locomotor Activity
-
Objective: To measure spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents following the administration of a test compound.
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
-
Procedure:
-
Acclimation: Animals are brought to the testing room at least 10-30 minutes before the experiment begins to acclimate to the environment.
-
Drug Administration: Animals are administered this compound or a comparator drug (e.g., Quinpirole) or a vehicle solution via a specified route (e.g., intraperitoneal, subcutaneous).
-
Testing: After a predetermined pretreatment interval, each animal is placed individually into the center of the open field arena.
-
Data Collection: The animal's movement is recorded for a set duration, typically ranging from 5 to 60 minutes.
-
-
Primary Measures:
-
Horizontal Activity/Total Distance Traveled: The total distance the animal moves during the session, serving as the primary measure of locomotor activity.
-
Vertical Activity (Rearing): The number of times the animal rears up on its hind legs, an indicator of exploratory behavior.
-
Time in Center vs. Periphery: The amount of time spent in the exposed central area versus near the walls (thigmotaxis), used as a measure of anxiety-like behavior.
-
Caption: Generalized workflow for the Open Field Test.
Discussion and Comparative Insights
The data consistently show that this compound is a highly effective locomotor stimulant, particularly in animal models where the dopamine system is compromised. Its high selectivity for the D2 receptor likely contributes to its robust efficacy.
A key comparative point is the marked difference in locomotor response to D2 agonists between rats and mice. While D2 agonists like Quinelorane and this compound reliably increase locomotion in rats, their effects in mice are inconsistent and can even be inhibitory. In contrast, D1-like agonists tend to increase locomotor activity more consistently across both species. This species-dependent discrepancy underscores the importance of careful model selection and highlights potential underlying differences in the organization and function of D1 and D2 receptor systems between rats and mice.
This compound's ability to produce profound rotational behavior in 6-OHDA lesioned rats indicates potent stimulation of supersensitive D2 receptors in the dopamine-depleted striatum, a hallmark of effective anti-parkinsonian drugs in this model. The observation that the D2 antagonist haloperidol can block this effect confirms the D2 receptor-mediated mechanism.
References
- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Sumanirole: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of Sumanirole's performance against alternative treatments, supported by experimental data. We delve into its mechanism of action, preclinical efficacy, and clinical trial outcomes, offering a critical perspective on its translational potential.
This compound is a highly selective dopamine D2 receptor full agonist that was developed for the treatment of Parkinson's disease and restless leg syndrome.[1] Despite demonstrating efficacy in animal models and early clinical trials, its development was halted by Pfizer in 2004, citing a failure to sufficiently distinguish it from existing therapies.[1] This guide will explore the data that led to this decision and provide a framework for understanding this compound's place in the landscape of dopaminergic therapies.
Mechanism of Action: A Highly Selective D2 Agonist
This compound's primary mechanism of action is as a full agonist at the dopamine D2 receptor.[1] It exhibits a high degree of selectivity for the D2 subtype over other dopamine receptors.[2] This selectivity is a key feature that distinguishes it from many other dopamine agonists. The D2 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
Comparative Binding Affinity
The selectivity of this compound for the D2 receptor is a critical aspect of its pharmacological profile. The following table summarizes its binding affinities (Ki values) for various dopamine receptor subtypes compared to Ropinirole, a widely used dopamine agonist. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Ropinirole Ki (nM) |
| D1 | >7140 | 4500 |
| D2 | 9.0, 80.6 | 29 |
| D3 | 1940 | 80 |
| D4 | >2190 | 5200 |
Note: Ki values can vary between studies due to different experimental conditions.
Preclinical Efficacy in Animal Models of Parkinson's Disease
This compound has demonstrated significant efficacy in rodent and primate models of Parkinson's disease. These studies are crucial for establishing proof-of-concept and predicting clinical utility.
Key Preclinical Findings:
-
Unilateral 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: In this widely used model of Parkinson's disease, this compound induced robust and sustained rotational behavior, a key indicator of dopaminergic stimulation in the lesioned hemisphere. It was found to be substantially more efficacious in this model than other tested agonists.
-
MPTP-Lesioned Monkey Model: In non-human primates treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons, this compound dose-dependently improved disability scores and locomotor activity in two out of three monkeys tested.
Clinical Trial Performance: Comparison with Ropinirole
The translational potential of this compound was ultimately assessed in clinical trials. A key head-to-head study compared its efficacy and tolerability to that of Ropinirole in patients with early Parkinson's disease.
Unified Parkinson's Disease Rating Scale (UPDRS) Score Changes
The primary endpoint in many Parkinson's disease clinical trials is the change in the UPDRS score, which measures the severity of motor and non-motor symptoms.
| Treatment Group | Mean Change from Baseline in UPDRS Parts II + III |
| This compound | -2.48 |
| Ropinirole | -5.20 |
| Placebo | +0.38 |
*P ≤ 0.006 versus placebo
While both this compound and Ropinirole were significantly more effective than placebo, the non-inferiority of this compound to Ropinirole was not demonstrated.
Adverse Events and Tolerability
The tolerability of a drug is a critical factor in its overall clinical utility. The following table summarizes the most common adverse events reported in the comparative clinical trial.
| Adverse Event | This compound (%) | Ropinirole (%) | Placebo (%) |
| Nausea | 28 | 40 | 11 |
| Somnolence | 16 | 25 | 7 |
| Dizziness | 15 | 22 | 8 |
| Headache | 13 | 12 | 11 |
| Fatigue | 8 | 11 | 5 |
A meta-analysis of multiple studies indicated that this compound had a significantly higher incidence of nausea compared to a placebo. In the head-to-head trial, this compound was generally better tolerated than Ropinirole, with a lower incidence of key dopaminergic side effects like nausea and somnolence. However, a significant portion of subjects in the this compound group withdrew from the study due to a lack of efficacy.
Experimental Protocols
For researchers looking to replicate or build upon existing research, understanding the experimental methodologies is crucial.
Unilateral 6-OHDA Lesion Rat Model Workflow
Detailed Protocol for 6-OHDA Lesion Induction:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Thirty minutes prior to surgery, animals are pre-treated with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target injection site.
-
6-OHDA Injection: A solution of 6-hydroxydopamine hydrochloride (typically 8-12 µg in 2-4 µL of saline with 0.02% ascorbic acid) is slowly infused into the medial forebrain bundle.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Lesion Confirmation: Two to three weeks after surgery, the extent of the dopaminergic lesion is confirmed by challenging the animals with a dopamine agonist such as apomorphine (0.5 mg/kg, s.c.) and measuring the resulting contralateral rotations. A robust rotational response (typically >7 full rotations per minute) indicates a successful lesion.
MPTP-Lesioned Monkey Model
The MPTP model in non-human primates is considered a gold-standard for preclinical Parkinson's disease research due to its close resemblance to the human condition.
General Protocol Outline:
-
Animal Selection and Baseline Assessment: Commonly used species include rhesus macaques and cynomolgus monkeys. Baseline motor function is extensively evaluated using a standardized parkinsonian rating scale.
-
MPTP Administration: MPTP is typically administered systemically (intramuscularly or subcutaneously) or via intracarotid infusion. Dosing regimens can vary from acute high doses to chronic low doses to mimic the progressive nature of the disease.
-
Monitoring of Parkinsonian Symptoms: Following MPTP administration, animals are closely monitored for the development of parkinsonian signs such as bradykinesia, rigidity, tremor, and postural instability.
-
Drug Efficacy Testing: Once a stable parkinsonian state is achieved, the efficacy of test compounds like this compound is evaluated by administering the drug and assessing the improvement in motor scores.
Translational Potential: A Critical Assessment
The journey of this compound from a promising preclinical candidate to a discontinued clinical entity offers valuable lessons for drug development.
While this compound's high selectivity for the D2 receptor and its favorable tolerability profile were advantageous, its clinical efficacy did not offer a significant improvement over existing dopamine agonists like Ropinirole. The high rate of withdrawal due to lack of efficacy in the pivotal clinical trial was a major setback. Ultimately, the decision to halt its development highlights the high bar for new therapies in a field with established treatment options. For a new drug to succeed, it must demonstrate not only safety and efficacy but also a clear clinical advantage over the current standard of care.
References
- 1. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of Sumanirole's biased agonism
An Independent Validation of Sumanirole's Biased Agonism at the Dopamine D2 Receptor
This compound, a selective dopamine D2 receptor (D2R) agonist, has been a pivotal tool in neuroscience research and drug discovery. While initially developed for conditions like Parkinson's disease and restless legs syndrome, its distinct signaling properties have made it a reference compound in the study of biased agonism.[1][2] Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. In the case of the D2R, the two primary pathways involve G-protein signaling (typically leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP) and β-arrestin recruitment (involved in receptor desensitization and G-protein-independent signaling).[1][3] This guide provides an objective comparison of this compound's performance against other dopamine agonists, supported by experimental data from independent research, to validate its biased agonism profile.
Comparative Analysis of D2R Agonist Activity
The following tables summarize quantitative data from studies characterizing this compound and other D2R agonists. These data highlight this compound's profile as a potent G-protein pathway activator with comparatively weaker engagement of the β-arrestin pathway.
Table 1: Radioligand Binding Affinity at Dopamine D2 Receptors
| Compound | D2R Binding Affinity (Ki, nM) | Reference |
| This compound | 80.6 | [3] |
| Quinpirole | Not Reported | |
| Dopamine | Not Reported |
Table 2: Functional Efficacy and Potency at the Dopamine D2 Receptor
| Compound | G-Protein Pathway (cAMP Inhibition) | β-Arrestin 2 Recruitment | Reference |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| This compound | 17 - 75 | Full Agonist | Lower Potency & Efficacy |
| Quinpirole | Similar to Dopamine | Similar to Dopamine | Similar to Dopamine |
| Compound 19 (Bivalent Ligand) | Subnanomolar | Full Agonist | Reduced Potency & Efficacy |
| Aripiprazole | Partial Agonist | Partial Agonist | Partial Agonist |
Experimental Protocols
The validation of this compound's biased agonism relies on specific in vitro assays. The methodologies for these key experiments are detailed below.
Radioligand Binding Assays
These assays determine the affinity of a ligand for a specific receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells engineered to express the human dopamine D2 receptor.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-(R)-(+)-7-OH-DPAT) that has a known high affinity for the D2R.
-
Addition of Competitor: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Inhibition Assays
This functional assay measures the activation of the Gαi/o-protein signaling pathway.
-
Cell Culture: Cells expressing the D2R are cultured and plated.
-
Treatment: The cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the test agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are calculated.
β-Arrestin Recruitment Assays
This assay quantifies the recruitment of β-arrestin to the activated D2R.
-
Cell Line: A cell line is used that co-expresses the D2R fused to a bioluminescent protein (e.g., Renilla luciferase, RLuc) and β-arrestin 2 fused to a fluorescent protein (e.g., green fluorescent protein, GFP).
-
Agonist Stimulation: The cells are treated with varying concentrations of the test agonist.
-
BRET Measurement: If the agonist induces the interaction between the D2R and β-arrestin 2, the two fusion proteins are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET) to occur. The BRET signal is measured using a microplate reader.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin 2 recruitment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways at the D2 receptor and a typical workflow for assessing biased agonism.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Experimental Workflow for Biased Agonism Assessment.
References
- 1. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sumanirole: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Sumanirole, a selective D2 receptor agonist used in research. Given the absence of specific environmental impact and ecotoxicity data for this compound, a precautionary approach is mandated. All personnel must handle and dispose of this compound as a hazardous chemical waste to ensure the safety of laboratory staff and the protection of the environment.
Risk Assessment and Hazard Classification
While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) P or U lists, its status as a biologically active research chemical necessitates its management as a hazardous waste. The lack of environmental fate data requires that it be handled with care to prevent its release into sewer systems or the environment.
Hazard Summary Table
| Hazard Classification | Description | Guidance |
| GHS Classification | Not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1] However, one safety data sheet indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. | Despite the lack of a harmonized GHS classification, treat this compound with the standard precautions for handling any research chemical of unknown long-term toxicity. |
| RCRA Status | Not a listed hazardous waste on the P or U lists. | In the absence of a definitive waste characterization, manage this compound as a hazardous waste as a precautionary measure. |
| Environmental Hazards | No data available on ecotoxicity or environmental fate. | Do not allow to enter sewers, surface water, or ground water.[1] |
Personnel Protective Equipment (PPE)
All personnel handling this compound, in any form (solid, solution, or waste), must wear the following minimum PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation
Proper segregation of waste is critical to ensure safe and compliant disposal.
Waste Segregation Table
| Waste Type | Description | Container Type |
| Solid this compound Waste | Unused, expired, or off-specification this compound powder. | Clearly labeled, sealed, and compatible hazardous waste container. |
| Contaminated Labware | Weigh boats, pipette tips, vials, etc., that have come into direct contact with this compound. | Lined, rigid, and sealed hazardous waste container. |
| Aqueous Solutions | Solutions containing this compound. | Sealable, compatible container for liquid hazardous waste. Do not mix with other solvent waste streams. |
| Empty Stock Containers | Original containers that held this compound. | Deface the label and dispose of as hazardous waste unless triple-rinsed. The rinsate must be collected as hazardous waste. |
Step 2: Waste Collection and Labeling
-
Collect Waste: Place all this compound waste and contaminated materials into the appropriate, designated hazardous waste containers.
-
Label Containers: Immediately label all waste containers with "Hazardous Waste" and the full chemical name, "this compound." Include the date the waste was first added to the container.
-
Secure Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.
Step 3: Storage of Hazardous Waste
-
Store all this compound hazardous waste in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time in the satellite accumulation area.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound waste through regular trash or by flushing it down the drain.
-
All this compound waste should be sent to a licensed hazardous waste disposal facility for incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and related materials.
Caption: this compound Waste Disposal Workflow.
Regulatory Compliance
Adherence to these procedures will ensure compliance with the regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste in a laboratory setting. While this compound is not a listed hazardous waste, treating it as such is a best practice for uncharacterized research chemicals to ensure safety and environmental protection. For further guidance, always consult your institution's specific hazardous waste management plan and your EHS department.
References
Personal protective equipment for handling Sumanirole
This document provides comprehensive safety protocols and logistical information for the handling of Sumanirole in a research laboratory setting. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Risk Assessment
This compound is a selective dopamine D2 receptor agonist.[1][2] While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential health risks.[3][4] One supplier classifies this compound (maleate) as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4] Given the conflicting information and as a matter of best practice, this material should be handled as a potentially hazardous substance.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Occupational Exposure Limits (OELs): There are currently no established occupational exposure limits for this compound. In the absence of a specific OEL, a conservative approach should be adopted to minimize any potential exposure. Engineering controls, such as working in a certified chemical fume hood, are crucial.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. All personnel must receive training on the proper use, removal, and disposal of PPE.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | Must conform to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended, especially when handling concentrates. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat. | A flame-resistant lab coat that fully covers the arms is required. Ensure the coat is buttoned to provide maximum protection. For procedures with a higher risk of splashes, impervious clothing should be considered. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Experimental Protocols: Safe Handling of this compound
The following protocol details the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
-
Designate a specific work area within a certified chemical fume hood for handling this compound.
-
Cover the work surface with disposable, plastic-backed absorbent paper.
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Assemble all necessary materials and equipment before starting the experiment.
-
Prepare a designated hazardous waste container for this compound-contaminated materials.
2. Handling and Solution Preparation:
-
Wear all required PPE as specified in the table above.
-
When handling the solid form, avoid the formation of dust and aerosols.
-
Weigh the solid this compound in the fume hood.
-
To prepare a stock solution, dissolve this compound (maleate) in a suitable organic solvent such as DMSO (solubility approx. 16 mg/ml) or dimethyl formamide (solubility approx. 12.5 mg/ml). These solvents should be purged with an inert gas.
-
For aqueous solutions, this compound (maleate) can be dissolved in PBS (pH 7.2) at a solubility of approximately 5 mg/ml. It is not recommended to store aqueous solutions for more than one day.
-
Keep all containers of this compound sealed when not in use.
3. Post-Experiment Cleanup:
-
Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials, including gloves, bench paper, and pipette tips, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the procedure and before leaving the laboratory.
Operational and Disposal Plans
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).
-
Decontaminate the surface by scrubbing with alcohol.
-
Collect the absorbed material and contaminated cleaning supplies in a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Disposal: All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable items contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the approximate concentration and solvent.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed disposal company. Do not dispose of this compound waste down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory environment.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
